Product packaging for Ethyl 3-chloro-2-fluorobenzoate(Cat. No.:CAS No. 773135-55-0)

Ethyl 3-chloro-2-fluorobenzoate

Cat. No.: B1326290
CAS No.: 773135-55-0
M. Wt: 202.61 g/mol
InChI Key: MCNAALBXEILIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-chloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1326290 Ethyl 3-chloro-2-fluorobenzoate CAS No. 773135-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAALBXEILIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647505
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-55-0
Record name Ethyl 3-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-chloro-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on providing practical, field-proven insights into its handling, safety, and application in synthetic workflows, aiming to empower researchers in drug discovery and development.

Introduction: A Versatile Halogenated Building Block

This compound (CAS No. 773135-55-0) is a synthetically valuable aromatic ester. Its structure, featuring both chloro and fluoro substituents on the benzene ring, imparts unique electronic properties and reactivity, making it a sought-after building block in medicinal chemistry and materials science.[1] The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in the design of novel therapeutic agents.[1] This guide will delve into the core chemical and physical characteristics of this compound, providing a foundational understanding for its effective utilization in complex synthetic pathways.

Chemical Structure and Core Properties

The molecular identity of this compound is defined by its unique arrangement of atoms, which dictates its reactivity and physical characteristics.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 773135-55-0[2][3][4][5][6][7]
Molecular Formula C₉H₈ClFO₂[2][3][4][5][6][7]
Molecular Weight 202.61 g/mol [2][3][4][5][6][7]
Appearance White to light yellow crystalline powder (for the parent acid)[8]
Melting Point Data not available
Boiling Point Data not available[4]
Solubility Data not available
Density Data not available

Note: Experimental data for the physical properties of this compound is limited. The appearance is described for the parent carboxylic acid, 3-chloro-2-fluorobenzoic acid.

Synthesis and Purification: A Practical Approach

The most common and industrially scalable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This acid-catalyzed reaction with ethanol offers a straightforward route to the desired ester.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-2-fluorobenzoic Acid catalyst H₂SO₄ (cat.) reactant2 Ethanol (Excess) product This compound catalyst->product Reflux water Water

Caption: Fischer esterification of 3-chloro-2-fluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Causality: The use of excess ethanol serves a dual purpose: it acts as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[10]

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any residual starting material or byproducts.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (3H): A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm due to the coupling of the three aromatic protons with each other and with the fluorine atom.

  • Ethyl Group (5H):

    • A quartet at approximately δ 4.4 ppm (2H, -OCH₂CH₃) resulting from coupling with the adjacent methyl protons.

    • A triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃) from coupling with the methylene protons.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: δ ~164-166 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~115-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and shifts.

  • Ethyl Group:

    • -OCH₂- carbon at δ ~61-62 ppm.

    • -CH₃ carbon at δ ~14 ppm.

FT-IR Spectroscopy (Predicted):

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 202, with an M+2 peak at m/z = 204 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.

  • Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 157. Further fragmentation of the aromatic ring is also expected.

Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[11] The halogen substituents provide sites for further functionalization and modulate the reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom, being ortho to the electron-withdrawing ester group, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the C2 position.

  • Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

  • Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the parent carboxylic acid or converted to amides by reaction with amines, providing further avenues for molecular elaboration.

Illustrative Synthetic Pathway:

Synthetic_Utility start This compound product1 SNAAr Product (Nu at C2) start->product1 Nu⁻ product2 Cross-Coupling Product (at C3) start->product2 Pd Catalyst, Coupling Partner product3 Amide Derivative start->product3 1. LiOH, H₂O 2. Amine, Coupling Agent

Caption: Key transformations of this compound.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.[12][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[12]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[12]

  • Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

Handling:

  • Avoid contact with skin and eyes.[1][14]

  • Avoid inhalation of vapors or dust.[1]

  • Use non-sparking tools and handle in an inert atmosphere if necessary.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.

References

Introduction: The Strategic Value of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0) for Advanced Chemical Synthesis

In the landscape of modern drug discovery and materials science, the strategic selection of chemical intermediates is a critical determinant of innovation and efficiency. This compound (CAS No. 773135-55-0) emerges as a specialty chemical of significant interest. Its molecular architecture, featuring both chlorine and fluorine atoms ortho and meta to an ethyl ester on a benzene ring, provides a unique combination of reactivity and physicochemical properties.[1] This guide offers a technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, applications, and safe handling of this versatile building block.

The presence of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate protein binding affinity.[2] Similarly, the chlorine substituent offers another point for synthetic modification or can influence the electronic properties of the aromatic ring. Consequently, this compound serves as a valuable precursor for complex molecular targets in the pharmaceutical and agrochemical industries.[1][3]

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 773135-55-0[4][5]
Molecular Formula C₉H₈ClFO₂[3][4]
Molecular Weight 202.61 g/mol [3][4][5]
Synonyms Ethyl 2-fluoro-3-chlorobenzoate, 3-Chloro-2-fluorobenzoic acid ethyl ester[6][7]
Boiling Point 265 °C at 760 mmHg[8]
Flash Point 111.1 °C[8]
Refractive Index 1.506[8]
SMILES CCOC(=O)C1=C(F)C(Cl)=CC=C1[4][9]
Purity (Typical) ≥95% - 97%[5][8]

Synthesis Protocol and Mechanistic Considerations

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. The Fischer esterification is a robust and widely adopted method for this transformation.

Causality and Experimental Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and forming the ester product. The process is reversible; therefore, to drive the equilibrium toward the product, an excess of the alcohol reactant (ethanol) is typically used, and the reaction is heated to reflux to increase the rate of reaction.

G start Start: 3-Chloro-2-fluorobenzoic Acid + Ethanol (excess) reflux Acid Catalyst (H₂SO₄) Reflux (7-8 hours) start->reflux Esterification workup Reaction Workup: Neutralize with Na₂CO₃ solution reflux->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification: Distillation under reduced pressure extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in absolute ethanol (4-5 equivalents).[10]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully add a 10% aqueous solution of sodium carbonate to neutralize the unreacted acid and the catalyst until effervescence ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[11]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. The following section describes the expected spectroscopic data for this compound, which serves as a self-validating system for the synthesis protocol.

Note: The following data are theoretical predictions based on the known structure and general principles of spectroscopy, as specific experimental spectra are not publicly available in the provided search results.

Table 2: Predicted Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons, coupled to the methyl protons. A triplet (~1.4 ppm, 3H) for the -CH₃ protons, coupled to the methylene protons. Aromatic Protons: Three protons in the aromatic region (~7.2-7.8 ppm) exhibiting complex multiplet patterns due to H-H and H-F coupling.
¹³C NMR Carbonyl Carbon: Signal around 164 ppm. Aromatic Carbons: Six distinct signals in the 115-160 ppm range. The carbons directly bonded to fluorine and chlorine will show characteristic coupling (large ¹JCF) and electronic shifts, respectively. Ethyl Carbons: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).
IR Spectroscopy C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): A peak at m/z 202. Isotopic Pattern: A characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 157, or loss of ethanol to give a fragment at m/z 156.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and quantifying the product.[12][13]

Applications in Research and Drug Development

This compound is not an end product but a crucial starting material for building more complex molecules.[3]

  • Pharmaceutical Synthesis: It is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its precursor, 3-chloro-2-fluorobenzoic acid, has been used in the development of novel therapeutics, including Aurora A kinase inhibitors.[14] The halogenated phenyl ring is a common motif in many FDA-approved drugs, contributing to desired pharmacological properties.[15][16]

  • Agrochemical Development: The compound's structure can be incorporated into advanced pesticides, herbicides, and fungicides to enhance their efficacy and stability.[1]

  • Material Science: In material science, it can be used for the synthesis of specialty polymers and electronic materials where precise molecular design is critical for achieving desired performance characteristics.[1]

Safety, Handling, and Storage Protocol

While specific toxicological data for this compound is limited, prudent laboratory practice dictates handling it with care, following guidelines for similar halogenated aromatic esters.[17][18]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[17]

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[18][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][21]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not discharge into sewer systems.[17]

References

An In-Depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ethyl 3-chloro-2-fluorobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the ethyl ester group, imparts specific reactivity and physicochemical properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of its core molecular profile, a detailed protocol for its synthesis via Fischer esterification, and an exploration of its critical applications in pharmaceutical drug discovery, agrochemical development, and material science. The content herein is tailored for researchers, chemists, and professionals in the drug development sector, offering field-proven insights into the compound's utility and handling.

Core Molecular Profile

Chemical Identity

The fundamental identification parameters for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

IdentifierValueSource(s)
Chemical Name This compound[1]
Synonym Benzoic acid, 3-chloro-2-fluoro-, ethyl ester[2]
CAS Number 773135-55-0[1]
Molecular Formula C₉H₈ClFO₂[1][2]
Molecular Weight 202.61 g/mol [2]
MDL Number MFCD06204525[1]
Molecular Structure

The spatial arrangement of atoms and functional groups in this compound dictates its chemical reactivity and physical properties. The structure features a benzene ring substituted with fluorine at position 2, chlorine at position 3, and an ethyl carboxylate group at position 1.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for properties like boiling point and density are not widely published, data from structurally similar compounds and supplier information provide a general profile.

PropertyValue / InformationSource(s)
Purity Typically available at ≥99%[3]
Boiling Point Data not available. For comparison, Ethyl 3-fluorobenzoate is 94-95 °C at 16 mmHg.[4][5]
Density Data not available. For comparison, Ethyl 3-chlorobenzoate is 1.182 g/mL.[6]
Storage Store sealed in a dry environment at room temperature.[3]

Synthesis and Manufacturing

The most common and industrially scalable route to this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-chloro-2-fluorobenzoic acid.

Retrosynthetic Analysis & Precursor

The synthesis logically begins with the precursor 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7).[7] This precursor is a stable, crystalline solid that serves as the immediate starting material for the esterification reaction.[7] The choice of this precursor is strategic, as the halogen substitutions are already in place, simplifying the final conversion step.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice is the reaction's reliability, use of inexpensive reagents, and straightforward workup. Using a large excess of the alcohol (ethanol) shifts the reaction equilibrium towards the product, maximizing yield, a direct application of Le Châtelier's principle.[8]

Materials & Equipment:

  • 3-chloro-2-fluorobenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottomed flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottomed flask, dissolve 10.0 g of 3-chloro-2-fluorobenzoic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While gently swirling the flask, slowly and carefully add 2.0 mL of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 80-85°C). Maintain reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a 500 mL separatory funnel containing 150 mL of cold water.

  • Rinse the reaction flask with 50 mL of ethyl acetate and add it to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst; vent frequently due to CO₂ evolution), 50 mL of water, and finally 50 mL of brine.[9]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Fischer esterification process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reagents 1. Combine Precursor Acid, Ethanol, and H₂SO₄ Catalyst reflux 2. Heat to Reflux (3-4 hours) reagents->reflux quench 3. Quench with Water & Extract with Ethyl Acetate reflux->quench wash 4. Neutralize & Wash (NaHCO₃, Brine) quench->wash dry 5. Dry & Concentrate (MgSO₄, Rotovap) wash->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate.[10] Its utility stems from the unique electronic properties conferred by the two halogen substituents, which can be exploited to build more complex molecular architectures.

Pharmaceutical Drug Discovery

The inclusion of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[11]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[12]

  • Lipophilicity and Permeability: Both chlorine and fluorine increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[12]

  • Receptor Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor).[13][14] This interaction with electron-rich pockets (like those containing backbone carbonyl oxygens) in a protein's active site can significantly increase binding affinity and selectivity.[14][15] The chlorine atom on this specific molecule is particularly well-suited for such interactions.[15]

Agrochemical Development

Similar to pharmaceuticals, the properties that make halogenated compounds effective drugs also apply to agrochemicals like pesticides and herbicides. The strategic placement of chlorine and fluorine can enhance the potency, stability, and environmental profile of the active ingredients.[12]

Material Science

The defined structure and reactivity of this compound make it a useful monomer or precursor for the synthesis of specialty polymers and electronic materials where precise molecular design is essential for achieving desired performance characteristics.[12]

Application Pathways Diagram

Application_Pathways core This compound pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro material Material Science core->material sub_pharma • Increased Metabolic Stability • Enhanced Lipophilicity • Halogen Bonding Interactions pharma->sub_pharma sub_agro • Enhanced Efficacy • Improved Stability agro->sub_agro sub_material • Specialty Polymers • Electronic Materials material->sub_material

Caption: Key application areas derived from the core compound.

References

Spectroscopic Characterization of Ethyl 3-chloro-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-chloro-2-fluorobenzoate, with the CAS Number 773135-55-0, is a halogenated aromatic ester.[1][2][3][4] Its molecular structure, featuring a trifunctionalized benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The precise arrangement of the ethyl ester, chloro, and fluoro substituents on the aromatic ring dictates its reactivity and physicochemical properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical aspect of its quality control and application in further synthetic endeavors.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust framework for its characterization. We will explore the theoretical basis for the expected spectral features, detail the experimental protocols for data acquisition, and provide a comprehensive interpretation of the anticipated results.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound (C₉H₈ClFO₂) are:

  • A trisubstituted aromatic ring: This will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • An ethyl ester group (-COOCH₂CH₃): This group will produce characteristic signals in both ¹H and ¹³C NMR, as well as a strong absorption in the IR spectrum.

  • A fluorine atom: This will cause characteristic C-F couplings in the ¹³C NMR spectrum.

  • A chlorine atom: The presence of chlorine will be evident in the mass spectrum due to its isotopic signature.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 3-chloro-2-fluorobenzoate, a key building block in pharmaceutical and agrochemical synthesis. By examining predicted spectral data and drawing comparisons with analogous structures, this document serves as a practical reference for the interpretation and full structural elucidation of this and similar halogenated aromatic compounds. The principles discussed herein are fundamental for chemists engaged in synthesis, quality control, and structural verification.

Introduction: The Significance of this compound

This compound (CAS 773135-55-0) is a substituted aromatic ester of significant interest in medicinal and materials chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. The precise characterization of this compound is paramount, and NMR spectroscopy stands as the primary tool for confirming its molecular structure. This guide provides a detailed examination of its ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with this versatile intermediate.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a complete picture of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.63dddJ(H4-H5) = 8.1, J(H4-F) = 1.5, J(H4-H6) = 1.0
H-57.21tJ(H5-H4) = J(H5-H6) = 8.1
H-67.50dddJ(H6-H5) = 8.1, J(H6-F) = 4.7, J(H6-H4) = 1.0
-OCH₂-4.41qJ = 7.1
-CH₃1.40tJ = 7.1

Disclaimer: The data presented in this table is based on NMR prediction tools and may vary from experimental values.

The Ethyl Group Signature

The ethyl group gives rise to two characteristic signals: a quartet and a triplet. The methylene protons (-OCH₂-) are deshielded by the adjacent electron-withdrawing oxygen atom of the ester functionality, resulting in a predicted chemical shift of approximately 4.41 ppm. This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) are predicted to resonate further upfield at around 1.40 ppm, appearing as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz.

The Aromatic Region: A Complex System

The three protons on the aromatic ring (H-4, H-5, and H-6) produce a more complex set of signals due to spin-spin coupling with each other and with the fluorine atom.

  • H-5: This proton is predicted to appear as a triplet at approximately 7.21 ppm. It is coupled to two adjacent protons, H-4 and H-6, with a typical ortho coupling constant of around 8.1 Hz.

  • H-6: The chemical shift of H-6 is predicted to be around 7.50 ppm. Its multiplicity is a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, J ≈ 8.1 Hz), the fluorine atom (meta coupling, J ≈ 4.7 Hz), and H-4 (meta coupling, J ≈ 1.0 Hz).

  • H-4: The H-4 proton is also expected to be a doublet of doublet of doublets (ddd) at approximately 7.63 ppm. It exhibits coupling to H-5 (ortho coupling, J ≈ 8.1 Hz), the fluorine atom (para coupling, J ≈ 1.5 Hz), and H-6 (meta coupling, J ≈ 1.0 Hz).

The presence of the electron-withdrawing chlorine and fluorine atoms generally leads to a downfield shift for the aromatic protons compared to unsubstituted ethyl benzoate.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The presence of the highly electronegative fluorine atom will also result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O163.5
C-1122.5 (d, J(C1-F) ≈ 15 Hz)
C-2158.0 (d, J(C2-F) ≈ 255 Hz)
C-3125.0 (d, J(C3-F) ≈ 4 Hz)
C-4133.0
C-5126.5
C-6129.0 (d, J(C6-F) ≈ 9 Hz)
-OCH₂-62.0
-CH₃14.0

Disclaimer: The data presented in this table is based on NMR prediction tools and may vary from experimental values.

Carbonyl and Ethyl Carbons

The carbonyl carbon (C=O) of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift around 163.5 ppm.[2] The methylene carbon (-OCH₂-) of the ethyl group is expected at approximately 62.0 ppm, while the methyl carbon (-CH₃) should appear at a much higher field, around 14.0 ppm.[2]

Aromatic Carbons and C-F Coupling

The chemical shifts of the aromatic carbons are influenced by the substituents. The most notable feature is the large one-bond coupling constant between C-2 and the directly attached fluorine atom (¹J(C-F)), predicted to be around 255 Hz. This will cause the C-2 signal to appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²J(C-F), ³J(C-F), and ⁴J(C-F)), resulting in additional doublet splittings for C-1, C-3, and C-6. The carbon atom bearing the chlorine (C-3) will also have its chemical shift influenced by this substituent.

Experimental Considerations and Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of analysis and its residual proton signal at ~7.26 ppm can serve as a secondary reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • A spectral width of 200-220 ppm is typically used.

Visualization of Structure and Correlations

The following diagrams illustrate the molecular structure and the key NMR correlations.

Figure 1: Molecular structure of this compound with atom numbering.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for a Versatile Chemical Intermediate

Ethyl 3-chloro-2-fluorobenzoate (C₉H₈ClFO₂, Molecular Weight: 202.61 g/mol ) is a halogenated aromatic ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, makes it a valuable building block for the synthesis of a wide array of complex molecules. The precise structural characterization of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for the unambiguous identification and quantification of this compound. This guide provides a comprehensive overview of the theoretical and practical aspects of its MS analysis.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Due to the absence of a publicly available electron ionization (EI) mass spectrum for this compound, this section presents a predictive analysis based on established fragmentation principles of aromatic esters and halogenated compounds.[2][3][4][5][6]

Upon entering the mass spectrometer's ion source, this compound will be subjected to a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[7] The molecular ion for this compound is predicted to appear at a mass-to-charge ratio (m/z) of 202, corresponding to the molecule containing the most abundant chlorine isotope, ³⁵Cl. A key feature of the mass spectrum will be the presence of an M+2 peak at m/z 204, with an intensity approximately one-third of the M•+ peak, which is characteristic of a molecule containing a single chlorine atom.[8][9][10][11]

The energetically unstable molecular ion will then undergo a series of predictable fragmentation events, primarily driven by the lability of the ester functional group and the influence of the halogen substituents. The most probable fragmentation pathways are outlined below:

  • Loss of the Ethoxy Radical (•OC₂H₅): This is a hallmark fragmentation of ethyl esters, leading to the formation of a stable acylium ion.[2] For this compound, this would result in the 3-chloro-2-fluorobenzoyl cation at m/z 157 . This is anticipated to be a highly abundant, and likely the base peak, in the spectrum.

  • McLafferty Rearrangement: This process involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄).[2] This would produce the 3-chloro-2-fluorobenzoic acid radical cation at m/z 174 .

  • Further Fragmentation of the Acylium Ion: The 3-chloro-2-fluorobenzoyl cation (m/z 157) can undergo further fragmentation by losing a molecule of carbon monoxide (CO), yielding the 3-chloro-2-fluorophenyl cation at m/z 129 .

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M This compound (M•+) m/z 202/204 frag1 3-chloro-2-fluorobenzoyl cation m/z 157/159 M->frag1 - •OC₂H₅ (45 Da) frag2 3-chloro-2-fluorobenzoic acid radical cation m/z 174/176 M->frag2 - C₂H₄ (28 Da) (McLafferty Rearrangement) frag3 3-chloro-2-fluorophenyl cation m/z 129/131 frag1->frag3 - CO (28 Da)

Caption: Predicted EI fragmentation of this compound.

Recommended Analytical Workflow: GC-MS

For a volatile and thermally stable compound like this compound, GC-MS is the analytical method of choice. It offers excellent chromatographic separation and sensitive mass spectrometric detection.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (or a high split ratio for more concentrated samples)

  • GC Column:

    • A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Solvent Delay: 3-4 minutes.

The following diagram outlines the recommended GC-MS workflow:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: GC-MS workflow for this compound analysis.

Data Interpretation and Validation

A successful analysis will yield a single, sharp peak in the total ion chromatogram (TIC) corresponding to this compound. The mass spectrum extracted from this peak should then be carefully examined.

Key features to validate the identity of the compound include:

  • Molecular Ion Cluster: The presence of peaks at m/z 202 and 204 in an approximate 3:1 intensity ratio.

  • Predicted Fragment Ions: The observation of the key fragment ions as detailed in the table below.

  • Comparison with Analogs: The fragmentation pattern should be consistent with that of similar molecules like ethyl benzoate and ethyl chlorobenzoates, with expected mass shifts due to the additional halogen substituents.[12][13]

Predicted m/z Proposed Fragment Structure Formation Pathway
202/204[C₉H₈³⁵ClFO₂]•+ / [C₉H₈³⁷ClFO₂]•+Molecular Ion (M•+)
174/176[C₇H₄³⁵ClFO₂]•+ / [C₇H₄³⁷ClFO₂]•+Loss of C₂H₄
157/159[C₇H₃³⁵ClFO]+ / [C₇H₃³⁷ClFO]+Loss of •OC₂H₅
129/131[C₆H₃³⁵ClF]+ / [C₆H₃³⁷ClF]+Loss of CO from m/z 157/159

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of electron ionization and fragmentation, provides a robust method for its structural confirmation. By employing a standardized GC-MS workflow and understanding the predicted fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their synthetic processes.

References

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-chloro-2-fluorobenzoate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of this compound (CAS No. 773135-55-0).[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational modes. We will explore the theoretical underpinnings, present a robust experimental protocol, and perform a detailed assignment of the characteristic absorption bands.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration, such as the stretching and bending of covalent bonds.[5] The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present within a compound.

This compound (C₉H₈ClFO₂) is a halogenated aromatic ester.[1][6] Its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents stems from the unique electronic properties imparted by its substituent pattern.[7] A thorough understanding of its IR spectrum is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth characterization of this important chemical intermediate.

Structural and Functional Group Analysis

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that contribute to the overall spectrum.

Caption: Molecular Structure of this compound.

The key functional components are:

  • Aromatic System: A 1,2,3-trisubstituted benzene ring. This will produce characteristic C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands indicative of the substitution pattern.

  • Ester Group: An ethyl ester (-COOCH₂CH₃). This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

  • Alkyl Group: An ethyl (CH₂CH₃) chain, which will exhibit characteristic saturated C-H stretching and bending modes.

  • Carbon-Halogen Bonds: A C-F (aryl) and a C-Cl (aryl) bond. These have characteristic stretching vibrations that fall within the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure the acquisition of a reliable and reproducible spectrum, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a preferred method for liquid samples as it requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Causality: This step is critical for establishing a zero-absorbance baseline. The instrument records the spectrum of the ambient environment (air, crystal), which is then mathematically subtracted from the sample spectrum. This ensures that the final spectrum is exclusively that of the analyte.[8]

    • Execution: Record a background spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting baseline should be flat.

  • Sample Application:

    • Action: Place a single drop of this compound directly onto the center of the ATR crystal.

    • Causality: Only the portion of the sample in intimate contact with the crystal surface (within the penetration depth of the evanescent wave) is measured. This makes the technique highly surface-sensitive and negates the need for traditional salt plates.

  • Sample Spectrum Acquisition:

    • Action: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • Causality: Using identical parameters ensures that the background subtraction is accurate and does not introduce artifacts.

  • Data Processing and Cleaning:

    • Action: The instrument software will automatically perform the background subtraction. Apply a baseline correction if necessary. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

    • Causality: A proper cleanup prevents cross-contamination between samples and ensures the integrity of future measurements.

Experimental Workflow Diagram

start Start prep Instrument Prep Purge sample compartment start->prep Equilibrate background Acquire Background Clean ATR crystal Run 32 scans prep->background Establish Baseline sample Apply Sample Place one drop on crystal background->sample acquire Acquire Sample Spectrum Run 32 scans sample->acquire process Process Data Background subtraction Baseline correction acquire->process Generate Spectrum clean Clean Up Wipe crystal with solvent process->clean end_node End clean->end_node

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Spectral Analysis and Band Assignment

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The analysis below systematically assigns the major expected peaks.

Summary of Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Commentary
3100 - 3000Aromatic C-H StretchWeak to MediumThe sp² C-H bonds of the benzene ring absorb at a slightly higher frequency than their sp³ counterparts.[9][10]
2990 - 2850Alkyl C-H StretchMediumAsymmetric and symmetric stretching of the CH₃ and CH₂ groups in the ethyl moiety.[11]
~1725Ester C=O StretchStrong, SharpThis is one of the most prominent peaks. For aromatic esters, conjugation with the benzene ring lowers the frequency from that of saturated esters (1750-1735 cm⁻¹).[9][12][13]
1600 - 1450Aromatic C=C In-Ring StretchMedium to WeakThe benzene ring has several complex in-plane stretching vibrations in this region, often appearing as a series of sharp peaks.[10]
1470 - 1440Alkyl CH₂ Bending (Scissoring)MediumDeformation vibration of the methylene group in the ethyl ester.[11]
1390 - 1370Alkyl CH₃ Bending (Symmetrical)MediumSymmetrical deformation ("umbrella" mode) of the terminal methyl group.
1300 - 1250Ester C-C-O Asymmetric StretchStrongThis intense band is characteristic of the ester linkage involving the carbonyl carbon, the ester oxygen, and the alpha-carbon of the aromatic ring. It is a key part of the "Rule of Three" for aromatic esters.[13]
1250 - 1000C-O & C-F StretchesStrong, ComplexThis area is the most complex part of the fingerprint region. It contains the second strong C-O stretch (O-C-C) from the ester.[12][14] Critically, it also contains the very strong C-F stretching vibration, which typically appears in the 1400-1000 cm⁻¹ range.[15] Overlap is expected.
900 - 675Aromatic C-H Out-of-Plane BendMedium to StrongThe position of these bands is highly diagnostic of the ring's substitution pattern. For a 1,2,3-trisubstituted ring, a characteristic band is expected in this region.[16]
850 - 550C-Cl StretchMedium to StrongThe carbon-chlorine stretch is a low-energy vibration and appears in the far fingerprint region. Its exact position is sensitive to the molecular environment.[8][17]
In-Depth Interpretation
  • The Ester Signature (The "Rule of Three"): Aromatic esters are well-known for presenting three strong, characteristic peaks.[13] For this compound, these are the C=O stretch (~1725 cm⁻¹), the C-C-O stretch (~1280 cm⁻¹), and the O-C-C stretch (~1100 cm⁻¹).[13] The presence of all three provides a self-validating system for identifying the ester functionality.

  • Halogen Effects: The highly electronegative fluorine and chlorine atoms influence the spectrum in two ways. First, they have their own characteristic stretching frequencies (C-F and C-Cl), which are key identifiers. Second, their electron-withdrawing nature can subtly shift the frequencies of adjacent groups, such as the aromatic C=C and C-H vibrations.[18]

  • The Fingerprint Region (Below 1500 cm⁻¹): This region is exceptionally complex for this molecule due to the confluence of C-O, C-F, C-Cl, and C-H bending vibrations. While individual peak assignment can be challenging without computational modeling, the overall pattern is unique to the molecule's specific structure and substitution. The C-Cl stretch, expected below 850 cm⁻¹, and the strong, broad absorptions in the 1300-1000 cm⁻¹ range (dominated by C-O and C-F stretches) are crucial for confirmation.[8][15]

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature of its aromatic ester structure and halogen substituents. The most diagnostically significant absorptions are the strong carbonyl (C=O) stretch around 1725 cm⁻¹, the dual C-O stretches between 1300 cm⁻¹ and 1000 cm⁻¹, the aromatic and alkyl C-H stretches above and below 3000 cm⁻¹ respectively, and the low-frequency C-Cl and C-F vibrations. By employing a systematic experimental approach and a thorough understanding of group frequencies, IR spectroscopy serves as a rapid, reliable, and non-destructive tool for the positive identification and quality assessment of this important chemical intermediate.

References

A Validated, Two-Step Synthesis Route for Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Executive Summary

Ethyl 3-chloro-2-fluorobenzoate (CAS No. 773135-55-0) is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its molecular architecture, featuring both chloro and fluoro substituents on a benzoate scaffold, provides unique reactivity and allows for the strategic introduction of these halogens to modulate a target molecule's lipophilicity, metabolic stability, and biological activity.[1][2] This guide presents a robust and scalable two-step synthetic pathway, commencing with the synthesis of the key precursor, 3-chloro-2-fluorobenzoic acid, followed by a classic Fischer-Speier esterification to yield the final product. The methodologies described are grounded in established chemical principles and supported by patent literature, offering a reliable framework for researchers and process chemists.

Introduction to this compound: A Strategic Building Block

This compound is a specialty ester of significant interest in medicinal chemistry and materials science. Its structure is particularly valuable in the development of novel therapeutics, including potent Aurora A kinase inhibitors, where the specific halogenation pattern is crucial for achieving high binding affinity and desired pharmacological profiles.[3] The strategic placement of the fluorine and chlorine atoms creates a distinct electronic and steric environment, influencing intermolecular interactions and overall molecular conformation. As such, access to a reliable and efficient synthesis of this compound is a critical enabling step in numerous drug discovery and development programs.

Overview of the Synthetic Strategy

The synthesis is logically approached in two primary stages:

  • Formation of the Carboxylic Acid Precursor: The synthesis of 3-chloro-2-fluorobenzoic acid from a commercially viable starting material.

  • Esterification: The conversion of the synthesized acid to its corresponding ethyl ester.

This pathway is advantageous due to the accessibility of starting materials and the straightforward nature of the transformations, which are amenable to scale-up.

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Esterification start 2,3-Dichlorobenzoyl chloride inter 3-Chloro-2-fluorobenzoic acid start->inter 1. Halogen Exchange (KF) 2. Hydrolysis (NaOH) final This compound inter->final Ethanol (EtOH) H₂SO₄ (cat.) Reflux

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of Key Intermediate: 3-Chloro-2-fluorobenzoic Acid

The cornerstone of this synthesis is the efficient preparation of 3-chloro-2-fluorobenzoic acid. While several routes exist, a highly effective method detailed in the patent literature involves a nucleophilic aromatic substitution (halogen exchange or "Halex" reaction) on an activated substrate, followed by hydrolysis.[4]

Mechanistic Insights: The Halex Reaction and Hydrolysis

The synthesis commences with 2,3-dichlorobenzoyl chloride. The benzoyl chloride moiety is a strongly electron-withdrawing group, which "activates" the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of one of the chlorine atoms by a fluoride ion. The choice of the chlorine at the 2-position for substitution by fluorine is regiochemically favored. The reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt in an organic solvent.[4]

Following the successful halogen exchange, the resulting 2-fluoro-3-chlorobenzoyl fluoride intermediate is not isolated but is directly hydrolyzed under basic conditions (e.g., using sodium hydroxide). This saponifies the acid fluoride to the corresponding carboxylate salt, which upon acidic workup, precipitates the desired 3-chloro-2-fluorobenzoic acid product.[4] This "one-pot" approach from the starting acyl chloride to the final acid is highly efficient, minimizing intermediate handling and potential losses.[4]

Experimental Protocol: Synthesis of 3-Chloro-2-fluorobenzoic Acid

This protocol is adapted from established industrial methods.[4]

Step 1: Fluorination and Hydrolysis

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-dichlorobenzoyl chloride, an appropriate organic solvent (e.g., dichloromethane), and a phase-transfer catalyst.

  • Add the fluorinating agent (e.g., potassium fluoride).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • After completion of the fluorination, cool the reaction mixture.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide, ensuring the temperature is controlled.

  • Stir vigorously until the hydrolysis is complete.

Step 2: Workup and Isolation

  • Separate the aqueous and organic layers.

  • Transfer the aqueous layer containing the sodium 3-chloro-2-fluorobenzoate to a clean flask and cool in an ice bath.

  • Acidify the aqueous solution by slowly adding a concentrated acid, such as hydrochloric acid, until the pH is approximately 2-3.

  • A white solid of 3-chloro-2-fluorobenzoic acid will precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water to remove residual salts.

  • Dry the product under vacuum to yield pure 3-chloro-2-fluorobenzoic acid.

Alternative Conceptual Route: The Sandmeyer Reaction

While the Halex reaction is highly effective, the Sandmeyer reaction represents a classic and powerful alternative for the synthesis of aryl halides from aryl amines.[5][6] This reaction proceeds via a two-step sequence:

  • Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[7]

  • Substitution: The diazonium group (N₂) is an excellent leaving group and is displaced by a nucleophile, a transformation catalyzed by copper(I) salts.[8][9][10]

For instance, one could hypothetically synthesize 3-chloro-2-fluorobenzoic acid by starting with 3-amino-2-fluorobenzoic acid and using CuCl in a Sandmeyer reaction to introduce the chloro group. The versatility of this reaction makes it a cornerstone of aromatic chemistry.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Copper-Catalyzed Substitution Amine Ar-NH₂ (Aryl Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂ HX, 0-5°C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Cu(I)X (SET) - N₂ ArylHalide Ar-X (Aryl Halide) ArylRadical->ArylHalide Cu(II)X₂ (Halogen Transfer)

Caption: The general mechanism of the Sandmeyer reaction.

Part B: Synthesis of this compound

With the precursor acid in hand, the final step is a straightforward esterification.

Mechanistic Insights: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves several equilibrium steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol (ethanol) on the protonated carbonyl carbon.

  • Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

Because the reaction is an equilibrium, it is crucial to employ strategies to drive the reaction towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it is formed.

Experimental Protocol: Fischer Esterification
  • Charge a round-bottomed flask with 3-chloro-2-fluorobenzoic acid.

  • Add a significant excess of absolute ethanol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), followed by a brine solution.[11]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product, typically by vacuum distillation, to yield the final, pure ester.[12]

Data Summary Table

The following table summarizes the key quantitative parameters for the described synthetic route.

ParameterPart A: Acid SynthesisPart B: Esterification
Key Reactants 2,3-Dichlorobenzoyl chloride, KF3-Chloro-2-fluorobenzoic acid, Ethanol
Key Reagents Phase-transfer catalyst, NaOH, HClConcentrated H₂SO₄ (catalyst)
Solvent Dichloromethane / WaterExcess Ethanol
Temperature Reflux, then 0-5 °C for precipitationReflux (approx. 78 °C)
Typical Reaction Time 4-8 hours3-6 hours
Typical Yield > 80%> 90%
Purification Method Precipitation / RecrystallizationVacuum Distillation

Conclusion

The two-step synthesis of this compound detailed herein provides a clear and efficient pathway for researchers and drug development professionals. The route, which leverages a robust halogen exchange reaction followed by a classic Fischer esterification, is built upon sound mechanistic principles and utilizes readily available materials. This guide provides the necessary technical detail and causal explanations to enable the successful and reliable production of this valuable chemical intermediate, thereby facilitating further innovation in the fields of medicine and agriculture.

References

A Technical Guide to the Synthesis of Ethyl 3-chloro-2-fluorobenzoate: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Ethyl 3-chloro-2-fluorobenzoate (CAS No. 773135-55-0) is a highly versatile chemical intermediate that serves as a critical building block in the synthesis of complex molecules.[1][2] Its unique structure, featuring both chlorine and fluorine substituents on a benzoate core, makes it invaluable in the pharmaceutical and agrochemical industries.[1][3] The presence and specific placement of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, which are all crucial parameters in modern drug design.[2][3]

This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound. As the core challenge lies in the regioselective construction of the substituted aromatic ring, our focus will be on the synthesis of the key precursor, 3-chloro-2-fluorobenzoic acid (CAS No. 161957-55-7), followed by its esterification.[4][5] We will explore two principal pathways, dissecting the experimental logic, detailing protocols, and offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Route 1: The Primary Synthetic Pathway via Diazotization and Sandmeyer Reaction

This approach is often considered the most reliable for achieving the desired substitution pattern due to the exceptional regiochemical control offered by the Sandmeyer reaction. The strategy begins with a pre-functionalized aniline derivative, where an amino group serves as a synthetic handle to be precisely replaced by a chlorine atom.

Conceptual Overview & Workflow

The logic of this pathway hinges on the transformation of a stable, commercially available aminobenzoic acid into a highly reactive diazonium salt. This intermediate is then subjected to a copper(I) chloride-catalyzed reaction to introduce the chloro group, followed by a standard esterification to yield the final product. The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution.[6][7]

Route 1 Workflow A 2-Fluoro-3-aminobenzoic Acid B Aryl Diazonium Salt (Intermediate) A->B  Diazotization  (NaNO₂, HCl, 0-5°C) C 3-Chloro-2-fluorobenzoic Acid B->C  Sandmeyer Reaction  (CuCl) D This compound C->D  Esterification  (Ethanol, H₂SO₄)

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Fluoro-3-aminobenzoic Acid

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This reaction must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

  • Procedure:

    • Suspend 2-fluoro-3-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at low temperature. The formation of the diazonium salt is typically indicated by a clear solution.

  • Mechanistic Insight: The strong acid (HCl) reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated, leading to the formation of the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the aniline derivative attacks the nitrosonium ion, and subsequent dehydration yields the aryl diazonium salt.[8]

Step 2: Sandmeyer Chlorination

This is the key transformation where the diazonium group (-N₂⁺) is replaced by a chlorine atom using a copper(I) catalyst.

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Cool the CuCl solution in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

    • The solid product, 3-chloro-2-fluorobenzoic acid, is then isolated by filtration, washed with cold water, and dried.

  • Mechanistic Insight: The Sandmeyer reaction proceeds through a single-electron transfer (SET) mechanism.[7] The copper(I) catalyst transfers an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical abstracts a chlorine atom from a copper(II) chloride species, yielding the final aryl chloride product and regenerating the copper(I) catalyst.[6][7]

Step 3: Fischer Esterification

The final step is the conversion of the synthesized carboxylic acid to its corresponding ethyl ester.

  • Procedure:

    • Dissolve 3-chloro-2-fluorobenzoic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and neutralize the excess acid with a base like sodium bicarbonate solution.

    • Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure this compound.

  • Causality: Using a large excess of ethanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[9]

Route 2: Alternative Pathway via Oxidation of a Toluene Precursor

This strategy involves establishing the halogen substitution pattern on a simpler toluene scaffold, followed by a late-stage oxidation of the methyl group to the required carboxylic acid. This approach can be advantageous if the substituted toluene precursor is more readily available or economical.

Conceptual Overview & Workflow

The success of this route is contingent on the efficient synthesis of the key intermediate, 3-chloro-2-fluorotoluene, and its subsequent clean oxidation. The oxidation step can be challenging, as the conditions required to oxidize the methyl group can sometimes lead to degradation of the aromatic ring or other side reactions.[10]

Route 2 Workflow A 3-Chloro-2-fluorotoluene B 3-Chloro-2-fluorobenzoic Acid A->B  Side-Chain Oxidation  (e.g., KMnO₄) C This compound B->C  Esterification  (Ethanol, H₂SO₄)

Caption: Workflow for the synthesis of this compound via toluene oxidation.

Detailed Experimental Protocol

Step 1: Side-Chain Oxidation of 3-Chloro-2-fluorotoluene

The primary task here is the selective oxidation of the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and common reagent for this transformation.

  • Procedure:

    • Prepare a solution of 3-chloro-2-fluorotoluene in a suitable solvent system, such as aqueous pyridine or a phase-transfer catalysis setup.

    • Heat the solution and add an aqueous solution of potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

    • Continue heating and stirring until the reaction is complete (monitored by GC or TLC).

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 3-chloro-2-fluorobenzoic acid.

    • Collect the solid product by filtration, wash with water, and dry.

  • Causality and Trustworthiness: The use of a strong oxidizing agent like KMnO₄ is necessary to break the stable C-H bonds of the methyl group.[10] The reaction is self-validating as the disappearance of the intense purple color of the MnO₄⁻ ion provides a clear visual endpoint. However, this process generates a significant amount of MnO₂ waste, which is a key drawback from an environmental and process chemistry perspective.

Step 2: Fischer Esterification

This step is identical to the one described in Route 1. The 3-chloro-2-fluorobenzoic acid obtained from the oxidation is esterified with ethanol and a catalytic amount of sulfuric acid to yield the final product.

Comparison of Synthetic Strategies

The choice between these two primary routes depends on several factors, including the cost and availability of starting materials, scalability, and tolerance for hazardous reagents and waste streams.

FeatureRoute 1: Sandmeyer ReactionRoute 2: Toluene Oxidation
Starting Material 2-Fluoro-3-aminobenzoic acid3-Chloro-2-fluorotoluene
Key Transformation Diazotization/Sandmeyer Reaction[6][7]Benzylic Oxidation[10]
Regiocontrol Excellent; position is defined by the starting amine.Excellent; relies on the synthesis of the correct toluene isomer.
Reagent Hazards Unstable diazonium salts (potentially explosive if isolated).Strong oxidizing agents (KMnO₄); handling of MnO₂ waste.
Atom Economy Moderate; loss of N₂ and inorganic salts.Poor; large amounts of MnO₂ byproduct are generated.
Scalability Well-established for industrial scale, but requires careful temperature control.Can be challenging due to the heterogeneous nature of the oxidation and waste handling.

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The Sandmeyer reaction route (Route 1) , starting from an appropriately substituted aniline, offers superior regiochemical control and is often the preferred method in laboratory and industrial settings despite the need to handle unstable diazonium intermediates. The toluene oxidation pathway (Route 2) presents a viable alternative, particularly if the 3-chloro-2-fluorotoluene precursor is readily accessible. However, this route is often hampered by the harsh conditions and significant waste generation associated with the oxidation step.

Ultimately, the optimal synthetic strategy must be determined by a thorough evaluation of project-specific requirements, including production scale, cost constraints, safety protocols, and environmental impact. This guide provides the foundational knowledge for making an informed and scientifically sound decision.

References

An In-depth Technical Guide to the Purity and Assay of Commercial Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2-fluorobenzoate, a halogenated aromatic ester, is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, ensuring the purity and accurately determining the assay of this key intermediate are of paramount importance for the successful development of safe and effective end-products.

This technical guide provides a comprehensive overview of the critical aspects of purity and assay determination for commercial-grade this compound. As a Senior Application Scientist, the following sections will delve into the likely synthetic routes, the potential impurities arising from these processes, and a multi-faceted analytical approach to ensure the quality of this vital chemical intermediate. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, aligning with the stringent requirements of the pharmaceutical industry.

I. Synthetic Pathway and Potential Impurities

A thorough understanding of the synthetic route is fundamental to predicting and identifying potential impurities. The most probable and economically viable method for the commercial synthesis of this compound is the Fischer-Speier esterification of 3-chloro-2-fluorobenzoic acid with ethanol, catalyzed by a strong acid.[2][3][4][5][6]

dot

Figure 1: Synthetic pathway of this compound and sources of potential impurities.

Table 1: Potential Impurities in Commercial this compound

Impurity CategorySpecific ExamplesRationale for Presence
Process-Related Impurities
Starting Material3-chloro-2-fluorobenzoic acidIncomplete esterification reaction.
ReagentsEthanolUsed in excess and may remain after purification.
By-productsDiethyl ether, Ethyl sulfate (if H₂SO₄ is used)Side reactions of the alcohol under acidic conditions.
Isomeric Impurities Ethyl 2-chloro-3-fluorobenzoate, etc.Arising from impurities in the starting 3-chloro-2-fluorobenzoic acid.
Residual Solvents Toluene, Hexane, Ethyl acetateUsed during the reaction or extraction/purification steps.
Inorganic Impurities Sulfuric acid, Hydrochloric acidResidual catalyst.
Elemental Impurities Heavy metals (e.g., Pb, Hg, Cd, As)Introduced from raw materials, catalysts, or manufacturing equipment.[7][8][9]

II. Analytical Methodologies for Purity and Assay Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended techniques and provide exemplary protocols. The validation of these methods should be performed in accordance with ICH Q2(R1) guidelines to ensure their accuracy, precision, specificity, linearity, and robustness.[10][11][12][13][14]

dot

Analytical_Workflow Sample Commercial this compound Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Purity, Impurity Profile, Residual Solvents) Sample->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) (Assay, Purity, Non-volatile Impurities) Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) (Structural Confirmation, Isomeric Purity) Sample->NMR Elemental_Analysis Elemental Analysis (ICP-MS/OES) (Elemental Impurities) Sample->Elemental_Analysis Results Comprehensive Quality Assessment GC_MS->Results HPLC->Results NMR->Results Elemental_Analysis->Results

Figure 2: A comprehensive analytical workflow for the quality assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying related substances and residual solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • The choice of a 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds with varying polarities.

  • The temperature program is designed to elute residual solvents at the beginning of the run and then separate the main component from higher-boiling impurities.

  • Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared with mass spectral libraries for impurity identification.

High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities

HPLC is the primary technique for the accurate assay of this compound and for the quantification of non-volatile impurities, particularly the starting material, 3-chloro-2-fluorobenzoic acid. A reverse-phase method is generally suitable for this type of analysis.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

    • Gradient: 40% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Rationale for Experimental Choices:

  • A C18 column is a versatile stationary phase for the separation of moderately polar to non-polar compounds.

  • The use of a gradient elution allows for the separation of the more polar starting material from the less polar ester product.

  • The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid impurity, leading to better peak shape and retention.[15][16][17][18]

  • UV detection at 254 nm is suitable for aromatic compounds containing a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the detection of isomeric impurities. Both ¹H and ¹⁹F NMR should be employed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (in CDCl₃, approximate):

      • Ethyl group (CH₂): ~4.4 ppm (quartet)

      • Ethyl group (CH₃): ~1.4 ppm (triplet)

      • Aromatic protons: ~7.2-7.8 ppm (multiplets)

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • The chemical shift of the fluorine atom will be highly sensitive to its position on the aromatic ring, allowing for the differentiation of isomers.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Rationale for Experimental Choices:

  • ¹H NMR provides information on the proton environment and can confirm the presence of the ethyl ester group and the aromatic protons.

  • ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing isomers.[19][20]

  • The choice of solvent can influence chemical shifts; consistency in the solvent used is crucial for comparing spectra.[21][22][23][24][25]

Elemental Analysis for Inorganic and Elemental Impurities

The determination of elemental impurities is a critical safety requirement in the pharmaceutical industry, as outlined in the ICH Q3D guidelines.[7][8][9] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for this purpose.

Experimental Protocol:

  • Instrumentation: ICP-MS or ICP-OES.

  • Sample Preparation:

    • A risk-based approach should be taken to determine which elements to test for.

    • Microwave-assisted acid digestion is the preferred method for sample preparation to ensure complete dissolution of the sample and to bring the elements into a solution suitable for analysis.[26]

    • A typical digestion would involve treating a known amount of the sample with concentrated nitric acid in a closed vessel and heating it in a microwave digestion system.

  • Analysis: The digested sample is then introduced into the ICP-MS or ICP-OES for the quantification of the target elements.

Rationale for Experimental Choices:

  • ICP-MS and ICP-OES are highly sensitive techniques capable of detecting and quantifying a wide range of elements at trace and ultra-trace levels.

  • Microwave digestion is a robust and efficient method for preparing organic samples for elemental analysis, minimizing the risk of contamination and loss of volatile elements.

III. Conclusion

The quality of this compound is a critical determinant of the safety and efficacy of the pharmaceutical and agrochemical products derived from it. A comprehensive quality control strategy, therefore, must be built upon a solid understanding of the manufacturing process and the potential impurities that can arise. The implementation of a suite of orthogonal analytical techniques, including GC-MS, HPLC, NMR, and elemental analysis, provides a robust framework for the complete characterization of this important intermediate. Each of these methods must be validated according to established guidelines to ensure the reliability of the data generated. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity and assay of commercial this compound, thereby ensuring the quality and consistency of their final products.

IV. References

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Contract Laboratory. (URL: --INVALID-LINK--)

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. (URL: --INVALID-LINK--)

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. (URL: --INVALID-LINK--)

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. (URL: --INVALID-LINK--)

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. (URL: --INVALID-LINK--)

  • Complete Sample Preparation Guide for Analysis of Elemental Impurities. (URL: Not available)

  • Analysis of elemental impurities. SGS INSTITUT FRESENIUS. (URL: --INVALID-LINK--)

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. (URL: --INVALID-LINK--)

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. (URL: --INVALID-LINK--)

  • Continuous process for preparing benzoic acid esters. Google Patents. (URL: --INVALID-LINK--)

  • Key ICH Method Validation Parameters to Know. Altabrisa Group. (URL: --INVALID-LINK--)

  • Live qualification/validation of purity methods for protein products. CS@Purdue. (URL: --INVALID-LINK--)

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. (URL: --INVALID-LINK--)

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (URL: --INVALID-LINK--)

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. (URL: --INVALID-LINK--)

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (URL: --INVALID-LINK--)

  • Fischer Esterification. Chemistry Steps. (URL: --INVALID-LINK--)

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (URL: --INVALID-LINK--)

  • Fischer Esterification: Mechanism & Examples. NROChemistry. (URL: --INVALID-LINK--)

  • ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals - Regulatory Resources. Alfa Chemistry. (URL: --INVALID-LINK--)

  • Fischer Esterification. Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • 13.2.1.2 Fischer Esterification. Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: --INVALID-LINK--)

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr. (URL: --INVALID-LINK--)

  • Supporting Information. (URL: Not available)

  • Comparative study of catalysts for the esterification of benzoic acids. Benchchem. (URL: --INVALID-LINK--)

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. (URL: --INVALID-LINK--)

  • Application Notes and Protocols: HPLC Separation of (-)-Menthyloxyacetic Acid Esters. Benchchem. (URL: --INVALID-LINK--)

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • 773135-55-0 | MFCD06204525 | this compound. Aaronchem. (URL: --INVALID-LINK--)

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. (URL: --INVALID-LINK--)

  • 3-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook. (URL: --INVALID-LINK--)

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. (URL: --INVALID-LINK--)

  • 19F NMR Chemical Shift Table. Alfa Chemistry. (URL: --INVALID-LINK--)

  • 773135-55-0|this compound|BLD Pharm. (URL: --INVALID-LINK--)

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (URL: --INVALID-LINK--)

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (URL: --INVALID-LINK--)

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH. (URL: --INVALID-LINK--)

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (URL: --INVALID-LINK--)

  • Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry. Benchchem. (URL: --INVALID-LINK--)

  • Identification of Aromatic Fatty Acid Ethyl Esters. (URL: Not available)

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. (URL: --INVALID-LINK--)

  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. MOST Wiedzy. (URL: --INVALID-LINK--)

References

The Solubility Profile of Ethyl 3-chloro-2-fluorobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of success. Among these, solubility stands out as a critical parameter that dictates a molecule's journey from a laboratory curiosity to a viable therapeutic agent. The seemingly simple question of "how well does it dissolve?" has profound implications for formulation, bioavailability, and ultimately, the efficacy and safety of a drug product. Poor solubility can be a significant hurdle, leading to costly and time-consuming development challenges.

We will delve into the theoretical underpinnings of solubility, explore the key factors influencing the dissolution of Ethyl 3-chloro-2-fluorobenzoate, and provide a detailed, step-by-step experimental protocol for its solubility determination. This guide is designed not as a rigid set of instructions, but as a comprehensive resource that empowers you to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. This compound is a substituted aromatic ester with the following key characteristics:

PropertyValueSource
Chemical Name This compoundAppchem
CAS Number 773135-55-0Appchem
Molecular Formula C9H8ClFO2Appchem[2]
Molecular Weight 202.61 g/mol Appchem[2]
Structure
CCOC(=O)C1=C(F)C(Cl)=CC=C1 Appchem[2]

The presence of both a chloro and a fluoro group on the benzene ring, along with the ethyl ester functionality, creates a molecule with a unique electronic and steric profile. The halogen atoms are electron-withdrawing, which can influence the polarity of the aromatic ring. The ester group provides a site for hydrogen bonding, albeit a weaker one compared to a carboxylic acid. These structural features will play a significant role in the compound's interactions with various organic solvents.

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[3] This principle is rooted in the concept of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

The solubility of this compound in a given organic solvent will be governed by a balance of the following forces:

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules and will be present in all solvent systems.

  • Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds in this compound will lead to a net molecular dipole. Solvents with their own permanent dipoles (e.g., acetone, ethyl acetate) will be able to engage in favorable dipole-dipole interactions.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can therefore form hydrogen bonds with the solute, enhancing solubility.

The interplay of these forces, along with factors such as molecular size and shape, will determine the extent to which this compound dissolves.

Key Factors Influencing the Solubility of this compound

Several external factors can significantly impact the solubility of a compound. A comprehensive understanding of these is crucial for designing meaningful experiments and for process development.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires an input of energy. Increased thermal energy helps to overcome the lattice energy of the solid solute and promotes mixing.

  • Solvent Polarity: This is arguably the most critical factor. A solvent's polarity is a measure of its ability to solvate and stabilize charged or polar species. The polarity of organic solvents can be quantified by parameters such as the dielectric constant. A systematic approach to solubility screening should involve a range of solvents with varying polarities.

  • Pressure: For the dissolution of a solid in a liquid, the effect of pressure is generally negligible.

  • Purity of Solute and Solvent: The presence of impurities can affect the measured solubility. It is imperative to use well-characterized, high-purity materials for accurate solubility determination.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent, often referred to as the shake-flask method. This method is considered a "gold standard" for thermodynamic solubility measurements.[4]

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal and vortex prep2->equil1 equil2 Incubate at constant temperature with agitation equil1->equil2 equil3 Allow to settle equil2->equil3 sample1 Withdraw supernatant equil3->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Analyze by HPLC/UV-Vis sample3->analysis quant2 Determine concentration analysis->quant2 quant1 Prepare calibration curve quant1->analysis for comparison quant3 Calculate solubility quant2->quant3

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vigorously mix the vials using a vortex mixer for approximately 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a constant temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.

  • Sampling and Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the undissolved solid.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)
Hexane1.9To be determined
Toluene2.4To be determined
Ethyl Acetate6.0To be determined
Acetone21To be determined
Ethanol24.5To be determined
Methanol33To be determined

By correlating the solubility data with the properties of the solvents (e.g., dielectric constant as a measure of polarity), researchers can gain valuable insights into the types of intermolecular interactions that dominate the dissolution of this compound. This understanding is invaluable for selecting appropriate solvents for reactions, purifications, and formulation development.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical understanding with a robust experimental protocol, researchers can generate the critical data needed to advance their drug development programs.

Future work in this area could involve:

  • Temperature-dependent solubility studies: Generating solubility curves at different temperatures can provide thermodynamic data on the dissolution process.

  • Solubility in co-solvent systems: Investigating the solubility in mixtures of solvents is often relevant for real-world applications.

  • Computational modeling: The use of thermodynamic models and machine learning can aid in the prediction of solubility in a wider range of solvents.[5][6][7][8][9]

By systematically approaching the challenge of solubility, the scientific community can unlock the full potential of promising molecules like this compound.

References

Reactivity profile of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of Ethyl 3-chloro-2-fluorobenzoate

Abstract

This compound (CAS No. 773135-55-0) is a halogenated aromatic ester of significant interest in the chemical industry.[1][2] Its utility as a versatile intermediate stems from a nuanced reactivity profile governed by the interplay of its three key functional components: an ethyl ester, a fluorine substituent, and a chlorine substituent.[1][2] This guide provides a detailed analysis of the molecule's reactivity, focusing on nucleophilic aromatic substitution (SNAr), cross-coupling reactions at the C-Cl bond, and transformations of the ester moiety. We will explore the mechanistic principles that dictate site selectivity and provide field-proven insights into optimizing reaction conditions for this valuable synthetic building block.

Introduction: A Molecule of Strategic Importance

This compound is a specialty chemical intermediate prized for its application in the synthesis of high-value downstream products, particularly in the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of two distinct halogen atoms and an electron-withdrawing ester group on the benzene ring creates a scaffold with multiple, selectively addressable reactive sites.

The core of its synthetic utility lies in the differential reactivity of the C-F and C-Cl bonds and the susceptibility of the aromatic ring to nucleophilic attack, all modulated by the electronic influence of the ester group. Understanding these relationships is critical for researchers and drug development professionals aiming to incorporate this building block into complex molecular architectures.[2] This guide will dissect the reactivity of this compound, moving from its fundamental properties to its behavior in key synthetic transformations.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 773135-55-0[2][3]
Molecular Formula C₉H₈ClFO₂[2][3]
Molecular Weight 202.61 g/mol [2][3]
SMILES CCOC(=O)C1=C(F)C(Cl)=CC=C1[3]
InChIKey MCNAALBXEILIIB-UHFFFAOYSA-N[4]
Appearance Typically a liquid or low-melting solidN/A

Core Reactivity Profile

The reactivity of this compound is dominated by the electronic push-and-pull between the substituents on the aromatic ring. The ester group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution.

Caption: Key reactive zones of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing ester group fundamentally enables SNAr reactions. The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

Causality Behind Reactivity:

  • Activation: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[5] The rate-determining step is typically this initial attack. The powerful inductive effect of the fluorine atom at C2 makes this position highly electrophilic and therefore susceptible to attack. Furthermore, the ester group at C1 can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C2) or para (C6) positions.

  • Leaving Group Departure: The aromaticity is restored in the second step by the expulsion of a leaving group.

In the case of this compound, there is a fascinating dichotomy. The C2 position is most activated towards nucleophilic attack due to the adjacent fluorine and ester group. However, fluoride is a very poor leaving group compared to chloride. Conversely, the C3 position, which bears the better leaving group (Cl), is in a meta position relative to the ester and is therefore not activated by resonance, making nucleophilic attack at this site less favorable.

This electronic profile suggests that SNAr reactions on this substrate can be challenging and highly condition-dependent. For a reaction to occur, a potent nucleophile is required, and conditions may need to be forcing. Substitution of the chlorine atom is more likely if it occurs, despite the lower activation of the C3 position.

SNAr_Mechanism Reactant Aryl Halide (Ar-X) Intermediate Meisenheimer Complex (Stabilized Carbanion) Reactant->Intermediate Addition (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product Elimination LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions at the Ester Functional Group

The ethyl ester is a classic functional group with a well-defined reactivity profile.

  • Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-chloro-2-fluorobenzoic acid (CAS No. 161957-55-7).[6][7] Basic hydrolysis using reagents like sodium hydroxide or potassium hydroxide is typically efficient, proceeding via saponification.

  • Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (3-chloro-2-fluorophenyl)methanol. This transformation provides another avenue for synthetic diversification.

Cross-Coupling Reactions

The carbon-chlorine bond is the primary site for transition metal-catalyzed cross-coupling reactions. The carbon-fluorine bond is significantly stronger and generally unreactive under standard palladium-catalyzed conditions, providing excellent chemoselectivity.[8]

Causality Behind Selectivity: The catalytic cycle of reactions like Suzuki or Kumada coupling begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-Cl bond is substantially weaker and more polarizable than the C-F bond, making its oxidative addition kinetically and thermodynamically favored.

This selective reactivity allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Typical Suzuki-Miyaura Coupling Conditions:

ComponentExample ReagentPurpose
Substrate This compoundElectrophile
Nucleophile Arylboronic acid or esterCoupling Partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃Activates the boronic acid
Solvent Toluene/Water, Dioxane/WaterSolubilizes reactants

Experimental Protocols

The following protocols are illustrative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond

This protocol describes a general procedure for coupling an arylboronic acid at the C3 position.

Suzuki_Workflow Start Start: Assemble Reactants Reactants Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) - Solvent (Toluene/H₂O) Start->Reactants Degas Degas Mixture (N₂ or Ar purge, 3 cycles) Reactants->Degas Inert atmosphere is critical Heat Heat Reaction (e.g., 80-100 °C, 12-24h) Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Reaction incomplete Workup Aqueous Workup (Quench, Separate Layers) Monitor->Workup Reaction complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Assembly: To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound presents a sophisticated reactivity profile that makes it a highly valuable and versatile synthetic intermediate. Its behavior is a classic case study in the influence of electronic effects in aromatic chemistry. The key takeaways for the synthetic chemist are:

  • The ester group is a reliable handle for hydrolysis or reduction.

  • The C-Cl bond is the primary site for transition metal-catalyzed cross-coupling, offering a selective method for C-C bond formation.

  • Nucleophilic aromatic substitution , while electronically favored at the C2 position, is complicated by poor leaving group potential, making the reaction challenging but potentially exploitable under specific conditions.

By understanding and leveraging this differential reactivity, researchers can strategically employ this compound to construct complex molecular targets with precision and efficiency.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-chloro-2-fluorobenzoate (CAS: 773135-55-0) is a key chemical intermediate whose utility in pharmaceutical and agrochemical synthesis is dictated by the nuanced interplay of its substituents.[1][2] This guide provides an in-depth analysis of the electronic and steric effects originating from the ortho-fluoro and meta-chloro groups on the benzoate core. We will dissect how these halogen substituents modulate the reactivity of the ethyl ester group and the aromatic ring, offering a framework for predicting and controlling its chemical behavior. This document synthesizes theoretical principles with actionable experimental protocols, serving as a comprehensive resource for chemists leveraging this versatile building block.

Introduction: The Architecture of Reactivity

In the design of complex organic molecules, substituted benzene derivatives are foundational building blocks. The identity and position of substituents on the aromatic ring do not merely add mass; they fundamentally alter the electronic landscape and three-dimensional structure, thereby controlling the molecule's reactivity. This compound is a prime example where two distinct halogen atoms, fluorine and chlorine, are strategically positioned to exert profound electronic and steric influences. Understanding these effects is critical for its application in the synthesis of advanced chemical entities, including active pharmaceutical ingredients (APIs).[3][4]

This guide moves beyond a cursory overview to provide a detailed mechanistic exploration. We will examine the inductive and resonance effects of the fluoro and chloro groups, analyze the critical steric interactions arising from the ortho substituent, and detail the resulting impact on the reactivity of the ester functional group.

Molecular Structure and Foundational Substituent Effects

The reactivity of this compound is a direct consequence of its constituent parts. The molecule's properties are best understood by first analyzing the intrinsic effects of each substituent.

PropertyDescription
Chemical Name This compound
CAS Number 773135-55-0[5]
Molecular Formula C₉H₈ClFO₂[5][6]
Molecular Weight 202.61 g/mol [5][6]
  • Fluorine (C2, ortho position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. Conversely, its lone pairs can donate electron density to the aromatic ring via a resonance effect (+R) .[7] Due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is modest.

  • Chlorine (C3, meta position): Chlorine is also strongly electronegative, resulting in a significant inductive effect (-I) . Like fluorine, it possesses a resonance effect (+R) , though it is generally considered weaker than its inductive pull. For halogens, the net electronic effect on the ring's reactivity in electrophilic aromatic substitution is deactivating.[8][9]

  • Ethyl Ester Group (-COOEt): This group is strongly deactivating, withdrawing electron density from the ring through both an inductive effect (due to the electronegative oxygen atoms) and a resonance effect (delocalization of ring pi-electrons into the carbonyl).

The Interplay of Electronic Effects: A Push-Pull Dynamic

The combined electronic influence of the substituents creates a unique reactivity profile. The primary effects are electron withdrawal from the aromatic ring, which significantly impacts the electrophilicity of the ester's carbonyl carbon.

Inductive vs. Resonance Effects

The dominant electronic feature of this molecule is the powerful inductive withdrawal (-I) from both halogen atoms. This effect is additive and significantly reduces the electron density of the entire aromatic system. While the halogens are technically capable of electron donation via resonance (+R), this effect is largely overridden by their inductive pull.[7] The primary consequence of this net electron withdrawal is the polarization of the C-F and C-Cl bonds and, subsequently, the entire benzene ring.

G cluster_ring Aromatic Ring cluster_effects Electronic Effects Ring This compound Reactivity Carbonyl Reactivity (Enhanced Electrophilicity) Ring->Reactivity Inductive Inductive Effect (-I) Inductive->Ring Resonance Resonance Effect (+R) Resonance->Ring F Fluorine (ortho) F->Inductive Strong F->Resonance Weak Cl Chlorine (meta) Cl->Inductive Strong Cl->Resonance Weak Ester Ester Group Ester->Ring Withdraws e-

Impact on Carbonyl Electrophilicity

The powerful inductive effects of the ortho-fluoro and meta-chloro substituents converge on the ester's carbonyl carbon. By pulling electron density away from the ring and through the sigma framework, they render the carbonyl carbon significantly more electron-deficient and thus more electrophilic. This heightened electrophilicity makes the ester group a prime target for nucleophilic attack, for example, in hydrolysis or amidation reactions.

The Decisive Role of Steric Effects: The Ortho Effect

While electronic effects prime the ester group for reaction, steric interactions dictate the molecule's conformation and accessibility for attack. The presence of the fluorine atom at the C2 position, immediately adjacent to the bulky ethyl ester group, is the most significant structural feature.

Conformational Restriction and Disruption of Conjugation

The steric clash between the van der Waals radii of the ortho-fluoro atom and the ethyl ester group forces the ester to rotate out of the plane of the aromatic ring. This is a classic example of the "ortho effect."[10][11]

This rotation has a critical electronic consequence: it disrupts the π-orbital overlap between the carbonyl group and the aromatic ring. As a result, the resonance communication between the ring and the ester is significantly diminished. This prevents the ring from donating electron density to the carbonyl carbon, further increasing its intrinsic electrophilicity.

Steric_Effect cluster_planar Planar Conformation (Hypothetical) cluster_nonplanar Actual Conformation (Non-Planar) Planar [Aromatic Ring]—C(=O)OEt Resonance π-conjugation is MAXIMAL Planar->Resonance NonPlanar [Aromatic Ring]—C(=O)OEt StericClash Steric Clash (ortho-Fluoro vs. Ester) NonPlanar->StericClash Rotation Rotation out of plane StericClash->Rotation Disruption π-conjugation is MINIMAL Rotation->Disruption Result Increased Carbonyl Electrophilicity Disruption->Result

The net result is a powerful synergy:

  • Electronic Activation: Strong inductive withdrawal by F and Cl makes the carbonyl carbon highly electrophilic.

  • Steric-Induced Electronic Activation: The ortho effect prevents the aromatic ring from electronically "buffering" the carbonyl group via resonance, locking it in a state of high electrophilicity.

Experimental Methodologies for Probing Substituent Effects

The theoretical effects described above can be validated and quantified through standard analytical techniques.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

The C=O stretching frequency in an IR spectrum is highly sensitive to the electronic environment.

  • Protocol:

    • Dissolve a small sample of this compound in a suitable solvent (e.g., CCl₄) or prepare a thin film between KBr plates.

    • Acquire the spectrum using an FTIR spectrometer.

    • Identify the C=O stretching frequency (ν_C=O).

  • Expected Data & Interpretation: A typical aromatic ester shows a ν_C=O band around 1715-1730 cm⁻¹.[12] Due to the disruption of conjugation and the strong inductive effect of the ortho-fluoro group, the C=O bond gains more double-bond character. This should result in a shift to a higher wavenumber , likely in the range of 1735-1745 cm⁻¹ , similar to that of a saturated ester.[12][13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the electronic environment of each nucleus.

  • Protocol:

    • Dissolve approximately 10-20 mg of the ester in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Expected Data & Interpretation:

    • ¹H NMR: The aromatic protons will appear in the deshielded region (7.0-8.0 ppm) due to the ring current and the electron-withdrawing nature of the substituents.[14]

    • ¹³C NMR: The carbonyl carbon signal is of particular interest. While the disruption of conjugation would tend to shift it slightly upfield, the powerful inductive effects of the halogens will cause a net downfield shift, placing it in the typical ester range of 160-168 ppm. The precise chemical shift can be compared to model compounds to quantify the electronic withdrawal.

Spectroscopic Data Expected Observation Underlying Cause
IR (C=O Stretch) ~1735-1745 cm⁻¹Inductive withdrawal (-I) and disrupted conjugation.
¹H NMR (Aromatic) 7.0 - 8.0 ppmAnisotropic effect of the ring and deshielding by EWGs.
¹³C NMR (C=O) 160 - 168 ppmNet effect of strong inductive withdrawal.
Kinetic Analysis: Alkaline Hydrolysis

Measuring the rate of a reaction, such as alkaline hydrolysis, provides a quantitative measure of the ester's reactivity.

  • Objective: To determine the second-order rate constant (k) for the saponification of this compound and compare it to that of unsubstituted ethyl benzoate.

  • Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare 0.01 M Ester in 85% EtOH/H₂O D Equilibrate reactants at 30°C A->D B Prepare 0.02 M NaOH (Standardized) B->D C Prepare 0.01 M HCl (Standardized) E Mix equal volumes of Ester and NaOH D->E F Withdraw aliquots at timed intervals E->F G Quench aliquot in known excess of HCl F->G H Back-titrate unreacted HCl with standard NaOH G->H I Calculate [Ester] remaining H->I J Plot 1/[Ester] vs. time I->J K Determine rate constant (k) from slope J->K

  • Data Interpretation: The rate constant for the hydrolysis of this compound is expected to be significantly larger than that of ethyl benzoate. This enhancement is a direct result of the increased electrophilicity of the carbonyl carbon due to the combined electronic and steric effects of the halogen substituents. While the Hammett equation is a powerful tool for correlating substituent effects with reactivity, its direct application is often unsuccessful for ortho-substituted systems due to the complication of steric effects that are not accounted for in standard substituent constants (σ).[10][11][15]

Conclusion and Outlook

The chemical personality of this compound is a masterclass in the interplay of substituent effects. The molecule is not merely a sum of its parts; it is a highly tuned system where electronic withdrawal and steric hindrance work in concert.

  • Dominant Electronic Feature: The powerful inductive electron withdrawal by the ortho-fluoro and meta-chloro groups is the primary electronic driver, significantly increasing the electrophilicity of the ester's carbonyl carbon.

  • Critical Steric Influence: The ortho effect of the fluorine atom is arguably the most important feature, forcing the ester group into a non-planar conformation. This steric clash disrupts resonance stabilization, further amplifying the carbonyl's reactivity.

The collective result is a molecule with a highly activated ester group, making it an exceptionally useful intermediate for synthetic transformations that rely on nucleophilic acyl substitution. For the medicinal or agricultural chemist, this predictable, high reactivity allows for the efficient construction of complex molecular scaffolds under controlled conditions.

References

Methodological & Application

The Strategic Application of Ethyl 3-chloro-2-fluorobenzoate in the Synthesis of Bioactive Amides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Halogenated Building Block

Ethyl 3-chloro-2-fluorobenzoate, a halogenated aromatic ester, has emerged as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique substitution pattern—featuring both chloro and fluoro groups ortho and meta to the ester functionality—imparts distinct electronic and steric properties that medicinal chemists can strategically leverage. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a sought-after precursor for active pharmaceutical ingredients (APIs).[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in API synthesis. We will delve into the foundational transformations of this intermediate, providing detailed, field-proven protocols for its hydrolysis and subsequent amide coupling to generate novel molecular entities with therapeutic potential. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 773135-55-0Generic
Molecular Formula C₉H₈ClFO₂Generic
Molecular Weight 202.61 g/mol Generic
Appearance Not specified, typically a liquid or low-melting solidGeneric
Boiling Point Approx. 278.9°C (for the corresponding acid)[3]
Solubility Soluble in common organic solventsInferred

Core Synthetic Strategy: From Ester to Bioactive Amide

The primary synthetic utility of this compound in the context of API development often begins with its conversion to the corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation "unmasks" the reactive carboxyl group, preparing the scaffold for subsequent coupling reactions, most commonly amide bond formation. Amide bonds are a cornerstone of pharmaceutical chemistry, present in a vast number of marketed drugs.

The following sections provide detailed protocols for a two-stage synthetic sequence:

  • Hydrolysis: Conversion of this compound to 3-chloro-2-fluorobenzoic acid.

  • Amide Coupling: Reaction of 3-chloro-2-fluorobenzoic acid with an amine to form a novel amide derivative, a strategy employed in the development of potential anti-inflammatory agents and kinase inhibitors.[2][4]

Experimental Protocols

Part 1: Hydrolysis of this compound

Causality of Protocol Design: The choice of a strong base like sodium hydroxide is crucial for the saponification of the sterically hindered ester. The subsequent acidification with a strong acid, such as hydrochloric acid, ensures the complete protonation of the carboxylate salt to yield the desired carboxylic acid. The use of ethyl acetate for extraction is effective for isolating the product from the aqueous phase.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Saponification: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3-chloro-2-fluorobenzoic acid should form.

  • Isolation:

    • Extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-chloro-2-fluorobenzoic acid as a white solid.[5] The product can be further purified by recrystallization if necessary.

G cluster_hydrolysis Workflow: Hydrolysis of this compound start Dissolve this compound in Ethanol/Water add_naoh Add aq. NaOH Solution start->add_naoh reflux Reflux for 2-4 hours add_naoh->reflux monitor Monitor by TLC reflux->monitor workup Cool, remove Ethanol, add HCl to pH ~2 monitor->workup extract Extract with Ethyl Acetate workup->extract isolate Dry, Filter, and Concentrate extract->isolate product 3-chloro-2-fluorobenzoic Acid isolate->product

Caption: Hydrolysis of this compound.

Part 2: Amide Coupling for the Synthesis of a Bioactive Scaffold

Causality of Protocol Design: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. One of the most robust and widely used methods involves the in-situ formation of an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the desired amine, in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct, proceeds efficiently to yield the target amide. This approach is a classic and reliable method for synthesizing amide libraries for screening purposes.

Protocol: Synthesis of N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide (A representative analogue of scaffolds with potential anti-inflammatory activity)

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzoic acid (1.0 eq).

    • Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The resulting solution contains the 3-chloro-2-fluorobenzoyl chloride intermediate.

  • Amide Formation:

    • In a separate flask, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the solution of 3-chloro-2-fluorobenzoyl chloride to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide.

G cluster_amide_coupling Workflow: Amide Coupling start_acid 3-chloro-2-fluorobenzoic acid add_socl2 Add SOCl₂/DMF in DCM start_acid->add_socl2 reflux_acid Reflux for 1-2 hours add_socl2->reflux_acid intermediate 3-chloro-2-fluorobenzoyl chloride reflux_acid->intermediate combine Add Acyl Chloride Solution intermediate->combine start_amine p-Anisidine + Triethylamine in DCM cool_amine Cool to 0°C start_amine->cool_amine cool_amine->combine react Stir at RT for 4-6 hours combine->react workup_purify Aqueous Work-up and Purification react->workup_purify final_product N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide workup_purify->final_product

References

The Strategic Utility of Ethyl 3-chloro-2-fluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Halogen Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements are not mere passive substituents; they actively modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] Ethyl 3-chloro-2-fluorobenzoate (CAS No: 773135-55-0), a di-halogenated benzoic acid derivative, has emerged as a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical and agrochemical agents.[1][3]

The specific arrangement of the chloro and fluoro substituents on the benzoate ring provides a unique electronic and steric profile, enhancing reactivity and selectivity in subsequent synthetic transformations.[4] The fluorine atom, with its high electronegativity and small size, can improve metabolic stability by blocking sites of oxidation and enhance binding interactions with target proteins.[2] The chlorine atom further contributes to the molecule's lipophilicity and can serve as a handle for further functionalization. This application note provides an in-depth guide to the practical application of this compound, presenting detailed protocols for its synthesis and its use in the construction of medicinally relevant scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of a chemical intermediate is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 773135-55-0[5][6]
Molecular Formula C₉H₈ClFO₂[5][6]
Molecular Weight 202.61 g/mol [5][6]
Appearance Not specified, likely a liquid or low-melting solid
Storage Sealed in a dry, room temperature environment[5]

Safety and Handling Precautions:

This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Inhalation: Avoid inhaling vapors or mists. If inhalation occurs, move to fresh air immediately.[8][10]

  • Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[7][8]

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[8][10]

  • Spills: In case of a spill, contain the material and absorb it with an inert material. Clean the area thoroughly.[7][9]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[10]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Application Protocol 1: Synthesis of an Amide Precursor for Aurora A Kinase Inhibitors

Aurora A kinase is a critical regulator of mitosis, and its overexpression is implicated in various cancers, making it a key target for anti-cancer drug development. Halogenated phenyl groups are common features in many Aurora kinase inhibitors, contributing to their binding affinity. This protocol outlines a two-step process starting from the commercially available 3-chloro-2-fluorobenzoic acid to synthesize an amide precursor, which is a core component of potent pyrimidine-based Aurora A kinase inhibitors.

Workflow Diagram

cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Amidation A 3-Chloro-2-fluorobenzoic Acid B This compound A->B Ethanol, H₂SO₄ (cat.), Reflux C This compound E Amide Precursor for Aurora A Kinase Inhibitor C->E Heat or Coupling Agent D (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate D->E Heat or Coupling Agent

Caption: Synthetic workflow for the amide precursor.

Step 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[11][12] The use of a large excess of ethanol drives the equilibrium towards the formation of the ethyl ester.

Materials and Reagents:

  • 3-Chloro-2-fluorobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-chloro-2-fluorobenzoic acid (1 equivalent).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 3-6 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

This step involves the amidation of the synthesized ester. Direct amidation of esters with amines often requires elevated temperatures.

Materials and Reagents:

  • This compound (from Step 1)

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • 1-Pentanol (as solvent, optional for high temperature)

  • Triethylamine (optional, as a base)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable high-boiling solvent like 1-pentanol.

  • Add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 120 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.

Application Protocol 2: Key Synthetic Step Towards Fungicide Analogs

Strobilurin fungicides, such as Picoxystrobin, are a vital class of agrochemicals. Their synthesis often involves the coupling of a substituted phenylacetate with a heterocyclic moiety. This compound can serve as a starting material for the phenylacetate component. This protocol details a key transformation: a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of such compounds.

Reaction Scheme: Nucleophilic Aromatic Substitution

cluster_0 SNAr Reaction A This compound C Coupled Product A->C Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF), Heat B Phenolic Nucleophile (e.g., 4-hydroxypyridine) B->C Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF), Heat

Caption: A representative SNAr reaction.

Procedure for Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the ester group activates the aromatic ring towards nucleophilic attack, making SNAr reactions feasible.[13]

Materials and Reagents:

  • This compound

  • A suitable nucleophile (e.g., 4-hydroxypyridine)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1 equivalent) and anhydrous DMF.

  • Add a base such as potassium carbonate (1.5-2.0 equivalents) to the mixture and stir for a short period to form the nucleophilic salt.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired coupled product.

Conclusion

This compound is a strategically important intermediate in medicinal and agricultural chemistry. Its unique halogenation pattern allows for the synthesis of complex molecules with desirable biological activities. The protocols outlined in this application note for the synthesis of an Aurora A kinase inhibitor precursor and a key step towards fungicide analogs demonstrate the practical utility and versatility of this compound. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities. The continued exploration of reactions involving such halogenated building blocks will undoubtedly lead to the discovery of new and improved therapeutic and crop protection agents.

References

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Ethyl 3-chloro-2-fluorobenzoate

In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. This compound (CAS: 773135-5-0) has emerged as a highly valuable and versatile building block.[1] Its unique substitution pattern—featuring an activating ethyl ester group, a highly reactive fluorine leaving group, and a modulating chlorine atom—provides a powerful platform for constructing complex molecular architectures.

The strategic placement of halogen atoms is a cornerstone of medicinal chemistry, often used to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[2] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound, offering both mechanistic insights and field-proven laboratory protocols for its effective functionalization.

Part 1: Mechanistic Principles & Regioselectivity

The reactivity of this compound in SNAr reactions is governed by the electronic interplay of its substituents. The reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The powerful electron-withdrawing effect of the ethyl carboxylate group (-COOEt) significantly acidifies the aromatic protons and, more importantly, activates the ring for nucleophilic attack.

  • Formation of the Meisenheimer Complex: The nucleophilic addition breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing ester group, a stabilizing effect that is maximized when the group is positioned ortho or para to the site of attack.[4]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a leaving group. In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I.[7][8] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing power of fluorine, making the attached carbon more electrophilic.[8]

Regiocontrol: For this compound, nucleophilic attack occurs selectively at the C-2 position, leading to the displacement of the fluoride ion. This is due to two primary factors:

  • Fluorine as the Superior Leaving Group: As established, fluoride is the most effective leaving group in SNAr reactions.

  • Stabilization by the Ester Group: The ortho position of the ethyl ester group provides powerful resonance stabilization to the Meisenheimer complex formed upon attack at C-2.

Troubleshooting_Workflow start Start: Reaction Incomplete or Low Yield check_purity Verify Purity of Reagents & Solvents Are starting material, nucleophile, and solvent pure and anhydrous? start->check_purity outcome_purity_ok Purity OK check_purity->outcome_purity_ok Yes outcome_purity_bad Impurity Found check_purity->outcome_purity_bad No check_base Evaluate Base Is the base strong enough? Is it fully dissolved/active? outcome_base_ok Base OK check_base->outcome_base_ok Yes outcome_base_bad Base Inadequate check_base->outcome_base_bad No check_temp Assess Reaction Temperature Is the temperature high enough for activation? outcome_temp_ok Temp OK check_temp->outcome_temp_ok Yes outcome_temp_bad Temp Too Low check_temp->outcome_temp_bad No check_time Consider Reaction Time Has the reaction been allowed to run long enough? outcome_time_ok Time OK check_time->outcome_time_ok Yes outcome_time_bad Time Too Short check_time->outcome_time_bad No side_reactions Analyze for Side Reactions Are there unexpected spots on TLC? outcome_side_rxns Side Reactions Present side_reactions->outcome_side_rxns Yes outcome_purity_ok->check_base action_purify Action: Purify/Re-dry Reagents & Solvents outcome_purity_bad->action_purify outcome_base_ok->check_temp action_base Action: Use stronger base (e.g., NaH, KOtBu) or increase stoichiometry outcome_base_bad->action_base outcome_temp_ok->check_time action_temp Action: Increase temperature in 10-20°C increments outcome_temp_bad->action_temp outcome_time_ok->side_reactions action_time Action: Extend reaction time and continue monitoring outcome_time_bad->action_time action_side_rxns Action: Lower temperature, use milder base, or check for air/moisture contamination outcome_side_rxns->action_side_rxns

References

Application Notes and Protocols: Directed Ortho-Metalation of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-H Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers.[1] In DoM, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3] This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles, leading to the formation of highly substituted aromatic building blocks.[4] These building blocks are invaluable in medicinal chemistry and materials science.[5][6][7]

This guide provides a comprehensive overview of the DoM of Ethyl 3-chloro-2-fluorobenzoate, a versatile substrate for creating polysubstituted benzoic acid derivatives.[8] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the significance of the resulting products in drug discovery.

Mechanistic Insights: The Role of the Directing Group and Base

The success of a DoM reaction hinges on the interplay between the substrate, the directing group, and the base. In the case of this compound, the ester and the fluorine atom can both act as directing metalation groups. However, the ester is a significantly stronger DMG than fluorine.[2]

The reaction is initiated by the coordination of the Lewis acidic lithium cation of lithium diisopropylamide (LDA) to the Lewis basic carbonyl oxygen of the ester group.[3] This coordination brings the bulky diisopropylamide base into close proximity to the C6 proton, facilitating its abstraction. The inductive effects of the fluorine and chlorine atoms also contribute to the acidification of the aromatic protons, further promoting deprotonation.[3]

The resulting aryllithium intermediate is then quenched with an electrophile, in this case, iodine, to yield the desired functionalized product.

Experimental Protocol: Synthesis of Ethyl 3-chloro-2-fluoro-6-iodobenzoate

This protocol details the synthesis of Ethyl 3-chloro-2-fluoro-6-iodobenzoate via DoM of this compound using LDA.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound202.611.0 g4.94 mmol
Diisopropylamine101.190.76 mL5.43 mmol
n-Butyllithium (2.5 M in hexanes)64.062.17 mL5.43 mmol
Iodine253.811.50 g5.93 mmol
Anhydrous Tetrahydrofuran (THF)-20 mL-
Saturated aq. Sodium Thiosulfate-15 mL-
Saturated aq. Ammonium Chloride-15 mL-
Brine-15 mL-
Anhydrous Magnesium Sulfate---
Diethyl Ether-30 mL-

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

DoM_Workflow cluster_setup Reaction Setup cluster_LDA LDA Preparation (in separate flask) cluster_reaction Metalation & Quenching cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF under Argon B Cool solution to -78 °C A->B E Slowly add LDA solution to the substrate solution at -78 °C B->E C Add n-BuLi to Diisopropylamine in THF at -78 °C D Stir for 30 minutes C->D D->E F Stir for 1 hour at -78 °C E->F G Add a solution of Iodine in THF F->G H Allow to warm to room temperature G->H I Quench with aq. NH4Cl H->I J Wash with aq. Na2S2O3 and Brine I->J K Extract with Diethyl Ether J->K L Dry organic layer (MgSO4) and concentrate K->L M Purify by column chromatography L->M

Caption: Workflow for the Directed Ortho-Metalation of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 g, 4.94 mmol).

    • Dissolve the substrate in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Preparation of LDA:

    • In a separate flame-dried flask under argon, add diisopropylamine (0.76 mL, 5.43 mmol) to anhydrous THF (10 mL).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.17 mL of a 2.5 M solution in hexanes, 5.43 mmol) to the diisopropylamine solution.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Metalation and Quenching:

    • Slowly add the freshly prepared LDA solution to the solution of this compound at -78 °C via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (1.50 g, 5.93 mmol) in anhydrous THF (5 mL).

    • Slowly add the iodine solution to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).

    • Wash the mixture with saturated aqueous sodium thiosulfate (15 mL) to remove excess iodine, followed by brine (15 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, Ethyl 3-chloro-2-fluoro-6-iodobenzoate.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.[9][10] Always use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[10]

  • LDA: Lithium diisopropylamide is a strong, non-pyrophoric base that is corrosive and moisture-sensitive.[11][12] Handle in a well-ventilated fume hood and avoid contact with skin and eyes.[11]

  • Solvents: Anhydrous THF can form explosive peroxides. Ensure the solvent is tested for peroxides before use. Diethyl ether is extremely flammable.

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. Glassware should be oven- or flame-dried prior to use to ensure anhydrous conditions.[9]

Applications in Drug Development

Polysubstituted benzoic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[5][6][13] The ability to introduce substituents with high regiocontrol, as demonstrated in this protocol, is crucial for structure-activity relationship (SAR) studies. The introduction of a halogen, such as iodine, provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse compound libraries for drug screening.[14]

The resulting functionalized benzoates can serve as key intermediates in the synthesis of anti-inflammatory agents, anticancer drugs, and other biologically active molecules.[6][15]

References

Application Note: Hydrolysis of Ethyl 3-chloro-2-fluorobenzoate to 3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the protocols for the hydrolysis of ethyl 3-chloro-2-fluorobenzoate to its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This conversion is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The unique substitution pattern of 3-chloro-2-fluorobenzoic acid makes it a valuable building block in medicinal chemistry, influencing pharmacokinetic properties such as metabolic stability and bioavailability.[1] This document provides detailed methodologies for both base-catalyzed and acid-catalyzed hydrolysis, offering researchers the flexibility to choose the most suitable method based on available resources and desired outcomes. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical considerations for reaction monitoring, product isolation, and purification.

Introduction: The Significance of 3-Chloro-2-fluorobenzoic Acid

3-Chloro-2-fluorobenzoic acid is a key intermediate in the development of novel therapeutics and advanced materials.[3][4] Its halogenated benzene ring structure is a common motif in many modern pharmaceuticals, where the presence of chlorine and fluorine atoms can significantly modulate the molecule's biological activity and metabolic profile.[1] As a precursor for APIs, it is instrumental in the synthesis of innovative drugs targeting a range of diseases.[3][5] The controlled and efficient synthesis of this carboxylic acid from its ethyl ester is therefore a process of high importance for researchers in drug discovery and chemical development.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. The choice of catalyst fundamentally alters the reaction pathway.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method for its irreversibility, which typically leads to higher yields.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base step is irreversible and drives the reaction to completion.

  • Protonation: A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the neutral carboxylic acid.[6]

Acid-Catalyzed Hydrolysis

This is a reversible process, and the principles of Le Châtelier's principle must be applied to drive the reaction towards the products, typically by using a large excess of water.

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺). This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling a molecule of ethanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the successful hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl), concentratedACS Reagent GradeCommercially Available
Sulfuric Acid (H₂SO₄), concentratedACS Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Deionized WaterHigh PurityIn-house
Protocol 1: Base-Catalyzed Hydrolysis

This protocol is recommended for achieving high yields due to the irreversible nature of the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq, 2M solution).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3-chloro-2-fluorobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative method, particularly useful if base-sensitive functional groups are present elsewhere in the molecule (not applicable in this specific case, but a valuable alternative).

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Acid: Add a 1:1 (v/v) mixture of water and a suitable organic co-solvent (e.g., dioxane or ethanol), followed by a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by TLC. Due to the reversible nature of this reaction, a longer reaction time may be necessary to reach equilibrium.

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification of the crude 3-chloro-2-fluorobenzoic acid is crucial to obtain a high-purity product suitable for subsequent applications.

Purification by Recrystallization

Procedure:

  • Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude 3-chloro-2-fluorobenzoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed by the following methods:

ParameterExpected Value
Appearance White to off-white crystalline powder
Melting Point 177-180 °C[5]
¹H NMR Consistent with the structure of 3-chloro-2-fluorobenzoic acid
¹³C NMR Consistent with the structure of 3-chloro-2-fluorobenzoic acid
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C-F, and C-Cl bonds
Purity (by HPLC) ≥98%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Workflow and Mechanism Diagrams

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start This compound hydrolysis Hydrolysis (Base or Acid Catalyzed) start->hydrolysis acidification Acidification (for base hydrolysis) or Extraction (for acid hydrolysis) hydrolysis->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (MP, NMR, IR, HPLC) recrystallization->characterization end end characterization->end Final Product: 3-chloro-2-fluorobenzoic acid

Caption: Experimental workflow for the synthesis of 3-chloro-2-fluorobenzoic acid.

Base-Catalyzed Hydrolysis Mechanism

Base_Hydrolysis Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Carboxylate Carboxylate + EtOH Tetrahedral->Carboxylate Leaving Group Elimination FinalProduct Carboxylic Acid Carboxylate->FinalProduct Acid Workup (H⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the synthesis of 3-chloro-2-fluorobenzoic acid from its ethyl ester. The choice between base- and acid-catalyzed hydrolysis allows for flexibility in experimental design. Proper execution of the described procedures for reaction, workup, and purification will yield a high-purity product suitable for applications in pharmaceutical and chemical research.

References

Application Note: Strategic Use of Ethyl 3-chloro-2-fluorobenzoate in the Synthesis of Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, represents a significant advancement in crop protection due to their novel mode of action targeting insect ryanodine receptors.[1][2] The efficacy of these molecules is profoundly influenced by the specific substitution patterns on their aromatic rings. This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of Ethyl 3-chloro-2-fluorobenzoate, a versatile chemical intermediate, in the synthesis of key precursors for this important class of agrochemicals.[3][4] We present a logical synthetic pathway, complete with detailed protocols, from the starting ester to a functionalized anthranilamide core, culminating in the final amide coupling to yield a target diamide insecticide. The causality behind experimental choices, mechanistic insights, and key analytical data are discussed to provide a comprehensive framework for development.

Introduction: The Role of Halogenated Intermediates in Modern Agrochemicals

The introduction of halogen atoms, particularly fluorine and chlorine, into active pharmaceutical and agrochemical ingredients is a well-established strategy for modulating molecular properties.[5][6] These substitutions can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[7] In the context of the anthranilic diamide insecticides, the precise arrangement of substituents on the anthranilamide ring is critical for potent and selective activation of insect ryanodine receptors (RyRs), leading to impaired muscle contraction and effective pest control.[1][2]

This compound (CAS 773135-55-0) is a valuable and specialized building block for constructing these complex agrochemicals. Its unique 2-fluoro, 3-chloro substitution pattern serves as a foundational element for building the required anthranilamide core. This guide outlines the synthetic transformation of this intermediate into precursors for leading insecticides such as chlorantraniliprole and cyantraniliprole.[1][8]

Overall Synthetic Strategy

The synthetic pathway begins with the hydrolysis of the starting ester, this compound, to its corresponding carboxylic acid. This acid then undergoes a series of transformations including nitration, reduction, and amidation to build the necessary functionality for its eventual coupling with a substituted N-pyridylpyrazole carboxylic acid, the second key fragment of the final insecticide.

G cluster_0 Phase 1: Anthranilamide Core Synthesis cluster_1 Phase 2: Final Amide Coupling A This compound B 3-Chloro-2-fluorobenzoic Acid A->B Hydrolysis C 3-Chloro-2-fluoro-5-nitrobenzoic Acid B->C Nitration D 3-Amino-5-chloro-2-fluorobenzoic Acid C->D Reduction F Target Diamide Insecticide (e.g., Chlorantraniliprole analog) D->F Amide Coupling E N-Pyridylpyrazole Carboxylic Acid E->F

Diagram 1: High-level synthetic workflow from the starting material to the final product.

Protocols and Methodologies

The following protocols provide step-by-step procedures for the synthesis of an anthranilamide intermediate from this compound and its subsequent use.

Protocol 1: Saponification to 3-Chloro-2-fluorobenzoic Acid

Causality: The hydrolysis of the ethyl ester to the free carboxylic acid is the essential first step to activate the molecule for subsequent electrophilic aromatic substitution (nitration). The carboxylate group is a deactivating, meta-director, which is crucial for controlling the regiochemistry of the next step.

Procedure:

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add sodium hydroxide (1.5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 using concentrated hydrochloric acid.

  • The product, 3-Chloro-2-fluorobenzoic acid, will precipitate as a white solid.[4]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Regioselective Nitration

Causality: The regioselectivity of the nitration is controlled by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. The carboxylic acid is a meta-director. The position para to the fluorine and meta to the carboxylic acid is the most activated and sterically accessible site for electrophilic substitution, leading to the desired 5-nitro derivative.

Procedure:

  • In a flask cooled to 0 °C, slowly add 3-Chloro-2-fluorobenzoic acid (1.0 eq) to fuming nitric acid (3.0 eq) with vigorous stirring.

  • Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The nitrated product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Chloro-2-fluoro-5-nitrobenzoic acid.

Protocol 3: Reduction to 3-Amino-5-chloro-2-fluorobenzoic Acid

Causality: The reduction of the nitro group to an amine is required to form the nucleophilic aniline moiety necessary for the final amide bond formation. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.

Procedure:

  • Charge a hydrogenation vessel with 3-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq), 10% Pd/C (5 mol%), and methanol as the solvent.

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the desired 3-Amino-5-chloro-2-fluorobenzoic acid.

Protocol 4: Final Amide Coupling (Example: Synthesis of a Chlorantraniliprole Analog)

Causality: The final step is the formation of the critical amide bond linking the two key fragments. This reaction typically requires the activation of the N-pyridylpyrazole carboxylic acid. Using methanesulfonyl chloride converts the carboxylic acid into a mixed sulfonic anhydride, a highly reactive intermediate that readily undergoes nucleophilic attack by the synthesized aminobenzoic acid derivative.[9][10]

Diagram 2: Mechanism of the methanesulfonyl chloride-mediated amide coupling reaction.

Procedure:

  • To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and the synthesized amino-chloro-fluorobenzoic acid derivative (1.05 eq) in acetonitrile, add 3-picoline (2.6 eq).[10]

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains between -5 to 0 °C.[10]

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Add water dropwise to quench the reaction. The product will precipitate.

  • Filter the solids, wash with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to afford the target diamide.[10]

Data Presentation

The following tables summarize expected outcomes and key analytical data for the synthetic sequence.

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1HydrolysisNaOHEthanol/H₂OReflux2-4>95%
2NitrationFuming HNO₃Neat0 to RT3-480-90%
3ReductionH₂, 10% Pd/CMethanolRT4-6>90%
4Amide CouplingMeSO₂Cl, 3-PicolineAcetonitrile-5 to RT485-97%[10]

Table 2: Key Characterization Data for Intermediates and Final Product

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (DMSO-d₆, δ ppm)
3-Chloro-2-fluorobenzoic AcidC₇H₄ClFO₂174.5613.5-14.0 (s, 1H, COOH), 7.2-8.0 (m, 3H, Ar-H)
3-Amino-5-chloro-2-fluorobenzoic AcidC₇H₅ClFNO₂189.5713.0 (br s, 1H, COOH), 7.0-7.5 (m, 2H, Ar-H), 5.5-6.0 (br s, 2H, NH₂)
ChlorantraniliproleC₁₈H₁₄BrCl₂N₅O₂483.1510.4 (s, 1H, NH), 8.5 (d, 1H), 8.1 (d, 1H), 7.9 (s, 1H), 7.7 (s, 1H), 7.6 (dd, 1H), 2.8 (d, 3H, N-CH₃), 2.2 (s, 3H, Ar-CH₃)

Note: NMR data for Chlorantraniliprole is provided as a representative example of a final product in this class.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of complex, high-value agrochemicals. The protocols and rationale detailed in this application note demonstrate a clear and efficient pathway to construct the vital anthranilamide core required for the production of leading diamide insecticides. By understanding the causality behind each synthetic step—from the initial hydrolysis to the regioselective nitration and final amide coupling—research and development professionals can effectively leverage this intermediate to accelerate the discovery and production of next-generation crop protection solutions.

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive experimental protocol for the C-N cross-coupling of Ethyl 3-chloro-2-fluorobenzoate, a versatile halogenated aromatic building block. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of aryl-amine bonds with high efficiency and functional group tolerance.[1] This protocol details the reaction of this compound with morpholine, a common secondary amine, utilizing a palladium catalyst system. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step laboratory procedure, and discuss safety considerations and product characterization. This guide is intended for researchers in organic synthesis and drug development seeking to utilize this important transformation.

Scientific Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[2] The reaction's utility is immense, as the aryl amine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science.[1][3] The transformation is mediated by a palladium catalyst, which cycles through several oxidation states to facilitate the coupling.

Causality of Component Selection:

  • Palladium Pre-catalyst: We utilize Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]. This Pd(0) source is convenient as it is relatively air-stable, but it readily releases the dba ligands in solution to form the active, ligand-coordinated Pd(0) species required to initiate the catalytic cycle.[4]

  • Phosphine Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is selected as the ligand. XPhos is a sterically bulky, electron-rich monophosphine ligand.[4] Its bulk promotes the crucial reductive elimination step and prevents the formation of inactive catalyst dimers, while its electron-donating nature facilitates the initial oxidative addition of the aryl chloride. This class of ligands has proven highly effective for the challenging coupling of aryl chlorides.[4][5]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base. Its primary role is to deprotonate the amine (or the N-H bond in the intermediate complex), forming the palladium amide complex necessary for reductive elimination.[6]

The generally accepted catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord Deprot Palladium Amide Complex AmineCoord->Deprot + Base - Base-H⁺ Deprot->Pd0 Reductive Elimination Product Product (Ar-NR₂) Deprot->Product Reagents Reagents

Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-(morpholin-4-yl)benzoate

This section provides a detailed procedure for the amination of this compound with morpholine.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
This compound773135-55-0202.611.01 g5.01.0
Morpholine110-91-887.120.65 mL7.51.5
Pd(dba)₂32005-36-0575.0043 mg0.0750.015
XPhos564483-18-7476.6771 mg0.150.03
Sodium tert-butoxide (NaOtBu)865-48-596.10673 mg7.01.4
Toluene (Anhydrous)108-88-392.1425 mL--
Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Standard laboratory glassware (syringes, needles, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

The overall workflow for this synthesis is outlined in the diagram below.

workflow Figure 2: Experimental Workflow A 1. Setup & Inerting Flask charged with solids (Catalyst, Ligand, Base). Purged with N₂. B 2. Reagent Addition Anhydrous Toluene added. Mixture stirred. Substrate & Amine added. A->B C 3. Reaction Mixture heated to reflux (110°C) for 12-18 hours. Monitored by TLC. B->C D 4. Work-up Cooled to RT. Quenched with water. Phase separation. C->D E 5. Extraction Aqueous layer extracted with Ethyl Acetate (3x). D->E F 6. Purification Combined organic layers washed, dried, and concentrated. Purified by column chromatography. E->F G 7. Analysis Product characterized (¹H NMR, ¹³C NMR, LC-MS). F->G

Caption: Figure 2: Experimental Workflow.

  • Vessel Preparation: To a dry 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Pd(dba)₂ (43 mg, 0.075 mmol), XPhos (71 mg, 0.15 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).[4]

  • Inert Atmosphere: Fit the flask with a reflux condenser and a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes. Subsequently, add this compound (1.01 g, 5.0 mmol) followed by morpholine (0.65 mL, 7.5 mmol) via syringe.

  • Reaction Execution: Lower the flask into a pre-heated heating mantle and bring the reaction mixture to reflux (approx. 110 °C). Maintain reflux with vigorous stirring for 12-18 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1 v/v), checking for the consumption of the starting aryl chloride.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product, Ethyl 2-fluoro-3-(morpholin-4-yl)benzoate, as an oil or solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The disappearance of the starting material signals and the appearance of new signals corresponding to the morpholine moiety and shifts in the aromatic protons will be indicative of success.

  • Mass Spectrometry (MS): LC-MS analysis can be used to confirm the molecular weight of the product (Expected [M+H]⁺ = 254.12).

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before beginning any chemical synthesis.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[9][10]

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

    • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle quickly in an inert atmosphere and avoid contact with skin.

    • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are accessible. In case of skin contact, wash the affected area immediately with copious amounts of water. In case of inhalation, move to fresh air. Seek immediate medical attention if symptoms persist.[8]

References

Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Ethyl 3-chloro-2-fluorobenzoate

This compound (CAS No. 773135-55-0) is a highly versatile chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique molecular architecture, featuring both chloro and fluoro substituents on a benzoate scaffold, provides a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3] The specific arrangement of these halogens can profoundly influence a target molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical component in modern drug design.[1]

Given its industrial relevance, the development of a reliable, efficient, and scalable synthesis protocol is paramount. Transitioning a synthesis from the laboratory bench to a pilot plant or full-scale production environment introduces significant challenges in terms of reaction control, heat and mass transfer, safety, and economic viability. This application note provides a comprehensive guide to the scale-up synthesis of this compound via Fischer-Speier esterification, addressing key process parameters, safety protocols, and analytical controls necessary for successful and reproducible manufacturing.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The synthesis proceeds via the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] In this case, 3-chloro-2-fluorobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired ester and water.[5][6]

The mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).[5]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Scale-Up Synthesis: Process Parameters and Control

The Fischer esterification is a reversible reaction, which presents a primary challenge for achieving high yields on a large scale.[7] According to Le Châtelier's principle, the equilibrium can be driven toward the product side by either using a large excess of one reactant or by removing a product as it is formed.[5][6]

Key Scale-Up Considerations:

  • Reactant Stoichiometry: Using ethanol as the limiting reagent is impractical due to the higher cost of the carboxylic acid. Therefore, ethanol is typically used in large excess, often serving as the reaction solvent.[7] This strategy effectively shifts the equilibrium to favor ester formation. A 10-fold excess of alcohol can increase the yield to over 95%.[5]

  • Water Removal: While effective, using a Dean-Stark apparatus to remove water azeotropically can add complexity and equipment cost at scale.[7] For this synthesis, relying on a significant excess of ethanol is often the more practical and economical approach.

  • Catalyst Loading: Concentrated sulfuric acid is a cost-effective and efficient catalyst. On a large scale, catalyst loading must be carefully optimized. Sufficient acid is required to catalyze the reaction, but excess can lead to side reactions (e.g., dehydration of ethanol to diethyl ether) and increases the burden on the neutralization and work-up steps.

  • Thermal Management: The esterification is typically run at reflux. On a large scale, the reactor's heating and cooling systems must be adequate to control the reaction temperature, especially during the initial exothermic mixing of sulfuric acid and ethanol.

  • Mass Transfer: Adequate agitation is critical to ensure homogeneity between the reactants and the catalyst, particularly since 3-chloro-2-fluorobenzoic acid has limited solubility in ethanol at lower temperatures.

Detailed Scale-Up Protocol

This protocol is designed for a 50 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).

Materials and Equipment:

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
3-Chloro-2-fluorobenzoic acid161957-55-7174.553.50 kg1.0
Ethanol (Absolute, ≥99.5%)64-17-546.0725.0 L (19.7 kg)~21.4
Sulfuric Acid (98%)7664-93-998.081.10 L (2.02 kg)~1.03
Sodium Bicarbonate (NaHCO₃)144-55-884.01As required (~3.5 kg)-
Toluene108-88-392.1415.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.371.0 kg-

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel/pump for controlled liquid addition.

  • Receiving vessels for transfers and extractions.

  • Vacuum distillation setup suitable for the reactor scale.

Protocol Steps:

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and free from contaminants.

    • Inert the reactor by purging with dry nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with Ethanol (25.0 L).

    • Begin agitation at a moderate speed (e.g., 100-150 RPM).

    • Carefully and slowly add concentrated Sulfuric Acid (1.10 L) to the ethanol. CAUTION: This addition is highly exothermic. Control the addition rate to maintain the internal temperature below 40°C. Cooling via the reactor jacket may be necessary.

    • Once the acid addition is complete, add 3-Chloro-2-fluorobenzoic acid (3.50 kg) to the reactor in portions.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78-82°C).

    • Maintain a gentle reflux for 6-10 hours. Monitor the reaction progress by taking aliquots for analysis (e.g., HPLC or GC) to check for the disappearance of the starting carboxylic acid.

  • Cool Down and Solvent Removal:

    • Once the reaction is deemed complete, cool the mixture to 20-25°C.

    • Reconfigure the reactor for distillation. Reduce the pressure and distill off the excess ethanol. This step further drives the reaction to completion and reduces the volume for the subsequent work-up.

  • Quench and Neutralization:

    • Add Toluene (15.0 L) to the crude reaction residue and agitate to dissolve.

    • Slowly and carefully add a saturated aqueous solution of Sodium Bicarbonate in portions to the reactor. CAUTION: Vigorous gas (CO₂) evolution will occur. Ensure adequate venting and control the addition rate to manage the effervescence.

    • Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction and Washing:

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the remaining organic (toluene) layer with water (2 x 5 L).

    • Dry the organic layer over Anhydrous Magnesium Sulfate (1.0 kg), agitate for 30 minutes, and then filter to remove the drying agent.

  • Purification:

    • Transfer the dried and filtered organic solution back to the clean reactor.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • Perform a final fractional distillation of the crude oil under high vacuum to obtain the pure this compound.

Overall Synthesis Workflow

Workflow Start Start: Clean 50L Reactor Charge_EtOH Charge Ethanol Start->Charge_EtOH Charge_H2SO4 Charge H₂SO₄ (Exothermic!) Charge_EtOH->Charge_H2SO4 Charge_Acid Charge 3-Chloro-2-fluorobenzoic Acid Charge_H2SO4->Charge_Acid Reflux Heat to Reflux (6-10h) Monitor by HPLC/GC Charge_Acid->Reflux Cooldown Cool to 20-25°C Reflux->Cooldown Distill_EtOH Vacuum Distill Excess Ethanol Cooldown->Distill_EtOH Add_Toluene Add Toluene Distill_EtOH->Add_Toluene Quench Quench/Neutralize with NaHCO₃ (aq) (CO₂ Evolution!) Add_Toluene->Quench Extract Separate Layers Wash with Water Quench->Extract Dry Dry Organic Layer (MgSO₄) Filter Extract->Dry Final_Distill Final Vacuum Distillation Dry->Final_Distill Product Pure this compound Final_Distill->Product

Caption: Scale-up workflow for this compound synthesis.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity GC or HPLC≥ 98.0%
Appearance VisualClear, colorless to pale yellow liquid
Residual Solvents GC-HSToluene ≤ 890 ppm, Ethanol ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 0.1%

Safety and Hazard Management

The scale-up of any chemical process requires a rigorous approach to safety.

  • Chemical Hazards:

    • 3-Chloro-2-fluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid dust inhalation.

    • Sulfuric Acid (98%): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water and is highly exothermic upon dilution.[9] Must be handled with extreme care.

    • Ethanol & Toluene: Flammable liquids and vapors.[10] Keep away from ignition sources. Use in a well-ventilated area. All equipment must be properly grounded to prevent static discharge.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

    • Skin Protection: Wear a fire/flame resistant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton for handling concentrated acid).[11]

    • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge may be necessary.[11]

  • Emergency Procedures:

    • Spills: For acid spills, neutralize with a suitable agent like sodium bicarbonate before cleanup. For solvent spills, use non-sparking tools and absorbent materials.

    • Fire: Use dry chemical, CO₂, or foam extinguishers. Do not use water on fires involving sulfuric acid.

    • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

A thorough risk assessment must be conducted before commencing any scale-up operation.[9]

References

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 3-chloro-2-fluorobenzoate (CAS: 773135-55-0) as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We delve into the core chemical principles governing its reactivity, focusing on two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) followed by cyclization, and Palladium-Catalyzed Cross-Coupling reactions. This guide presents detailed, field-proven protocols for the synthesis of medicinally relevant quinolone and benzothiadiazine dioxide scaffolds, supported by mechanistic insights, data tables, and process visualizations to ensure reproducibility and foster innovation.

Introduction: The Strategic Value of this compound

This compound is a specialty chemical intermediate whose value lies in the strategic placement of its functional groups.[1][2] The molecular architecture, featuring an ester and two distinct halogen substituents on the aromatic ring, offers a unique combination of reactivity and control for synthetic chemists.

  • The Activating Group: The ester moiety (-COOEt) is a moderately electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.

  • The SNAr Handle: The fluorine atom at the C2 (ortho) position is the primary site for Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity makes the attached carbon highly electrophilic, and fluoride is an excellent leaving group in the context of the SNAr mechanism's rate-determining addition step.[3][4]

  • The Cross-Coupling Handle: The chlorine atom at the C3 position is less reactive towards SNAr but serves as an ideal handle for various palladium-catalyzed cross-coupling reactions.[5]

This orthogonal reactivity allows for a stepwise and controlled construction of complex heterocyclic systems, making this compound a powerful precursor in the development of novel pharmaceuticals and agrochemicals.[1]

Core Synthetic Pathways & Mechanistic Rationale

The choice of synthetic strategy is dictated by the desired heterocyclic core. The inherent reactivity of the starting material allows for a logical and predictable approach to molecular design.

G start Start: this compound decision Desired Heterocyclic Core? start->decision snar_path Pathway 1: SNAr at C2-F (e.g., N- or S-Nucleophiles) decision->snar_path N- or S-based ring pd_path Pathway 2: Pd-Coupling at C3-Cl (e.g., Buchwald-Hartwig, Suzuki) decision->pd_path C- or N-substituent at C3 cyclization Intramolecular Cyclization snar_path->cyclization product3 Product Class C: Substituted Aromatics for Further Functionalization pd_path->product3 product1 Product Class A: Fused N-Heterocycles (Quinolones, Benzodiazepines) cyclization->product1 Amine Nucleophile product2 Product Class B: Fused S-Heterocycles (Benzothiadiazines) cyclization->product2 Sulfonamide Nucleophile

Caption: Synthetic decision workflow from this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) & Cyclization

This is the most direct route to many important heterocyclic cores. The reaction proceeds via the well-established SNAr addition-elimination mechanism.[6][7] A nucleophile attacks the electrophilic carbon at C2, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity is then restored by the expulsion of the fluoride leaving group. The presence of the electron-withdrawing ester group ortho to the fluorine is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[4]

Application Example: Synthesis of Quinolone Scaffolds Quinolones are a major class of antibacterial agents.[8][9] The synthesis typically involves an initial SNAr reaction with an amine, followed by a base-catalyzed or thermal intramolecular cyclization.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization start This compound + R-NH2 (Amine) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack intermediate 2-Amino Intermediate meisenheimer->intermediate Fluoride Elimination cyclization_step Base-catalyzed (e.g., NaH, K2CO3) intermediate->cyclization_step product Final Product: 4-Quinolone Scaffold cyclization_step->product Ring Closure & Tautomerization

Caption: Mechanism for quinolone synthesis via SNAr and cyclization.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details the synthesis of a core quinolone structure via a two-step, one-pot procedure involving SNAr with an aminoacetate equivalent followed by a Dieckmann-type condensation.

Materials & Reagents:

  • This compound (CAS: 773135-55-0)

  • Ethyl aminoacetate hydrochloride (Glycine ethyl ester HCl) (CAS: 623-33-6)

  • Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)

  • Toluene, anhydrous (CAS: 108-88-3)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step A: SNAr Reaction. To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), ethyl aminoacetate hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the benzoate).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzoate is consumed.

  • Cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a viscous oil (ethyl 2-((2-carboxyethyl)-3-chloroanilino)acetate). This intermediate is often used in the next step without further purification.

  • Step B: Cyclization. Dissolve the crude intermediate from Step A in anhydrous toluene (approx. 0.3 M).

  • To a separate flask under nitrogen, carefully wash sodium hydride (2.2 eq) with hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous toluene.

  • Cool the NaH suspension to 0 °C. Add the solution of the intermediate dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours.

  • Work-up & Purification. Cool the reaction to 0 °C and cautiously quench with a few drops of ethanol, followed by slow addition of 1M HCl until the pH is ~5-6.

  • Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to yield the title compound as a solid.

Protocol 2: Synthesis of 8-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide

This protocol demonstrates the synthesis of a benzothiadiazine dioxide scaffold, valuable in medicinal chemistry for applications including diuretics and anticancer agents.[10][11]

Materials & Reagents:

  • This compound (CAS: 773135-55-0)

  • Chlorosulfonyl isocyanate (CSI) (CAS: 1189-71-5)

  • Formic acid (CAS: 64-18-6)

  • Ammonia solution (28-30%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Step A: Synthesis of N-Sulfamoylanthranilic Acid Intermediate. Caution: Chlorosulfonyl isocyanate is highly reactive and corrosive. Handle in a fume hood with appropriate PPE.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent.

  • React with a primary amine (e.g., ammonia) via SNAr to displace the fluorine, yielding Ethyl 2-amino-3-chlorobenzoate. This is a standard SNAr procedure similar to Protocol 1, Step A.

  • Hydrolyze the resulting ester to 2-amino-3-chlorobenzoic acid using aqueous NaOH, followed by neutralization with HCl.

  • To a solution of 2-amino-3-chlorobenzoic acid (1.0 eq) in an inert solvent, add chlorosulfonyl isocyanate (1.1 eq) at 0 °C. Allow to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water. The intermediate, 3-chloro-2-(N-chlorosulfonylcarbamoyl)benzoic acid, will precipitate.

  • Step B: Cyclization. Treat the intermediate from Step A with a base (e.g., aqueous ammonia) and heat to induce cyclization and hydrolysis of the chlorosulfonyl group, forming the benzothiadiazine dioxide ring.

  • Work-up & Purification. Acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 8-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Representative Data Summary
Product NameStarting MaterialKey ReagentsTypical YieldM.P. (°C)1H NMR (δ, ppm) Highlights
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate This compoundGlycine ethyl ester HCl, K₂CO₃, NaH65-75%245-24812.1 (s, 1H, NH), 8.5 (s, 1H, H-2), 7.5-8.0 (m, 3H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
8-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide This compoundNH₃, NaOH, Chlorosulfonyl Isocyanate55-65%>30011.5 (br s, 1H, NH), 8.2 (br s, 1H, NH), 7.6-8.1 (m, 3H, Ar-H)

Concluding Remarks

This compound provides a reliable and versatile platform for the synthesis of diverse heterocyclic compounds. The predictable and orthogonal reactivity of its functional groups enables rational design and efficient execution of complex synthetic routes. The protocols described herein for quinolone and benzothiadiazine dioxide scaffolds serve as validated starting points for the exploration of novel chemical space. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methodologies to target a wide array of biologically active molecules, accelerating discovery programs in medicinal and agricultural science.

References

Navigating the Synthetic Landscape of Ethyl 3-chloro-2-fluorobenzoate: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 30, 2025 – In the intricate world of pharmaceutical and fine chemical synthesis, the strategic manipulation of polyfunctional molecules is paramount. Ethyl 3-chloro-2-fluorobenzoate, a key building block in the development of novel therapeutics and advanced materials, presents unique challenges due to the varied reactivity of its functional groups.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of protecting group strategies in reactions involving this versatile intermediate.

The Synthetic Challenge: Chemoselectivity in this compound Reactions

This compound possesses three key functionalities: an ethyl ester, a chloro substituent, and a fluoro substituent on an aromatic ring. Each of these groups can exhibit reactivity under various conditions, necessitating a careful and strategic approach to ensure chemoselectivity during synthetic transformations. For instance, reactions targeting the aromatic ring through metallation or nucleophilic aromatic substitution may be complicated by the reactivity of the ester group. Conversely, transformations of the ester moiety, such as reduction or hydrolysis, must be conducted under conditions that do not affect the halogen substituents. Protecting groups offer a powerful solution to temporarily mask a reactive functional group, allowing for selective reactions to occur elsewhere in the molecule.[5][6]

Protecting the Ester: A Gateway to Aromatic Ring Functionalization

The most common requirement for a protecting group strategy in the chemistry of this compound is the masking of the ester functionality. This is particularly crucial when performing reactions that are incompatible with the ester group, such as those involving strong nucleophiles or bases. The primary goal of protecting the ester is to convert it into a less reactive functional group that can withstand the desired reaction conditions and then be readily removed to regenerate the carboxylic acid.[7]

Saponification: The Direct Route to the Carboxylic Acid

The most straightforward "protection" is, in fact, the deprotection of the ethyl ester to the corresponding carboxylic acid via saponification. This is often the first step in a synthetic sequence where the carboxylic acid itself is the desired functionality for subsequent reactions, such as amide bond formation.

Reaction Principle: Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[8][9][10] This irreversible process leads to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[11]

Protocol 1: Saponification of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)[12]

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 equiv) to the solution. The use of lithium hydroxide is often effective for ester hydrolysis.[13][14][15]

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, 3-chloro-2-fluorobenzoic acid, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Alternative Ester Protecting Groups

In scenarios where the carboxylic acid itself is not the desired intermediate, other protecting groups can be employed. The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions available for its removal.[16] An ideal protecting group is introduced in high yield, is stable to a range of reaction conditions, and can be removed selectively without affecting other functional groups.[16]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Methyl Ester MeOH, H⁺ cat.Acid or base hydrolysisStable to mild bases and electrophiles.
Benzyl Ester BnOH, H⁺ cat. or BnBr, baseHydrogenolysis (H₂, Pd/C)[7][17]Stable to a wide range of conditions, except for catalytic hydrogenation.
tert-Butyl Ester Isobutylene, H⁺ cat. or (Boc)₂O, DMAPAcid (e.g., TFA, HCl)[17]Stable to basic and nucleophilic conditions.
Silyl Ester (e.g., TMS) TMSCl, base (e.g., Et₃N)[18]Mild acid or fluoride ion (e.g., TBAF)[7][18]Labile and sensitive to aqueous conditions.[18]

Table 1. Comparison of common ester protecting groups.

Protocol 2: Protection as a Benzyl Ester

Materials:

  • 3-chloro-2-fluorobenzoic acid (from Protocol 1)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 3-chloro-2-fluorobenzoic acid (1.0 equiv) in DMF.

  • Add K₂CO₃ (1.5 equiv) and stir for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain benzyl 3-chloro-2-fluorobenzoate.

Strategies for the Aromatic Halides: A Consideration for Advanced Synthesis

While protection of the ester is the most frequent concern, advanced synthetic routes may require consideration of the reactivity of the chloro and fluoro substituents. In general, these groups are relatively stable and do not require protection for many common transformations. However, in specific cases, such as organometallic reactions, their presence can influence the course of the reaction.

It is important to note that direct "protection" of aryl halides is uncommon. Instead, synthetic strategies are designed to be compatible with these functional groups. For instance, in a Suzuki or Stille coupling, the reactivity of the C-Cl bond is generally lower than that of a C-Br or C-I bond, allowing for selective reactions if other halogens are present. The C-F bond is typically the most robust and least reactive in such cross-coupling reactions.

Orthogonal Protecting Group Strategies

In more complex syntheses, where multiple functional groups require protection, an orthogonal protecting group strategy is essential.[5][19] This approach allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions that do not affect the other protecting groups.[5] For example, a molecule could contain a benzyl ester (removed by hydrogenolysis) and a silyl ether (removed by fluoride), allowing for the selective deprotection of either functional group.[5]

Conclusion

The successful synthetic manipulation of this compound hinges on a thorough understanding of the reactivity of its constituent functional groups and the judicious application of protecting group strategies. While saponification to the carboxylic acid is a common and effective initial step for many synthetic routes, the use of other ester protecting groups, such as benzyl or tert-butyl esters, provides greater flexibility for more complex transformations. By carefully selecting the appropriate protecting group and deprotection conditions, researchers can navigate the synthetic landscape of this valuable building block with precision and control, paving the way for the development of novel molecules with significant applications in medicine and materials science.

References

Catalytic Systems for the Strategic Functionalization of Ethyl 3-chloro-2-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0) has emerged as a highly valuable intermediate, prized for its unique trifecta of functional handles.[1][2] Its structure features an ethyl ester, a reactive site for amide formation or reduction; a C-Cl bond, poised for catalytic cross-coupling; and an ortho-fluorine atom, a common feature in bioactive molecules known to modulate metabolic stability and binding affinity.[3][4] The precise arrangement of these groups makes this compound a versatile scaffold for constructing complex molecular architectures.[5]

This guide provides an in-depth exploration of catalytic systems designed to selectively functionalize the C-Cl bond of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol design, offering field-proven insights to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this key intermediate.

Part I: Foundational Principles of Palladium-Catalyzed Cross-Coupling

The functionalization of aryl chlorides is predominantly achieved through palladium-catalyzed cross-coupling reactions, a field that has revolutionized chemical synthesis.[6] These reactions share a common mechanistic framework, the understanding of which is crucial for troubleshooting and optimization.

The Pd(0)/Pd(II) Catalytic Cycle: A Universal Engine

At the heart of most cross-coupling reactions is a catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[7][8] This cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The cycle begins with the reaction of a low-coordinate, electron-rich Pd(0) species with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming a Pd(II) species. This is often the rate-limiting step, particularly for the less reactive C-Cl bond.[9]

  • Transmetalation: The second coupling partner, typically an organometallic reagent (Nu-M), exchanges its organic group with the halide on the palladium center. This step brings both coupling partners together on the palladium.[10]

  • Reductive Elimination: The final step involves the two organic fragments coupling to form a new bond (Ar-Nu). This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to continue.[8][9]

General_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Nu-M PdII_ArNu L₂Pd(II)(Ar)(Nu) Transmetal->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim Ar-Nu (Product) RedElim->Pd0

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

The Chemist's Toolkit: Rationale Behind Reagent Selection

A successful cross-coupling reaction is a finely tuned system where each component plays a critical role.

  • Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are not the active catalysts but are reduced in situ to the active Pd(0) state. Modern "precatalysts" are designed as stable Pd(II) complexes that readily generate the active Pd(0) species under reaction conditions, offering better control and reproducibility.

  • Ligands: These are the most critical component for modulating the catalyst's properties. For activating the strong C-Cl bond in this compound, electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or BrettPhos) are essential.[11]

    • Causality: The bulkiness of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the insertion into the electron-deficient C-Cl bond (oxidative addition).[8]

  • Base: The base's role is context-dependent. In Suzuki couplings, a base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[6] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine coupling partner.[11]

  • Solvent: The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature. Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[12]

Part II: Key Functionalization Protocols

The following protocols are designed as robust starting points for the functionalization of this compound.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for its exceptional functional group tolerance and the low toxicity of its boron-based reagents.[13] It is the premier method for creating biaryl structures.

Objective: To couple aryl or vinyl boronic acids at the C3-position of the benzoate ring.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylbenzoate product.[13]

Data Presentation: Suzuki-Miyaura Coupling Examples

EntryBoronic Acid PartnerProductTypical Yield
1Phenylboronic acidEthyl 2-fluoro-3-phenylbenzoate>85%
24-Methoxyphenylboronic acidEthyl 2-fluoro-3-(4-methoxyphenyl)benzoate>90%
33-Pyridinylboronic acidEthyl 2-fluoro-3-(pyridin-3-yl)benzoate>75%
4Vinylboronic acid pinacol esterEthyl 3-ethenyl-2-fluorobenzoate>80%

Scientist's Insights: The choice of a third-generation (G3) precatalyst like XPhos Pd G3 is deliberate. These complexes are air- and moisture-stable, making reaction setup more convenient, and they rapidly generate the active monoligated Pd(0) species in solution. The use of K₃PO₄ as the base is crucial; its strength is sufficient to form the reactive boronate species without promoting significant ester hydrolysis, a potential side reaction.

Suzuki_Cycle Pd0 Pd(0)L (XPhos) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArCl LPd(II)(Ar)(Cl) OxAdd->PdII_ArCl Transmetal Transmetalation PdII_ArCl->Transmetal Ar'B(OR)₃⁻ PdII_ArAr LPd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' (Product) RedElim->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the definitive method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals where the aniline motif is ubiquitous.[12][14]

Objective: To couple primary or secondary amines at the C3-position, generating valuable aniline derivatives.

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Sealing: Add anhydrous dioxane or toluene (to 0.2 M), seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Reaction: Vigorously stir the mixture in a preheated heating block at 100 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl product.

Data Presentation: Buchwald-Hartwig Amination Examples

EntryAmine PartnerProductTypical Yield
1MorpholineEthyl 2-fluoro-3-(morpholin-4-yl)benzoate>90%
2AnilineEthyl 3-(phenylamino)-2-fluorobenzoate>80%
3BenzylamineEthyl 3-(benzylamino)-2-fluorobenzoate>85%
4tert-ButylamineEthyl 3-(tert-butylamino)-2-fluorobenzoate>70%

Scientist's Insights: The choice of a strong, sterically hindered base like NaOtBu is critical. It must be powerful enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so nucleophilic that it attacks the ester or the palladium center.[11] The use of a specialized ligand like tBuBrettPhos is necessary to promote the challenging C-N reductive elimination step and prevent catalyst decomposition at high temperatures.[11] The reaction is highly sensitive to air and moisture, making the use of a glovebox or rigorous Schlenk techniques essential for reproducibility.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (BrettPhos) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArCl LPd(II)(Ar)(Cl) OxAdd->PdII_ArCl AmineCoord Amine Coordination & Deprotonation PdII_ArCl->AmineCoord HNR₂, Base PdII_ArAmido LPd(II)(Ar)(NR₂) AmineCoord->PdII_ArAmido RedElim Reductive Elimination PdII_ArAmido->RedElim Ar-NR₂ (Product) RedElim->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: C-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful route to arylalkynes, which are versatile intermediates in organic synthesis.[15] The traditional method employs both palladium and copper(I) as catalysts.

Objective: To introduce a terminal alkyne at the C3-position.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF as the solvent (to 0.3 M), followed by the terminal alkyne (1.2 equiv.) and a mild amine base such as diisopropylamine (DIPA, 3.0 equiv.).

  • Reaction: Stir the mixture at 60-80 °C for 8-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with diethyl ether, and filter through Celite®. Wash the filtrate with saturated aq. NH₄Cl, then brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to afford the coupled product.[16]

Scientist's Insights: The Sonogashira reaction operates via a dual catalytic cycle. The palladium cycle proceeds as usual, while a copper cycle serves to generate a copper(I) acetylide intermediate.[17] This copper acetylide then undergoes transmetalation with the Pd(II)-Ar complex. The amine acts as both a base to deprotonate the alkyne and as a solvent or co-solvent. For challenging aryl chlorides, a copper-free variant using a more robust palladium/ligand system and a stronger base may be necessary to achieve higher yields and avoid the formation of alkyne homocoupling (Glaser) byproducts.[18]

Part III: Advanced Strategies for Orthogonal Functionalization

Beyond direct coupling at the C-Cl bond, modern catalytic methods allow for sequential and site-selective functionalization by leveraging the inherent reactivity of the molecule.

Strategy: C-H Borylation followed by Cross-Coupling

C-H activation is a cutting-edge strategy that forms C-C or C-heteroatom bonds directly from a C-H bond, bypassing the need for pre-functionalized substrates.[19] Iridium-catalyzed C-H borylation is particularly powerful for its high regioselectivity, often directed by a nearby functional group.[20]

Conceptual Workflow:

  • Step 1: Directed C-H Borylation: The ester group in this compound can act as a directing group to selectively install a boronic ester (Bpin) at the C6 position using an iridium catalyst.

  • Step 2: Orthogonal Suzuki Coupling: The resulting molecule now possesses two distinct handles for cross-coupling: the C-Cl bond and the newly installed C-Bpin bond. The C-Cl bond can be selectively functionalized using the Suzuki protocol described above, leaving the C-Bpin bond intact for a subsequent, different cross-coupling reaction.

This two-step process allows for the programmed and regioselective introduction of two different aryl groups onto the benzoate scaffold.

Orthogonal_Functionalization Start This compound Step1 Step 1: Ir-Catalyzed C-H Borylation Start->Step1 Intermediate Ethyl 6-boryl-3-chloro-2-fluorobenzoate Step1->Intermediate Step2 Step 2: Pd-Catalyzed Suzuki Coupling (at C-Cl) Intermediate->Step2 Ar¹-B(OH)₂ Product Di-functionalized Product Step2->Product

Caption: Workflow for orthogonal functionalization via C-H activation.

Conclusion

This compound is far more than a simple intermediate; it is a versatile platform for innovation. By understanding and applying the principles of modern catalytic chemistry, researchers can selectively and efficiently transform its structure. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a robust and validated toolkit for functionalizing the C-Cl bond. Furthermore, advanced strategies like C-H activation open new avenues for creating complex, poly-substituted aromatic compounds. The protocols and insights provided herein serve as a foundation for the continued development of novel pharmaceuticals, agrochemicals, and materials built upon this privileged scaffold.

References

Regioselectivity in reactions of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Regioselectivity in Reactions of Ethyl 3-chloro-2-fluorobenzoate

Abstract

This compound (CAS 773135-55-0) is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility is largely dictated by the regioselective functionalization of its di-halogenated aromatic ring. This application note provides an in-depth guide to understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate. We will explore the mechanistic principles governing the reaction, focusing on the directing effects of the substituents and the unique role of fluorine as a leaving group. This guide culminates in a detailed, field-proven protocol for the regioselective amination of this compound, designed for researchers and process chemists to achieve predictable and high-yield outcomes.

The Mechanistic Foundation of Regioselectivity

The synthetic value of this compound lies in the differential reactivity of the C2-F and C3-Cl bonds. A robust understanding of the underlying electronic and mechanistic principles is paramount for predicting and controlling reaction outcomes. The dominant pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism: A Two-Step Addition-Elimination Process

Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on electron-deficient aromatic rings proceed via a distinct two-step mechanism.[2]

  • Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] This step is typically the slow, rate-determining step of the reaction.

  • Elimination Step (Fast): The aromaticity is restored through the rapid expulsion of a leaving group from the Meisenheimer complex.[4]

Figure 1. The general two-step addition-elimination mechanism of SNAr reactions.
The "Element Effect": Why Fluorine is the Superior Leaving Group in SNAr

In aliphatic substitutions, fluoride is a poor leaving group due to the strength of the C-F bond and the basicity of the F⁻ anion.[5] However, in SNAr reactions, the leaving group ability is often inverted, with the order being F > Cl > Br > I.[6][7] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.

The rate-determining step is the initial nucleophilic attack. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I).[3] This effect makes the carbon atom it is attached to (the C-2 position in our substrate) highly electrophilic and significantly lowers the activation energy for the formation of the Meisenheimer complex.[3][8] The stabilization provided by fluorine to the anionic intermediate outweighs its reluctance to leave in the fast, non-rate-determining elimination step.

Directing Effects on this compound

The regioselectivity of nucleophilic attack is governed by the combined electronic effects of all substituents on the ring.

  • Ethyl Ester Group (-COOEt): This is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic substitution. It stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions.[2][9]

  • Fluoro Group (-F at C-2): Located ortho to the ester, it strongly activates this position for nucleophilic attack due to its potent inductive effect and serves as an excellent SNAr leaving group.[3][9]

  • Chloro Group (-Cl at C-3): Located meta to the ester, it provides some inductive activation. However, it is a less effective leaving group than fluorine in SNAr reactions.[6]

Rationale for C-2 Selectivity: A Tale of Two Intermediates

The overwhelming preference for substitution at the C-2 position can be explained by comparing the stability of the potential Meisenheimer complexes formed upon nucleophilic attack.

  • Attack at C-2 (Favored): When a nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho ester group. This extensive resonance stabilization significantly lowers the energy of the intermediate and the transition state leading to it.

  • Attack at C-3 (Disfavored): Attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the meta ester group through resonance. This lack of stabilization makes the formation of this intermediate energetically far less favorable.

Regioselectivity cluster_main Regioselectivity of Nucleophilic Attack cluster_C2 Pathway A: Attack at C-2 cluster_C3 Pathway B: Attack at C-3 Start This compound + Nu⁻ C2_Attack Nucleophile attacks C-2 Start->C2_Attack C3_Attack Nucleophile attacks C-3 Start->C3_Attack C2_Intermediate Highly Stabilized Meisenheimer Complex (Resonance with C=O) C2_Attack->C2_Intermediate - Low Ea C2_Product Major Product (Displacement of F⁻) C2_Intermediate->C2_Product - Fast C3_Intermediate Less Stabilized Meisenheimer Complex (No Resonance with C=O) C3_Attack->C3_Intermediate - High Ea C3_Product Minor/No Product (Displacement of Cl⁻) C3_Intermediate->C3_Product - Slow

Figure 2. Energetic pathways for nucleophilic attack on this compound.

Therefore, the reaction proceeds almost exclusively via substitution of the fluorine atom at the C-2 position.

Protocol: Regioselective Amination at the C-2 Position

This protocol details a representative SNAr reaction using a primary amine as the nucleophile to regioselectively synthesize an Ethyl 2-amino-3-chlorobenzoate derivative.

Objective

To perform a regioselective nucleophilic aromatic substitution on this compound, displacing the C-2 fluorine with a primary amine in high yield.

Materials and Equipment
  • Reagents: this compound, primary amine (e.g., benzylamine), potassium carbonate (K₂CO₃, anhydrous), Dimethyl sulfoxide (DMSO, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon inlet, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.

Experimental Workflow

Figure 3. Step-by-step workflow for the regioselective amination protocol.
Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMSO to create a stirrable slurry (approx. 0.5 M concentration relative to the substrate).

  • Nucleophile Addition: Add the primary amine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Ethyl 2-amino-3-chlorobenzoate derivative.

Scientist's Notes on Protocol Design
  • Choice of Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base sufficient to deprotonate the amine nucleophile in situ or neutralize the HF formed during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the cation (K⁺) of the base, leaving the carbonate anion more reactive, and it can accommodate the polar Meisenheimer complex intermediate.

  • Temperature Control: While the reaction is highly favorable, gentle heating is typically required to achieve a practical reaction rate. The optimal temperature may vary depending on the nucleophilicity of the amine.

Expected Outcomes and Data

The reaction described is expected to yield the C-2 substituted product with high regioselectivity (>98:2). The table below summarizes the expected outcomes with various classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected Major Product StructureTypical ConditionsExpected Regioselectivity (C2:C3)
Primary Amines BenzylamineEthyl 2-(benzylamino)-3-chlorobenzoateK₂CO₃, DMSO, 90 °C>99:1
Secondary Amines MorpholineEthyl 3-chloro-2-(morpholino)benzoateK₂CO₃, DMSO, 100 °C>99:1
Alkoxides Sodium MethoxideEthyl 3-chloro-2-methoxybenzoateNaOMe, MeOH, 60 °C>98:2
Thiolates Sodium ThiophenoxideEthyl 3-chloro-2-(phenylthio)benzoateNaSPh, DMF, 80 °C>99:1

Note: This data is illustrative, based on established principles of SNAr reactivity.[10] Actual yields and reaction times will vary with the specific nucleophile and precise conditions used.

Conclusion

The regioselectivity of nucleophilic substitution on this compound is decisively controlled by the electronic properties of its substituents. The powerful inductive activation and superior leaving group ability of the C-2 fluorine atom, combined with resonance stabilization of the intermediate by the ortho ester group, directs nucleophilic attack almost exclusively to this position. By leveraging this intrinsic reactivity, researchers can confidently employ this compound as a versatile building block for the synthesis of highly functionalized 2-substituted-3-chlorobenzoate derivatives. The provided protocol offers a reliable and robust starting point for achieving these transformations in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this versatile building block and optimize your reaction yields.[1][2][3]

This compound's unique substitution pattern, featuring both a chloro and a fluoro group ortho to an ethyl ester, presents specific challenges and opportunities in synthetic chemistry. This guide will address common issues encountered during cross-coupling reactions, nucleophilic aromatic substitutions, and manipulations of the ester group.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the reactivity of this compound in these transformations can be influenced by its electronic and steric properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing low yields in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key factors:

  • Poor Oxidative Addition: The Carbon-Chlorine bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) catalyst more challenging.[4][5]

  • Steric Hindrance: The presence of the ortho-fluoro and ethyl ester groups can sterically hinder the approach of the palladium catalyst to the C-Cl bond.[5]

  • Catalyst Deactivation: The ester group or the fluoride may coordinate to the palladium center, leading to catalyst deactivation.

  • Side Reactions: Protodeboronation of the boronic acid/ester and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[4]

Troubleshooting Workflow for Low Suzuki Coupling Yields:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Screen Bases catalyst->base catalyst_details Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (IPr). Increase catalyst loading (2-5 mol%). Use a Pd(0) source (e.g., Pd2(dba)3) to bypass in-situ reduction. catalyst->catalyst_details Details conditions Adjust Reaction Conditions base->conditions base_details Start with K3PO4 or Cs2CO3. Screen other inorganic or organic bases. Ensure base is finely powdered and dry. base->base_details Details boronic Address Boronic Acid Stability conditions->boronic conditions_details Increase temperature (80-120 °C). Ensure rigorous degassing of solvents and reagents. Use anhydrous solvents (e.g., toluene, dioxane, THF). conditions->conditions_details Details success Improved Yield boronic->success boronic_details Use boronic acid pinacol esters or trifluoroborate salts to prevent protodeboronation. Use a 1.2-1.5 fold excess of the boronic reagent. boronic->boronic_details Details

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Recommended Starting Conditions for Suzuki Coupling:

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ is a common precatalyst, while Pd₂(dba)₃ is a Pd(0) source that doesn't require in-situ reduction.[5]
Ligand Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) (2-6 mol%)Bulky, electron-rich ligands facilitate the challenging oxidative addition of aryl chlorides and stabilize the active catalyst.[4][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are effective in promoting transmetalation while being less likely to cause ester hydrolysis.[4][6]
Solvent Anhydrous Toluene, 1,4-Dioxane, or THF/water mixturesThe choice of solvent can significantly impact catalyst activity and solubility of reagents.[7][8]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of the C-Cl bond.[5]

Question 2: My Buchwald-Hartwig amination is sluggish and gives low conversion. How can I drive the reaction to completion?

Answer:

The Buchwald-Hartwig amination of this compound can be challenging due to the electron-withdrawing nature of the ester and fluoro groups, which can decrease the electron density at the carbon bearing the chlorine, making oxidative addition more difficult.

Key Optimization Parameters for Buchwald-Hartwig Amination:

  • Ligand Choice is Critical: The success of the amination heavily relies on the ligand. For aryl chlorides, bulky, electron-rich phosphine ligands are generally required.[9] Consider ligands from different generations of Buchwald-Hartwig technology.[10]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used. However, these can potentially react with the ester group at high temperatures. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures and more active catalyst systems.[9][11]

  • Solvent: Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the base and the catalytic activity.[7][11]

Troubleshooting Decision Tree for Buchwald-Hartwig Amination:

start Low Conversion in Buchwald-Hartwig Amination ligand Is the ligand appropriate for an aryl chloride? start->ligand base Is the base strong enough? ligand->base Yes change_ligand Switch to bulky biarylphosphine ligands (e.g., XPhos, RuPhos). ligand->change_ligand No conditions Are the reaction conditions optimal? base->conditions Yes change_base Use NaOtBu or KOtBu. Consider LiHMDS for base-sensitive substrates. base->change_base No success Improved Conversion conditions->success Yes change_conditions Increase temperature (up to 120 °C). Ensure inert atmosphere. Use anhydrous solvent. conditions->change_conditions No change_ligand->base change_base->conditions change_conditions->success

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAᵣ)

The presence of a fluorine atom ortho to the ester group makes this compound a potential substrate for nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom is displaced by a nucleophile. The chloro and ester groups are electron-withdrawing and can activate the ring for nucleophilic attack.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: I am attempting an SNAᵣ reaction to displace the fluorine atom, but I am getting a mixture of products or no reaction. What should I consider?

Answer:

Successful SNAᵣ on this substrate depends on several factors:

  • Reactivity of Halogens: In SNAᵣ, the reactivity order of halogens is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond.[13][14] Therefore, displacement of fluorine is more likely than chlorine.

  • Position of Activating Groups: The electron-withdrawing ester and chloro groups must be ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance.[12][14] In this case, the ester is ortho and the chloro is meta to the fluorine, both contributing to activation.

  • Nucleophile Strength: Strong nucleophiles are generally required for SNAᵣ.

  • Potential for Competing Reactions: The ester group can undergo hydrolysis or amidation under the reaction conditions, especially with strong nucleophilic bases like hydroxides or amines at elevated temperatures.

Strategies for a Successful SNAᵣ:

StrategyDetailsRationale
Choice of Nucleophile Use strong, but not overly basic, nucleophiles. Thiols and secondary amines are often good candidates.Minimizes side reactions like ester hydrolysis.
Solvent Selection Use polar aprotic solvents like DMSO, DMF, or NMP.These solvents solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophilicity of the anion.
Temperature Control Start at room temperature and gradually increase if no reaction is observed.Minimizes decomposition and side reactions involving the ester.
Base If the nucleophile is an alcohol or thiol, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is needed to generate the active nucleophile.Avoids competition between the base and the intended nucleophile.

Reaction Scheme: SNAᵣ on this compound

reactant This compound product Substituted Product reactant->product SNAᵣ reagents + Nu-H Base, Solvent, Temp.

Caption: General scheme for SNAᵣ on this compound.

Section 3: Reactions Involving the Ester and Carboxyl Group

Manipulating the ethyl ester of this compound, such as hydrolysis to the corresponding carboxylic acid, can be a key step in a synthetic sequence. However, the sterically hindered nature of the ester and the potential for side reactions under harsh conditions must be considered.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 4: I am having difficulty hydrolyzing the ethyl ester to the carboxylic acid. The reaction is slow and requires harsh conditions, leading to side products. How can I achieve clean saponification?

Answer:

The steric hindrance from the ortho-fluoro and ortho-chloro groups can make the ester resistant to hydrolysis.[15] Standard saponification conditions (e.g., NaOH in aqueous methanol) may be slow and require high temperatures, which can lead to side reactions like decarboxylation of the resulting benzoic acid.[16][17]

Optimized Hydrolysis Protocols:

  • Mild, Non-Aqueous Conditions: A mixture of NaOH in methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature can effectively hydrolyze sterically hindered esters.[15] This method avoids the high temperatures that can promote decarboxylation.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with aqueous NaOH and an organic solvent can facilitate hydrolysis at lower temperatures.

  • Lithium Hydroxide: LiOH in a mixture of THF and water is often effective for the saponification of hindered esters.

Potential Side Reaction: Decarboxylation

Heating 3-chloro-2-fluorobenzoic acid, especially in the presence of acid, base, or metal catalysts, can lead to decarboxylation, forming 1-chloro-2-fluorobenzene.[16][18] This is a common issue with electron-deficient benzoic acids.[17]

Minimizing Decarboxylation:

  • Keep reaction temperatures as low as possible.

  • Use milder bases for hydrolysis.

  • Neutralize the reaction mixture carefully at low temperatures after hydrolysis is complete.

Question 5: Can I perform ortho-lithiation on this compound to introduce a substituent at the 6-position?

Answer:

Directed ortho-lithiation is a powerful tool, but applying it directly to this compound is problematic. Strong organolithium bases (like LDA or n-BuLi) will readily attack the electrophilic ester carbonyl group.

To achieve functionalization at the 6-position via ortho-lithiation, it is necessary to first hydrolyze the ester to the carboxylic acid. The resulting carboxylate is an effective ortho-directing group.[19][20][21][22]

Workflow for 6-Position Functionalization via Ortho-Lithiation:

start This compound hydrolysis 1. Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 3-chloro-2-fluorobenzoic acid hydrolysis->acid lithiation 2. Ortho-lithiation (e.g., 2.2 eq. LDA or s-BuLi/TMEDA, THF, -78 °C) acid->lithiation dianion Dilithiated Intermediate lithiation->dianion quench 3. Quench with Electrophile (E+) (e.g., MeI, TMSCl) dianion->quench product 6-E-3-chloro-2-fluorobenzoic acid quench->product

Caption: Workflow for functionalization at the 6-position via ortho-lithiation.

In this sequence, the first equivalent of base deprotonates the carboxylic acid, and the second equivalent removes the proton at the 6-position, directed by the carboxylate. The resulting dianion can then be trapped with a suitable electrophile.[19][21]

References

Side reactions and byproducts in Ethyl 3-chloro-2-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of Ethyl 3-chloro-2-fluorobenzoate, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2]

Introduction to this compound Synthesis

This compound (CAS 773135-55-0) is a key building block in organic synthesis, valued for its unique substitution pattern that allows for the creation of complex molecules.[1][2] Its primary synthesis route is the Fischer esterification of 3-chloro-2-fluorobenzoic acid with ethanol, facilitated by a strong acid catalyst. While seemingly straightforward, this reversible reaction is prone to several side reactions and byproduct formations that can impact yield and purity. This guide addresses common challenges encountered during this synthesis.

Troubleshooting Guide: Side Reactions & Byproducts

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly low, or I've isolated no product. What are the likely causes?

A1: Low or no yield in a Fischer esterification is a common problem that can typically be traced back to one of three main areas: reaction equilibrium, catalyst activity, or reaction conditions.

  • Reaction Equilibrium: The Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[3][4] To drive the reaction towards the product, an excess of one reactant is necessary. In this synthesis, using a large excess of ethanol not only acts as a reactant but also as the solvent, shifting the equilibrium to favor the formation of this compound according to Le Châtelier's principle.[3] Additionally, the water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[4]

  • Catalyst Deactivation/Insufficiency: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[5] If the catalyst is old, has absorbed atmospheric moisture, or is used in insufficient quantity, the reaction rate will be drastically reduced.

  • Inadequate Reaction Conditions: Esterification reactions are generally slow at room temperature.[6] The reaction mixture typically requires heating under reflux for several hours to reach equilibrium.[3] Insufficient heating time or a temperature that is too low will result in an incomplete reaction.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for low product yield.

Q2: My final product is contaminated with the starting material, 3-chloro-2-fluorobenzoic acid. How can I remove it?

A2: The presence of unreacted carboxylic acid is a common impurity. Its removal is critical and is typically achieved during the aqueous work-up procedure.

  • Cause: This issue arises from an incomplete reaction or an inefficient extraction process. The acidic nature of the starting material allows for its separation from the neutral ester product.

  • Solution: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent like ethyl acetate. This organic solution is then washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7] The unreacted 3-chloro-2-fluorobenzoic acid will react with the base to form its corresponding sodium salt, which is soluble in the aqueous layer and can be separated. The organic layer, containing the desired ester, can then be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated.

Q3: I've observed an unexpected, low-boiling point byproduct. What could it be?

A3: A common low-boiling point byproduct in acid-catalyzed reactions using ethanol is diethyl ether .

  • Mechanism of Formation: At elevated temperatures, the strong acid catalyst (e.g., H₂SO₄) can catalyze the dehydration of two ethanol molecules to form diethyl ether. This is a competing side reaction to the desired esterification.

  • Preventative Measures:

    • Temperature Control: While reflux is necessary, excessive temperatures can favor ether formation. Maintaining a controlled and steady reflux is important.

    • Catalyst Concentration: Using the minimum effective amount of acid catalyst can help to suppress this side reaction.

Q4: My TLC analysis shows two distinct spots, but I've consumed all the starting material. What could the second spot be?

A4: If the starting material is fully consumed and you observe two products, it's possible you've formed a self-condensation product or another byproduct.[8]

  • Possible Byproduct: 3-chloro-2-fluorobenzoic anhydride. Under strong acidic and dehydrating conditions, two molecules of the carboxylic acid can undergo intermolecular dehydration to form an acid anhydride.

  • Identification and Mitigation: This byproduct will have a different polarity and therefore a different Rf value on a TLC plate compared to your desired ester.[8] It can be identified using techniques like GC-MS.[9] To minimize its formation, ensure that the reaction temperature is not excessively high and that the reaction is not heated for an unnecessarily prolonged period after reaching completion.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification of 3-chloro-2-fluorobenzoic acid?

A1: The Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-chloro-2-fluorobenzoic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of ethanol or water) to regenerate the acid catalyst and yield the final ester product, this compound.[4]

Fischer Esterification Mechanism

Fischer_Esterification A Carboxylic Acid + H+ B Protonated Carbonyl A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Ethanol (Nucleophile) C->D E Proton Transfer D->E Intramolecular F Activated Leaving Group (H2O) E->F G Elimination of Water F->G Collapse of Intermediate H Protonated Ester G->H I Final Ester Product H->I Deprotonation

Caption: The mechanism of Fischer esterification.

Q2: How can I effectively monitor the progress of the reaction?

A2: Monitoring the reaction is crucial to determine when it has reached completion and to avoid the formation of byproducts from prolonged heating.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method.[10] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (3-chloro-2-fluorobenzoic acid). The plate is developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progress.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative data on the consumption of starting material and the formation of the product.[9][11] They can also detect the presence of byproducts.

Q3: Are there alternative methods for synthesizing this ester?

A3: Yes, while Fischer esterification is common, other methods can be employed, especially if the starting material is sensitive to strong acids.

  • Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[12] The resulting 3-chloro-2-fluorobenzoyl chloride can then be reacted with ethanol, often in the presence of a mild base like pyridine, to form the ester. This method is generally faster and not reversible but involves harsher reagents.

  • Alkylation of the Carboxylate Salt: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt. This salt can then be reacted with an ethylating agent like ethyl iodide or diethyl sulfate in an Sₙ2 reaction to form the ester.

Protocols & Data

Protocol 1: Synthesis via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-fluorobenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents). The ethanol serves as both reactant and solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture while stirring.

  • Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature for 3-5 hours. Monitor the reaction's progress using TLC.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

ParameterRecommended ConditionRationale
Reactant Ratio 1:10 to 1:20 (Acid:Ethanol)Shifts equilibrium to favor product formation.[3]
Catalyst Conc. H₂SO₄ (4-5% mol)Provides necessary protonation to activate the carboxylic acid.[14]
Temperature Reflux (~78 °C for Ethanol)Provides activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 3-5 hoursSufficient time to reach equilibrium. Monitored by TLC.[13]

Table 1: Optimized Reaction Conditions for Fischer Esterification.

References

Technical Support Center: Purification of Products Derived from Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0). This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common purification challenges encountered when using this versatile chemical intermediate.[1][2][3]

This compound is a valuable building block in medicinal and agrochemical research, prized for its unique electronic and steric properties imparted by the halogen substituents.[1][4] These same features, however, can introduce specific challenges in reaction work-ups and product isolation. This resource combines theoretical principles with practical, field-proven protocols to help you navigate these complexities.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before attempting any large-scale purification, a preliminary analysis of the crude reaction mixture is essential. This initial assessment informs the entire purification strategy.

Q1: What are the critical first analytical steps to take after my reaction is complete?

A1: Before proceeding to purification, you must understand the composition of your crude reaction mixture.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method to visualize the number of components in your mixture.[5] It helps in assessing reaction completion by showing the disappearance of starting material and the appearance of the product spot. It is also crucial for developing a solvent system for flash column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for the components, helping to confirm the presence of your desired product and identify major byproducts. It is particularly useful for detecting non-UV active impurities.

  • Crude Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot of your crude material can be analyzed by ¹H NMR to estimate the ratio of product to starting material and major impurities, providing a clearer picture of the reaction outcome.

Q2: How do the chloro and fluoro substituents on the aromatic ring affect purification strategy?

A2: The electron-withdrawing nature of both chlorine and fluorine significantly influences the molecule's properties.[6][7]

  • Polarity: Halogenation increases the polarity of the aromatic ring. This means your products will likely have different retention factors (Rf) on silica gel compared to non-halogenated analogs. The C-F bond, in particular, can participate in hydrogen bonding, which may affect solubility and chromatographic behavior.[8]

  • Reactivity: The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), which is a common reaction for this substrate.[9][10] This also means that under strongly basic conditions during work-up, unintended side reactions could occur.

  • Chromatography: The polarity of halogenated compounds can sometimes lead to peak tailing on silica gel.[11] It is also important to note that different halogenated isomers can be challenging to separate due to similar polarities.[12]

Q3: When is recrystallization a better choice than column chromatography?

A3: The choice depends on the nature of your product and impurities.

  • Choose Recrystallization When:

    • Your desired product is a solid with good crystallinity.

    • The main impurities have significantly different solubility profiles from your product in a given solvent system.[13][14][15]

    • You are working on a large scale (multi-gram to kilogram), where chromatography becomes cumbersome and expensive.

    • The product is highly polar and may streak or irreversibly bind to a silica column.

  • Choose Chromatography When:

    • Your product is an oil or a non-crystalline solid.

    • Impurities have very similar polarities to your product, making separation by solubility difficult.[16]

    • You need to separate a complex mixture with multiple components.

    • You are working on a small, discovery scale where speed and the ability to isolate multiple components are critical.

Part 2: Troubleshooting Guides for Common Reaction Scenarios

This section addresses specific problems encountered during the purification of products from three common reaction types involving this compound.

Scenario A: Products from Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions, where a nucleophile (e.g., an amine, alcohol, or thiol) displaces the fluorine or chlorine atom, are a primary application for this substrate.[9][10]

Problem 1: My purified product is contaminated with unreacted this compound starting material.

  • Likely Cause: Incomplete reaction. The starting ester and the typically more polar product often have close Rf values on TLC, leading to co-elution during column chromatography.

  • Solution Strategy:

    • Optimize Chromatography: Use a shallow solvent gradient during flash chromatography. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and increase the polarity very slowly. This can improve the separation between the slightly less polar starting material and the product.

    • Chemical Quench/Wash: If the product has a basic handle (e.g., an added amine), an acidic wash can be employed. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while the neutral starting ester remains in the organic layer. The layers can then be separated, and the product recovered by basifying the aqueous layer and re-extracting.[5]

  • Causality: This separation relies on the difference in the acid-base properties between the product and the starting material. The neutral ester starting material has a very different pKa compared to a product containing a newly introduced amine or other ionizable group.

Problem 2: My final product contains residual high-boiling solvents from the reaction (e.g., DMF, DMSO).

  • Likely Cause: These polar aprotic solvents are often used for SNAr reactions but are difficult to remove under standard rotary evaporation due to their high boiling points.

  • Solution Strategy:

    • Aqueous Washes: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash repeatedly with water or brine (5-7 times).[5] DMF and DMSO are highly water-soluble and will partition into the aqueous layer.

    • Lyophilization (Freeze-Drying): If the product is stable and non-volatile, dissolving it in a mixture of water and a solvent like acetonitrile or dioxane and then freeze-drying can effectively remove residual DMSO/DMF.

  • Causality: The principle here is liquid-liquid extraction based on solvent miscibility. The high polarity and hydrogen bond accepting capability of DMF and DMSO make them preferentially soluble in the aqueous phase over most organic solvents.

Scenario B: Hydrolysis to 3-chloro-2-fluorobenzoic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation to prepare for subsequent reactions like amide bond formation.[4]

Problem: The hydrolysis is incomplete, and I have a mixture of the desired acid and the starting ester.

  • Likely Cause: Insufficient reaction time, temperature, or amount of base (e.g., LiOH, NaOH). The halogenated ester can be sterically hindered and electronically deactivated, requiring forcing conditions for complete hydrolysis.

  • Solution Strategy: Purification via Acid-Base Extraction

    • After the reaction, quench with water and add an organic solvent like ethyl acetate.

    • Add a base (e.g., 1M NaOH solution) until the aqueous layer is basic (pH > 10).

    • Separate the layers. The desired product will be in the aqueous layer as its sodium carboxylate salt, while the unreacted, neutral starting ester will remain in the organic layer.

    • Discard the organic layer containing the impurity.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of ~2. The carboxylic acid product will precipitate out of the solution.[17]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Causality: This method exploits the dramatic change in water solubility between the neutral ester and the ionic carboxylate salt. The salt is highly soluble in water, while the ester is not, allowing for a clean separation.

Scenario C: Amide Bond Formation Products

After hydrolysis, the resulting 3-chloro-2-fluorobenzoic acid is often coupled with an amine using a coupling agent (e.g., EDC, HATU) to form an amide.

Problem: My final amide product is contaminated with urea byproducts or residual coupling agents.

  • Likely Cause: Coupling reagents like EDC (a carbodiimide) generate urea byproducts that can be difficult to remove.[18] Additives like HOBt can also persist.

  • Solution Strategy:

    • Aqueous Washes: Many coupling byproducts are water-soluble. If using EDC, the resulting ethyl-dimethylaminopropyl urea hydrochloride is highly soluble in water and can be removed by washing the organic layer with water or dilute acid.[18]

    • Optimized Chromatography: Urea byproducts are often very polar and may stick to the baseline on TLC. However, they can sometimes elute, especially with highly polar solvent systems like methanol/DCM. If washes are insufficient, column chromatography is necessary. A standard ethyl acetate/hexanes system is often effective at separating the desired amide from the more polar urea.[19]

    • Alternative Coupling Reagents: For future syntheses, consider coupling agents that generate byproducts easier to remove, or "reagent-free" methods if applicable.[20][21][22]

  • Causality: The purification relies on the significant polarity difference between the desired amide product and the highly polar, often water-soluble, byproducts generated from the coupling reagents.

Part 3: Data Summaries and Experimental Protocols

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

This table provides general starting points for developing a TLC and column chromatography solvent system based on the product type derived from this compound.

Product TypeTypical PolarityRecommended Starting Eluent SystemNotes
SNAr Product (e.g., with aniline)Intermediate10-30% Ethyl Acetate / HexanesAdjust polarity based on TLC Rf of ~0.3.
3-chloro-2-fluorobenzoic acidHigh (Polar)5-10% Methanol / Dichloromethane (+0.5% Acetic Acid)The acid additive suppresses deprotonation on the silica, reducing peak tailing.[19]
Amide ProductIntermediate to High30-70% Ethyl Acetate / Hexanes or 2-5% Methanol / DCMPolarity is highly dependent on the nature of the coupled amine.
Unreacted Starting MaterialLow-Intermediate5-10% Ethyl Acetate / HexanesServes as a non-polar reference point.
Protocol 1: General Work-up and Liquid-Liquid Extraction

This protocol is a first-line purification step for most reactions.

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF, DMSO), dilute the mixture with 5-10 volumes of Ethyl Acetate or Dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2x) to remove water-soluble reagents and solvents.[5]

    • 1M HCl (1x) if the product is neutral and basic impurities are present.

    • Saturated NaHCO₃ solution (1x) if the product is neutral and acidic impurities are present.

    • Brine (1x) to break up emulsions and remove residual water.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a crude product has been obtained after an initial work-up.

  • Select a Solvent System: Using TLC, find a solvent system (e.g., 20% Ethyl Acetate/Hexanes) that gives your desired product an Rf value of approximately 0.25-0.35.[16]

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent system (e.g., Hexanes).[23] The amount of silica should be 50-100 times the weight of your crude sample.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is preferred for less soluble compounds. Carefully add the sample to the top of the packed column.

  • Elute the Column: Begin eluting with the selected solvent system. Apply positive air pressure to achieve a solvent flow rate of about 2 inches/minute.

  • Collect Fractions: Collect fractions systematically and monitor their contents by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 4: Visualization of Purification Workflow

A logical decision-making process is key to efficient purification. The following diagram outlines a typical workflow.

Purification_Workflow Start Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Start->Analysis Decision1 Is Product a Crystalline Solid? Analysis->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes Workup Aqueous Work-up / Extraction Decision1->Workup No / Impure PurityCheck1 Check Purity (TLC/NMR/LC-MS) Recrystallization->PurityCheck1 FinalProduct1 Pure Solid Product PurityCheck1->FinalProduct1 Pure PurityCheck1->Workup Impure Chromatography Flash Column Chromatography Workup->Chromatography PurityCheck2 Check Fraction Purity (TLC) Chromatography->PurityCheck2 PurityCheck2->Chromatography Continue Elution Combine Combine Pure Fractions & Evaporate PurityCheck2->Combine Pure Fractions Found FinalProduct2 Pure Product (Oil or Solid) Combine->FinalProduct2

References

Technical Support Center: Preventing Dehalogenation of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Prevention of Unwanted Dehalogenation of Ethyl 3-chloro-2-fluorobenzoate

Welcome to the dedicated technical support guide for this compound. This resource is designed to provide you with in-depth, field-proven insights to tackle one of the most common challenges encountered with this versatile building block: unwanted dehalogenation. We understand that preserving the chloro and fluoro substituents is critical for the successful synthesis of your target molecules. This guide combines mechanistic understanding with practical, actionable solutions in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a critical issue with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where a halogen atom (in this case, chlorine or fluorine) on the benzene ring is replaced by a hydrogen atom.[1][2] This leads to the formation of undesired byproducts, such as Ethyl 2-fluorobenzoate, Ethyl 3-chlorobenzoate, or completely reduced Ethyl benzoate. This side reaction is problematic because it reduces the yield of your desired product, complicates purification, and consumes valuable starting material.[1] Given that the specific halogen placement on this compound is crucial for its role as a building block in pharmaceuticals and agrochemicals, preventing its removal is paramount.[3][4]

Q2: Which halogen is more susceptible to removal, the chlorine at C3 or the fluorine at C2?

A2: In the context of typical palladium-catalyzed cross-coupling reactions, the Carbon-Chlorine (C-Cl) bond is significantly more reactive and thus more susceptible to both desired coupling and undesired dehalogenation than the Carbon-Fluorine (C-F) bond. The general reactivity trend for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl >> C-F.[5][6] Therefore, you will most commonly observe the loss of the chlorine atom. However, under harsh reductive conditions or with specific catalysts, defluorination can also occur.

Q3: What are the most common causes of dehalogenation during my reaction?

A3: Dehalogenation is not caused by a single factor but is often the result of a combination of reaction parameters. The primary culprits include:

  • Catalyst System: The choice of palladium source and, critically, the ancillary ligand can promote or suppress dehalogenation. Some systems are more prone to generating palladium-hydride (Pd-H) species, which are often implicated in the hydrodehalogenation pathway.[1][7]

  • Base and Solvent: The nature of the base and the presence of hydrogen donor sources (like water, alcohols, or even amines) can facilitate the formation of the destructive Pd-H intermediate.[8][9][10]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation relative to the desired productive coupling.[11]

  • Reaction Atmosphere: The presence of hydrogen gas, either intentionally used for a different transformation or generated in situ, is a direct source for hydrodehalogenation.[12][13]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses specific problems you might encounter during common cross-coupling reactions like Suzuki-Miyaura coupling.

Problem 1: I'm observing significant (>10%) formation of the dechlorinated byproduct, Ethyl 2-fluorobenzoate, in my Suzuki-Miyaura coupling.

This is the most common failure mode. The primary goal is to accelerate the desired C-C bond formation (reductive elimination) so that it outcompetes the undesired hydrodehalogenation pathway.

Solution A: Modify the Ligand

The ligand is your most powerful tool. It directly influences the electronic and steric properties of the palladium center, affecting the rates of all steps in the catalytic cycle.[14]

  • Causality: Hydrodehalogenation often arises from a Pd-H species. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final product-forming step) and stabilize the catalyst, minimizing the formation or reactivity of Pd-H intermediates.[15][16] N-heterocyclic carbenes (NHCs) are also highly effective for similar reasons.[17]

  • Actionable Advice: Switch from simple ligands like PPh₃ to more specialized, electron-rich, and bulky ligands.

Ligand ClassSpecific ExamplesRationale & Key Advantages
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for activating aryl chlorides and promoting fast reductive elimination.[18]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd complexes, often showing high activity and resistance to dehalogenation.[17][19][20]
Bulky Alkylphosphines P(t-Bu)₃, P(Cy)₃Very strong electron donors that promote the difficult oxidative addition of aryl chlorides.
Solution B: Re-evaluate the Base and Solvent

The base is necessary to activate the boronic acid for transmetalation, but strong, nucleophilic bases or protic solvents can be detrimental.[20]

  • Causality: Strong bases like alkoxides (e.g., NaOtBu) in the presence of trace water or alcohols can generate hydroxide, which can be a pathway to Pd-H formation.[8] Water itself can serve as a hydrogen source.[8]

  • Actionable Advice:

    • Switch to a Milder Base: Use weaker, non-nucleophilic inorganic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings.

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, THF) and flame-dry your glassware. While some Suzuki protocols tolerate water, it can be a source of hydrogen for dehalogenation.[8]

Solution C: Lower the Reaction Temperature
  • Causality: Side reactions, including catalyst decomposition and dehalogenation, often have a higher activation energy than the desired coupling reaction.

  • Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction by LC-MS or GC-MS to find the optimal balance between reaction rate and byproduct formation.

Problem 2: My reaction is sluggish, and forcing the conditions with higher temperature or a stronger base only increases dehalogenation.

This indicates that the oxidative addition of the C-Cl bond to the Pd(0) center is likely the rate-limiting step, and the attempts to accelerate it are inadvertently favoring the side reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing this common issue.

G cluster_0 Troubleshooting Dechlorination start Dechlorination Observed (>10%) q_ligand Is the ligand a simple one (e.g., PPh₃)? start->q_ligand s_ligand ACTION: Switch to bulky, electron-rich ligand (e.g., SPhos, IPr) q_ligand->s_ligand Yes q_base Is the base an alkoxide (e.g., NaOtBu)? q_ligand->q_base No s_ligand->q_base s_base ACTION: Switch to milder base (e.g., K₃PO₄, Cs₂CO₃) Ensure anhydrous conditions. q_base->s_base Yes q_temp Is the reaction temperature >100 °C? q_base->q_temp No s_base->q_temp s_temp ACTION: Lower temperature (e.g., to 80 °C) and increase reaction time. q_temp->s_temp Yes end_node Re-evaluate & Optimize q_temp->end_node No s_temp->end_node

Caption: Troubleshooting workflow for minimizing dechlorination.

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize dehalogenation for challenging substrates like this compound.

Objective: To couple this compound with a generic Arylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can lead to side reactions like boronic acid homocoupling.[21]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[21]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture in a pre-heated oil bath to 80-90 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dechlorinated byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-chloro-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. This compound (CAS 773135-55-0) is a valuable building block in the pharmaceutical and agrochemical industries, prized for its unique electronic and structural properties imparted by the halogen substituents.[1][2] Achieving high yield and purity is paramount for successful downstream applications.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the esterification of 3-chloro-2-fluorobenzoic acid.

Question 1: My Fischer Esterification reaction is giving a low yield (<70%). What are the primary causes and how can I improve it?

Answer: Low yields in Fischer Esterification are a common challenge, primarily because the reaction is a reversible equilibrium.[3][4] To optimize the yield of this compound, consider the following factors:

  • Equilibrium Position: The reaction between 3-chloro-2-fluorobenzoic acid and ethanol establishes an equilibrium with the ester and water.[5][6] Without intervention, the equilibrium constant limits the theoretical yield.

  • Le Châtelier's Principle in Practice: To drive the equilibrium toward the product side, you must either remove a product (water) or use a large excess of a reactant (ethanol).[4][5][7]

    • Excess Alcohol: The most straightforward and common method is to use ethanol as both the reactant and the solvent. A large molar excess (e.g., 5 to 10 equivalents, or as the solvent) will significantly shift the equilibrium to favor ester formation.[4][5]

    • Water Removal: While effective, physical removal of water using a Dean-Stark trap is more practical for higher boiling alcohols.[5] For ethanol, using a large excess is generally more convenient. Ensure all reagents and glassware are anhydrous to prevent introducing water at the start.

  • Catalyst Efficiency: A strong acid catalyst is essential.

    • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard and effective choices.[3][5]

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

  • Reaction Temperature and Time: The reaction is typically performed at the reflux temperature of the alcohol. Ensure the reaction is heated for a sufficient duration (often several hours) to reach equilibrium. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My reaction has stalled, with a significant amount of 3-chloro-2-fluorobenzoic acid remaining. What steps should I take?

Answer: A stalled reaction indicates that the conditions are not sufficient to overcome the activation energy or that the equilibrium has been reached prematurely.

  • Verify Anhydrous Conditions: Water is a product of the reaction, and its presence at the start will inhibit the forward reaction. Ensure your ethanol is anhydrous and that all glassware was properly dried.[8]

  • Increase Catalyst Concentration: If the reaction is sluggish, a marginal increase in the acid catalyst concentration can enhance the rate. The catalyst protonates the carbonyl oxygen, making the carboxylic acid a more potent electrophile.[3][6]

  • Extend Reaction Time: Esterifications, particularly with sterically hindered or electronically deactivated substrates, can be slow. The electron-withdrawing effects of the fluorine and chlorine atoms on the benzoic acid can slightly decrease its reactivity. Allow the reaction to reflux for an extended period (e.g., 12-24 hours), monitoring periodically.

  • Temperature Check: Ensure the reaction mixture is maintaining a consistent reflux. A heating mantle with a temperature controller is recommended for stable heating.

Question 3: I am having difficulty purifying the final product. The workup is messy and my isolated yield is much lower than the reaction yield.

Answer: A robust workup and purification strategy is critical for isolating pure this compound. Lower than expected isolated yields are often due to product loss during aqueous workup.[4]

  • Neutralization is Key: After the reaction is complete, the excess acid catalyst must be neutralized.

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a significant volume of cold water or ice.[9]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

    • Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[9] This step is crucial for removing both the unreacted carboxylic acid and the acid catalyst.

    • Perform a final wash with saturated brine (NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel.[10] For distillation, the reduced pressure is necessary to avoid decomposition at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the Fischer Esterification or the two-step thionyl chloride (SOCl₂) method for this synthesis?

A1: The choice depends on your specific needs for yield, purity, and safety.

  • Fischer Esterification: This is a one-step, atom-economical method using relatively safe and inexpensive reagents.[11] Its main drawback is the equilibrium limitation, which can lead to moderate yields if not properly optimized.[4] It is well-suited for large-scale synthesis where cost is a factor.

  • Thionyl Chloride (SOCl₂) Method: This two-step process first converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ester.[12][13][14] This method is not reversible and typically results in higher yields. However, thionyl chloride is a hazardous, corrosive, and toxic reagent that releases HCl and SO₂ gas, requiring careful handling in a fume hood.[14] This route is often preferred in laboratory settings where maximizing yield is the primary goal.

Q2: Can I use microwave irradiation to speed up the esterification?

A2: Yes, microwave-assisted organic synthesis (MAOS) can significantly accelerate Fischer esterification reactions.[15] Solvents can be heated above their normal boiling points in sealed vessels, dramatically reducing reaction times from hours to minutes. However, in a sealed vessel, the water produced cannot escape, which can limit the final conversion due to the equilibrium.[15] Specialized techniques or reagents may be needed to scavenge water under these conditions.

Q3: What are the main safety concerns when synthesizing this compound?

A3: Safety should always be the priority.

  • When using the Fischer method, handle concentrated sulfuric or p-toluenesulfonic acid with extreme care, as they are highly corrosive.

  • If using the thionyl chloride method, always work in a well-ventilated fume hood. Thionyl chloride is toxic, corrosive, and reacts violently with water. The reaction releases toxic gases (HCl and SO₂).[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Experimental Protocols & Data

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize yield by using an excess of ethanol.

Methodology:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol).

  • Add 100 mL of anhydrous ethanol (serving as both reactant and solvent).

  • While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.7 mmol) to the mixture.

  • Heat the mixture to a gentle reflux (approximately 78-80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water in a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: High-Yield Synthesis via Acyl Chloride Intermediate

This protocol uses thionyl chloride for a non-reversible, high-yield conversion.

Methodology: Step A: Formation of 3-chloro-2-fluorobenzoyl chloride

  • In a fume hood, add 3-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol) to a 100 mL round-bottomed flask with a stir bar and reflux condenser.

  • Add thionyl chloride (SOCl₂) (6.3 mL, 86.0 mmol, 1.5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.[14]

  • Heat the mixture gently to reflux (approximately 70-75 °C) for 2-3 hours. The evolution of gas (SO₂ and HCl) should be observed.

  • After the reaction is complete (gas evolution ceases), remove the excess thionyl chloride by distillation or under reduced pressure. This step is critical to prevent side reactions in the next stage.

Step B: Esterification

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly add anhydrous ethanol (25 mL) dropwise to the stirred acyl chloride. This reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Perform the workup as described in Protocol 1 (Steps 6-10) to isolate and purify the final product.

Data Summary: Reaction Condition Comparison
ParameterFischer EsterificationThionyl Chloride Method
Starting Material 3-chloro-2-fluorobenzoic acid3-chloro-2-fluorobenzoic acid
Primary Reagents Ethanol, H₂SO₄ (cat.)1. SOCl₂, 2. Ethanol
Stoichiometry Large excess of Ethanol1.5 eq. SOCl₂, Excess Ethanol
Temperature Reflux (~78 °C)Step A: Reflux (~75 °C), Step B: 0 °C to RT
Reaction Time 8-12 hours3-5 hours (total)
Key Advantages Simpler, safer reagents, cost-effectiveHigh yield, non-reversible
Key Disadvantages Reversible equilibrium, moderate yieldsHazardous reagent (SOCl₂), two steps
Typical Yield 75-85%>90%

Visualizations

Workflow for Fischer Esterification

Fischer_Esterification cluster_react Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification start 3-Chloro-2-fluorobenzoic Acid + Excess Ethanol + H₂SO₄ (cat.) reflux Heat to Reflux (8-12 hours) start->reflux quench Quench with Water & Extract with EtOAc reflux->quench wash Wash with NaHCO₃ & Brine quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Vacuum Distillation or Column Chromatography dry->purify product Pure Ethyl 3-chloro- 2-fluorobenzoate purify->product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Workflow for the Thionyl Chloride Method

Thionyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start_acid 3-Chloro-2-fluorobenzoic Acid + SOCl₂ reflux_socl2 Reflux (2-3 hours) start_acid->reflux_socl2 remove_socl2 Remove Excess SOCl₂ reflux_socl2->remove_socl2 acyl_chloride Crude 3-chloro-2-fluorobenzoyl chloride remove_socl2->acyl_chloride add_etoh Add Anhydrous Ethanol (0°C to RT) acyl_chloride->add_etoh stir Stir (1-2 hours) add_etoh->stir workup_node Aqueous Workup (Wash, Dry, Concentrate) stir->workup_node purify_node Purification (Vacuum Distillation) workup_node->purify_node final_product Pure Ethyl 3-chloro- 2-fluorobenzoate purify_node->final_product

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

References

Technical Support Center: Troubleshooting the Suzuki Coupling of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for troubleshooting the Suzuki coupling reaction with Ethyl 3-chloro-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. As a challenging substrate, this compound presents unique hurdles due to its electron-deficient nature and steric hindrance. This guide provides in-depth, experience-driven insights to help you overcome common issues and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary difficulties arise from the electronic and steric properties of the substrate. The presence of the electron-withdrawing ester and fluoro groups deactivates the aryl chloride towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-fluoro group introduces significant steric hindrance around the reaction center, further impeding the approach of the palladium catalyst.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Conversion of Starting Material

A common frustration is observing minimal or no consumption of the starting this compound. This can often be traced back to suboptimal reaction conditions, particularly the choice of catalyst, ligand, base, and solvent.

Q: My reaction shows no conversion. What are the likely causes and how can I fix it?

A: The lack of conversion is typically due to an inefficient catalytic system for this specific substrate. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, a highly active catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky phosphine ligands that promote the oxidative addition step.

    • Expert Recommendation: Buchwald and Fu have developed highly effective catalyst systems for challenging Suzuki couplings. For instance, the use of bulky, electron-rich biarylphosphine ligands can significantly enhance catalytic activity.

Catalyst/Ligand Combination Rationale Typical Loading
Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands that facilitate oxidative addition and are effective for aryl chlorides.1-2 mol% Pd
Pd(OAc)₂ with RuPhosAnother highly active Buchwald ligand suitable for sterically hindered substrates.1-2 mol% Pd
  • The Critical Role of the Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For this substrate, a stronger base is often required to facilitate this step.

    • Troubleshooting Steps:

      • If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.

      • Ensure the base is finely powdered and dry to maximize its reactivity.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Recommendations:

      • Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

      • The addition of water can sometimes be beneficial, particularly when using inorganic bases, as it can aid in their dissolution. A common solvent system is a mixture of toluene and water.

Below is a workflow to guide your optimization process for improving conversion:

G cluster_start Low/No Conversion cluster_catalyst Catalyst System cluster_base Base Selection cluster_solvent Solvent & Temperature cluster_end Resolution start Initial Observation: Low to No Conversion cat_check Is the catalyst/ligand appropriate for an electron-deficient aryl chloride? start->cat_check cat_yes Yes cat_check->cat_yes Correct cat_no No cat_check->cat_no Incorrect base_check Is the base strong enough? (e.g., using Na₂CO₃) cat_yes->base_check cat_sol Switch to a more active system (e.g., Pd₂(dba)₃/SPhos or Pd(OAc)₂/RuPhos). cat_no->cat_sol cat_sol->base_check base_yes Yes base_check->base_yes Sufficiently Strong base_no No base_check->base_no Too Weak solv_check Are the solvent and temperature optimized? base_yes->solv_check base_sol Use a stronger base like K₃PO₄ or Cs₂CO₃. base_no->base_sol base_sol->solv_check solv_yes Yes solv_check->solv_yes Optimal solv_no No solv_check->solv_no Suboptimal end_node Improved Conversion solv_yes->end_node solv_sol Screen solvents (Toluene, Dioxane, THF) and consider increasing the temperature. solv_no->solv_sol solv_sol->end_node

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

Even when the reaction proceeds, the formation of unwanted side products can complicate purification and reduce the yield of the desired product.

Q: My reaction is producing a significant amount of homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these side products?

A: The formation of these side products is often linked to the reaction conditions and the quality of the reagents.

  • Protodeboronation (Homocoupling of Boronic Acid): This occurs when the boronic acid reacts with water or other protic sources to regenerate the corresponding arene.

    • Causes and Solutions:

      • Excess Base or High Temperatures: These conditions can accelerate the decomposition of the boronic acid. Use the minimum amount of base necessary and avoid excessively high temperatures.

      • Oxygen in the Reaction Mixture: Traces of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Boronic Acid Quality: Use high-purity boronic acids. If necessary, recrystallize the boronic acid before use.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.

    • Causes and Solutions:

      • Source of Hydride: This can arise from impurities in the reagents or solvent, or from side reactions of the catalyst.

      • Ligand Choice: Some ligands are more prone to β-hydride elimination, which can lead to the formation of a palladium-hydride species that causes dehalogenation. Choosing a ligand that is less prone to this pathway can be beneficial.

The Suzuki-Miyaura catalytic cycle is illustrated below, highlighting where side reactions can occur.

G cluster_side_reactions Potential Side Reactions Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Base (M-OR') Hydrodehalogenation Hydrodehalogenation Ar-Pd(II)-X(L₂)->Hydrodehalogenation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Protodeboronation Protodeboronation Ar-Pd(II)-OR'(L₂)->Protodeboronation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle and points of side reactions.

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Technical Support Center: Managing Impurities in Ethyl 3-chloro-2-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-chloro-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key starting material. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, control, and mitigate impurities that may arise during its synthesis and handling. Our focus is on providing practical, experience-driven solutions to ensure the highest quality of your downstream products.

Introduction to this compound and its Impurity Profile

This compound (CAS 773135-55-0) is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] This guide will address the common challenges associated with impurities originating from the synthesis of the precursor, 3-chloro-2-fluorobenzoic acid, and the subsequent esterification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, their probable causes, and recommended solutions.

Issue 1: Presence of Unreacted 3-chloro-2-fluorobenzoic acid in the Final Product

Question: My final batch of this compound shows a significant peak corresponding to the starting carboxylic acid in my HPLC analysis. What could be the cause, and how can I resolve this?

Answer:

The presence of unreacted 3-chloro-2-fluorobenzoic acid is a common issue in Fischer esterification reactions. The equilibrium nature of the reaction means that without proper control, a complete conversion is often not achieved.

Probable Causes:

  • Incomplete Reaction: The esterification reaction may not have reached completion due to insufficient reaction time, inadequate catalyst concentration, or suboptimal temperature.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

  • Ineffective Work-up: The aqueous work-up may not have been sufficient to remove the acidic starting material.

Recommended Solutions:

  • Driving the Equilibrium:

    • Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the product side.

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.

  • Optimizing Reaction Conditions:

    • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale reaction quench followed by HPLC analysis to determine the optimal reaction time and temperature.

  • Effective Work-up:

    • Basic Wash: During the work-up, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, to neutralize and extract the unreacted carboxylic acid. Be cautious of emulsion formation.

Issue 2: Identification of Isomeric Impurities in the Product

Question: My GC-MS analysis indicates the presence of an isomer of this compound. What is the likely identity of this isomer and how can I prevent its formation?

Answer:

Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product. Their formation often traces back to the synthesis of the 3-chloro-2-fluorobenzoic acid precursor.

Probable Causes:

  • Non-selective Halogenation: During the synthesis of 3-chloro-2-fluorobenzoic acid, particularly from precursors like 2-fluorobenzoic acid, the chlorination step may not be perfectly regioselective, leading to the formation of other isomers such as Ethyl 2-chloro-3-fluorobenzoate.

  • Starting Material Impurities: The 3-chloro-2-fluorobenzoic acid used for esterification may already contain isomeric impurities.

Recommended Solutions:

  • High-Purity Starting Material: Source high-purity 3-chloro-2-fluorobenzoic acid (≥99.0%).[5] It is crucial to obtain a certificate of analysis (CoA) from the supplier and, if necessary, perform your own analysis to confirm the isomeric purity.

  • Purification of the Carboxylic Acid: If the starting acid contains isomers, consider purifying it by recrystallization before proceeding with the esterification.

  • Chromatographic Purification of the Ester: If isomeric esters are present in the final product, purification by column chromatography is often the most effective method for their separation. A careful selection of the stationary and mobile phases is critical.

Issue 3: Presence of Residual Solvents

Question: My NMR analysis shows the presence of residual solvents like toluene or DMF in my final product. How can I effectively remove them?

Answer:

Residual solvents are a common concern in pharmaceutical manufacturing and are strictly regulated by guidelines such as ICH Q3C.[6] Their presence can affect the safety and quality of the final product.

Probable Causes:

  • Inefficient Removal During Work-up: Solvents used in the reaction or purification steps may not have been completely removed.

  • Azeotrope Formation: The solvent may form an azeotrope with the product or other components, making it difficult to remove by simple evaporation.

  • High Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, are particularly challenging to remove under standard conditions.

Recommended Solutions:

  • Solvent Selection: Whenever possible, choose lower-boiling-point solvents that are easier to remove.

  • High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure the product is thermally stable at this temperature) for an extended period.

  • Solvent Trituration/Slurrying: Slurrying the product in a non-solvent in which the desired product is insoluble but the residual solvent is soluble can be an effective removal method.

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can be an effective, albeit more resource-intensive, method for removing residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for impurities in this compound used as a pharmaceutical intermediate?

A1: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances.[7][8] The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the final drug product.

  • Reporting Threshold: Generally, impurities above 0.05% should be reported.

  • Identification Threshold: Impurities above 0.10% or a certain daily intake (e.g., 1.0 mg per day) should be structurally identified.

  • Qualification Threshold: Impurities above 0.15% or a specified daily intake need to be qualified, meaning toxicological data is required to justify their safety.

Q2: What is the best analytical method for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and powerful technique for quantifying known and unknown impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information about the main component and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown, non-volatile impurities.

Q3: How can I confirm the identity of an unknown impurity?

A3: The identification of an unknown impurity typically involves a multi-step process:

  • Preliminary Assessment: Use HPLC with a photodiode array (PDA) detector to obtain the UV spectrum of the impurity peak. This can sometimes provide clues about its structure, especially if it is related to the main compound.[9]

  • Mass Spectrometry: Use LC-MS or GC-MS to determine the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass and help determine the elemental composition.

  • Isolation: If the impurity is present at a sufficient level (typically >0.1%), it may need to be isolated for full structural elucidation. This can be done using preparative HPLC or column chromatography.

  • Spectroscopic Analysis: Once isolated, use NMR spectroscopy (1D and 2D techniques like COSY, HSQC, HMBC) and potentially other techniques like Infrared (IR) spectroscopy to determine the complete structure of the impurity.

Data Presentation

Potential Impurity Potential Source Recommended Analytical Method Typical Acceptance Criteria (for API)
3-chloro-2-fluorobenzoic acidUnreacted starting materialHPLC-UV, LC-MS< 0.15%
Isomeric Ethyl chlorofluorobenzoatesImpurities in starting material, non-selective synthesisGC-MS, HPLC-UV< 0.15% (each), < 0.5% (total)
Residual Solvents (e.g., Toluene, Ethanol)Reaction or purification stepsGC-HS (Headspace GC)As per ICH Q3C guidelines
Byproducts from precursor synthesisCarry-over from 3-chloro-2-fluorobenzoic acid synthesisHPLC-UV, LC-MS< 0.15%

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Determination

This protocol provides a starting point for the analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[10]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Visualization of Key Workflows

Troubleshooting Workflow for Out-of-Specification (OOS) Impurity Results

OOS_Workflow OOS OOS Result for an Impurity Initial_Investigation Initial Investigation: - Check calculations and data entry - Verify instrument performance OOS->Initial_Investigation Hypothesis Formulate Hypothesis: - Starting material issue? - Process deviation? - Analytical error? Initial_Investigation->Hypothesis SM_Analysis Analyze Retained Sample of Starting Material Hypothesis->SM_Analysis Investigate Starting Material Process_Review Review Batch Manufacturing Record for Deviations Hypothesis->Process_Review Investigate Process Analytical_Method_Review Review Analytical Method and its Validation Hypothesis->Analytical_Method_Review Investigate Method SM_Root_Cause Root Cause: Impurity in Starting Material SM_Analysis->SM_Root_Cause Process_Root_Cause Root Cause: Process-Related Impurity Process_Review->Process_Root_Cause Analytical_Root_Cause Root Cause: Analytical Method Issue Analytical_Method_Review->Analytical_Root_Cause Corrective_Action Implement Corrective and Preventive Actions (CAPA) SM_Root_Cause->Corrective_Action Process_Root_Cause->Corrective_Action Analytical_Root_Cause->Corrective_Action

Caption: A logical workflow for investigating an out-of-specification impurity result.

Impurity Formation and Control Pathway

Impurity_Pathway cluster_SM Starting Material Synthesis (3-chloro-2-fluorobenzoic acid) cluster_Esterification Esterification cluster_Purification Purification SM_Precursor Precursor (e.g., 2-fluorobenzoic acid) Halogenation Chlorination SM_Precursor->Halogenation SM_Product 3-chloro-2-fluorobenzoic acid Halogenation->SM_Product Isomeric_Acid Isomeric Acids Halogenation->Isomeric_Acid Side Reaction Esterification_Step Esterification (Ethanol, Acid Catalyst) SM_Product->Esterification_Step Isomeric_Acid->Esterification_Step Carry-over Crude_Ester Crude this compound Esterification_Step->Crude_Ester Unreacted_Acid Unreacted Acid Esterification_Step->Unreacted_Acid Incomplete Reaction Isomeric_Ester Isomeric Esters Esterification_Step->Isomeric_Ester From Isomeric Acid Workup Aqueous Work-up (Basic Wash) Crude_Ester->Workup Chromatography Column Chromatography Workup->Chromatography Removes Unreacted Acid Final_Product Pure this compound Chromatography->Final_Product Removes Isomeric Esters

Caption: A pathway illustrating the formation and control of key impurities.

References

Technical Support Center: Recrystallization of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Ethyl 3-chloro-2-fluorobenzoate. As a critical intermediate in pharmaceutical synthesis and fine chemical manufacturing, achieving high purity of this compound is paramount.[1] Recrystallization is a powerful and commonly employed technique for the purification of such solid active pharmaceutical ingredients (APIs) and their intermediates.[2][3] This guide provides in-depth, field-proven insights into the recrystallization process for this compound, structured to help you overcome common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities that may be present from the synthesis, such as unreacted starting materials, by-products, or residual solvents. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system.[4][5] A successful recrystallization yields a product with high chemical purity and a well-defined crystalline form, which is crucial for downstream applications and regulatory compliance.[6]

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at cooler, ambient, or sub-ambient temperatures.[7] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration). Given the ester functionality and halogen substituents, a range of solvents should be considered.[8] A general rule of thumb is to start with solvents that have some structural similarity or compatible polarity.[8]

Q3: Can I use a mixed solvent system?

Yes, a mixed solvent system, often called an anti-solvent recrystallization, is highly effective, especially when no single solvent provides the ideal solubility profile.[6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which it is poorly soluble until the solution becomes saturated (cloudy).[9] For this compound, common pairs could include Ethanol/Water, Acetone/Hexanes, or Dichloromethane/Heptane.

Q4: My yield is very low. What are the common causes?

A low yield is one of the most frequent issues. Potential causes include:

  • Using too much solvent: This retains a significant amount of your product in the mother liquor even after cooling.[10][11]

  • Premature crystallization: The product crystallizes in the funnel during hot filtration, leading to loss of material.[12]

  • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for the crystallization to complete.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always use the cold recrystallization solvent for washing.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a problem-solution format, explaining the underlying chemical principles.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Scenario: Upon cooling, the dissolved solid separates as a liquid phase (an oil) rather than forming solid crystals.

Causality: This occurs when the saturated solution is cooled below the melting point of the solute-solvent mixture before crystallization can occur. In essence, the product becomes supersaturated at a temperature that is still above its own melting point in the presence of the solvent. This is more common with impure compounds (as impurities can depress the melting point) or when using high-boiling point solvents.[11]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small additional amount (1-5%) of the "good" solvent. This keeps the compound soluble to a lower temperature, allowing crystallization to occur below its melting point.[10]

  • Slow Down the Cooling Rate: Rapid cooling encourages oiling. After dissolving the compound, allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving to an ice bath. Slower cooling provides the necessary time for crystal nucleation and growth.[11]

  • Change the Solvent System: Select a solvent with a lower boiling point. If using a mixed solvent system, try altering the ratio to favor the "good" solvent slightly more.

Problem 2: No Crystals Form, Even After Extensive Cooling

Scenario: The solution remains clear and free of solids, even after cooling in an ice bath for an extended period.

Causality: The solution is not supersaturated. This can be due to using an excessive amount of solvent or the compound having higher-than-expected solubility in the cold solvent.[11]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[6]

  • Reduce Solvent Volume: If induction methods fail, it confirms that too much solvent was used. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystallization. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[11]

  • Introduce an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible anti-solvent dropwise to the cold solution until it turns cloudy (the cloud point), then add a drop or two of the good solvent to redissolve the cloudiness. Let it stand; crystals should form.

Problem 3: The Product Is Contaminated with Color

Scenario: The final crystals have a noticeable color (e.g., yellow or brown), indicating the presence of colored impurities.

Causality: Highly colored impurities, often large organic molecules with extensive conjugation, are present in the crude material and have co-precipitated with your product.

Solution:

  • Activated Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot gravity filtration using fluted filter paper to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.[10] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making process when encountering common recrystallization issues.

Troubleshooting_Workflow start Begin Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem impure_crystals Crystals are Impure/Colored outcome->impure_crystals Problem sol_oiling1 Re-heat, Add More 'Good' Solvent oiling->sol_oiling1 sol_oiling2 Slow Cooling Rate oiling->sol_oiling2 sol_no_xtal1 Induce Nucleation: Scratch or Seed no_crystals->sol_no_xtal1 sol_impure1 Redissolve, Treat with Activated Charcoal, Hot Filter impure_crystals->sol_impure1 sol_oiling1->cool sol_oiling2->cool sol_no_xtal2 Reduce Solvent Volume (Evaporate) sol_no_xtal1->sol_no_xtal2 If ineffective sol_no_xtal2->cool sol_impure1->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology. The exact solvent and volumes should be determined through preliminary small-scale screening tests.

1. Solvent Selection:

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility. A good candidate will show poor solubility.

  • Heat the poorly soluble samples in a water bath. A good solvent will now fully dissolve the compound.

  • Cool the dissolved samples in an ice bath. The best solvent will produce a large quantity of crystalline precipitate.

2. The Recrystallization Workflow:

Caption: Standard workflow for single-solvent recrystallization.

3. Detailed Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves.

  • Decolorization (if necessary): Remove the flask from the heat. Add a small amount of activated charcoal and swirl for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.[4]

Data Reference: Solvent Properties

Selecting an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7] The following table provides properties for common solvents that could be screened for use with this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Application
Alcohols
Ethanol7824.5Good general-purpose polar solvent. Often used with water as an anti-solvent.
Isopropanol (IPA)8219.9Slightly less polar than ethanol; good for many organic esters.
Methanol6532.7Very polar; may have high solubility even when cold. Lower boiling point is advantageous.
Esters
Ethyl Acetate776.0Medium polarity. The common ethyl group may lead to high solubility. Often paired with hexanes.[8]
Ketones
Acetone5620.7Polar aprotic solvent. Its volatility makes it easy to remove.
Hydrocarbons
Heptane/Hexanes98 / 69~2.0Very non-polar. Typically used as anti-solvents to precipitate compounds from more polar solvents.[13]
Toluene1112.4Aromatic solvent. Can be effective for aromatic compounds due to potential π-stacking interactions.[13]
Halogenated
Dichloromethane (DCM)409.1Excellent solvent for a wide range of organic compounds. Its high volatility requires care but makes it a good "good" solvent in a mixed pair with an alkane.[13]

References

Technical Support Center: Characterization of Unexpected Byproducts in Ethyl 3-chloro-2-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of unexpected byproducts in your reactions.

Troubleshooting Guide: Unraveling Unexpected Results

This section addresses specific experimental issues you may encounter. We delve into the likely causes and provide actionable, step-by-step protocols to diagnose and resolve these challenges.

Q1: I'm observing a significant amount of a lower molecular weight byproduct in my GC-MS analysis. What could it be and how can I confirm its identity?

Plausible Cause: The most probable cause for a lower molecular weight byproduct is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This can occur if there are trace amounts of water in your reaction mixture, especially under acidic or basic conditions.

Troubleshooting Workflow:

  • Re-examine Reaction Conditions:

    • Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dried glassware.

    • If your reaction involves a strong acid or base, consider if a milder catalyst or shorter reaction time could be employed.

  • Analytical Confirmation:

    • LC-MS Analysis: The carboxylic acid will be more polar than the starting ester. An LC-MS analysis will show a peak with a shorter retention time and a mass corresponding to 3-chloro-2-fluorobenzoic acid (C₇H₄ClFO₂, MW: 174.56 g/mol ).

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the disappearance of the characteristic quartet and triplet signals of the ethyl group and the appearance of a broad singlet for the carboxylic acid proton.

  • Mitigation Strategy:

    • Strictly adhere to anhydrous reaction conditions.

    • If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Q2: My reaction is sluggish, and upon heating to drive it to completion, I'm seeing a new, non-polar byproduct. What is the likely culprit?

Plausible Cause: Elevated temperatures, particularly in the presence of acid, base, or metal catalysts, can induce decarboxylation of either the starting material or the hydrolyzed byproduct (3-chloro-2-fluorobenzoic acid) to form 1-chloro-2-fluorobenzene.[1][2] Electron-withdrawing groups, such as fluorine, can influence the thermal stability of benzoic acids, potentially making them more susceptible to decarboxylation under certain conditions.[2]

Troubleshooting and Confirmation Protocol:

  • Step 1: Analytical Identification:

    • GC-MS: Analyze the crude reaction mixture by GC-MS. Look for a peak corresponding to the molecular weight of 1-chloro-2-fluorobenzene (C₆H₄ClF, MW: 130.55 g/mol ).

    • ¹H & ¹⁹F NMR: Compare the NMR spectra of your crude product with the known spectra of 1-chloro-2-fluorobenzene.

  • Step 2: Reaction Optimization:

    • Temperature Control: Carefully control the reaction temperature. Determine the minimum temperature required for the desired transformation.

    • Catalyst Screening: If a catalyst is being used, screen for alternatives that may be effective at lower temperatures. For instance, some copper-catalyzed reactions can promote decarboxylation.[3]

    • Microwave Chemistry: Consider using microwave irradiation, which can sometimes accelerate the desired reaction at lower overall temperatures and shorter reaction times, minimizing byproduct formation.

Q3: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine, but I'm getting a mixture of products, including some where the chlorine has been displaced instead of the fluorine. Why is this happening?

Plausible Cause: While the fluorine atom at the 2-position is generally more activated towards nucleophilic aromatic substitution due to its higher electronegativity and better ability to stabilize the negative charge in the Meisenheimer intermediate, the chlorine at the 3-position can also be displaced, especially with certain nucleophiles or under forcing conditions.[4][5][6] The regioselectivity of SNAr reactions on polyhalogenated aromatics can be complex.

Troubleshooting and Mitigation Steps:

  • Re-evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity for the displacement of the more activated fluoride.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr, but exploring others may be beneficial.

  • Nucleophile Choice:

    • The nature of the nucleophile plays a crucial role. "Softer" nucleophiles may exhibit different selectivity compared to "harder" nucleophiles.

  • Analytical Characterization:

    • 2D NMR (COSY, HMBC, NOESY): These techniques are invaluable for unambiguously determining the structure of the isomers formed.

    • X-ray Crystallography: If one of the products can be crystallized, this will provide definitive structural proof.

Potential SNAr Byproduct Analytical Signature (relative to desired product)
3-amino-2-fluorobenzoate derivativeDifferent chemical shifts and coupling patterns in ¹H and ¹⁹F NMR.
2-amino-3-chlorobenzoate derivativeAbsence of the fluorine signal in ¹⁹F NMR.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule has three main reactive sites:

  • The Ester Group: Susceptible to hydrolysis under acidic or basic conditions to form 3-chloro-2-fluorobenzoic acid.

  • The Fluorine Atom (C2): This is the most likely site for nucleophilic aromatic substitution (SNAr) due to activation by the adjacent electron-withdrawing ester group.[5][6]

  • The Chlorine Atom (C3): Also a potential site for SNAr, although generally less reactive than the fluorine at C2.[4]

Q2: How can I best store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture to prevent hydrolysis.

Q3: What analytical techniques are most suitable for monitoring reactions involving this compound?

A combination of techniques is recommended for comprehensive reaction monitoring:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and starting material.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture, especially for less volatile compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the products and byproducts. ¹⁹F NMR is particularly useful for tracking reactions at the fluorine position.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the key reaction pathways that can lead to the formation of common byproducts.

Byproduct_Formation This compound This compound 3-chloro-2-fluorobenzoic acid 3-chloro-2-fluorobenzoic acid This compound->3-chloro-2-fluorobenzoic acid Hydrolysis (H₂O, H⁺/OH⁻) S_NAr Product (F displaced) S_NAr Product (F displaced) This compound->S_NAr Product (F displaced) S_NAr (Nu⁻, desired) S_NAr Product (Cl displaced) S_NAr Product (Cl displaced) This compound->S_NAr Product (Cl displaced) S_NAr (Nu⁻, undesired) 1-chloro-2-fluorobenzene 1-chloro-2-fluorobenzene 3-chloro-2-fluorobenzoic acid->1-chloro-2-fluorobenzene Decarboxylation (Heat, Δ)

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Unexpected Peak in Analysis Check_MW Determine Molecular Weight (MS) Start->Check_MW Low_MW Lower MW? Check_MW->Low_MW Same MW Isomer Suspect Isomer Formation (e.g., S_NAr) Check_MW->Isomer Different MW Hydrolysis Suspect Hydrolysis Low_MW->Hydrolysis Yes Decarboxylation Suspect Decarboxylation Low_MW->Decarboxylation No (even lower) Confirm_Hydrolysis Confirm with NMR/LC (loss of ethyl group) Hydrolysis->Confirm_Hydrolysis Confirm_Decarboxylation Confirm with GC-MS/NMR (loss of CO₂Et group) Decarboxylation->Confirm_Decarboxylation Confirm_Isomer Confirm with 2D NMR/ X-ray Crystallography Isomer->Confirm_Isomer Mitigate_Hydrolysis Mitigation: Strict Anhydrous Conditions Confirm_Hydrolysis->Mitigate_Hydrolysis Mitigate_Decarboxylation Mitigation: Lower Temperature, Catalyst Screening Confirm_Decarboxylation->Mitigate_Decarboxylation Mitigate_Isomer Mitigation: Optimize Temp/Solvent, Change Nucleophile Confirm_Isomer->Mitigate_Isomer

Caption: A decision-making workflow for troubleshooting unexpected byproducts.

References

Impact of residual water on Ethyl 3-chloro-2-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with residual water in reactions involving this versatile synthetic intermediate. By understanding the principles outlined below, you can minimize side reactions, improve yields, and ensure the reproducibility of your results.

Introduction: The Critical Role of Anhydrous Conditions

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its ester functionality and halogenated aromatic ring provide a unique combination of reactivity for various chemical transformations. However, the presence of even trace amounts of water can significantly compromise reaction outcomes. This guide provides a comprehensive overview of the impact of residual water, along with practical troubleshooting advice and preventative measures.

Frequently Asked Questions (FAQs)

Q1: How does residual water affect this compound itself?

A1: The primary impact of water on this compound is through hydrolysis of the ester bond. This reaction breaks down the ester into 3-chloro-2-fluorobenzoic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH of the reaction mixture.

  • Under neutral conditions: The hydrolysis is generally slow.

  • Under acidic or basic conditions: The hydrolysis rate is significantly accelerated. The presence of acidic or basic reagents, or even acidic impurities, can catalyze this degradation.

The formation of 3-chloro-2-fluorobenzoic acid introduces a carboxylic acid impurity into the reaction mixture, which can interfere with subsequent steps, particularly those involving pH-sensitive reagents.

Q2: What are the major types of reactions with this compound that are sensitive to water?

A2: Several common transformations using this compound are highly sensitive to moisture:

  • Reactions with Organometallic Reagents (e.g., Grignard, Organolithiums): These are perhaps the most water-sensitive reactions. Water will rapidly quench these powerful nucleophiles and bases, rendering them inactive for the desired reaction with the ester. This not only halts the intended transformation but can also lead to the generation of unwanted byproducts.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, where a nucleophile displaces one of the halogens on the aromatic ring, water can act as a competing nucleophile, especially under basic conditions. This can lead to the formation of undesired hydroxy-substituted byproducts. While SNAr reactions are often run in polar aprotic solvents to minimize this, residual water can still be problematic.[2][3]

  • Reactions Requiring Strong Bases: When using strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH2) for deprotonation or other transformations, any water present will be consumed by the base, reducing its effective concentration and potentially inhibiting the desired reaction.

Q3: My reaction yield is consistently low when using this compound. Could water be the culprit?

A3: Yes, low yields are a classic symptom of moisture contamination in sensitive reactions. If you are using organometallic reagents or strong bases, even small amounts of water can significantly reduce the amount of active reagent available to react with your ester. Furthermore, the hydrolysis of the starting material to 3-chloro-2-fluorobenzoic acid reduces the concentration of the ester available for the desired reaction.

Q4: How can I detect and quantify the amount of water in my solvents and reagents?

A4: Accurate determination of water content is crucial for troubleshooting and ensuring reproducibility. The most common methods include:

  • Karl Fischer Titration: This is the gold standard for quantifying trace amounts of water in organic solvents. It is highly accurate and sensitive.

  • 19F NMR Spectroscopy: For reactions involving fluorinated compounds, 19F NMR can be a convenient method to detect water. Certain reagents can react with water to produce a fluorine-containing species that is easily detectable and quantifiable by 19F NMR.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to residual water in your experiments.

Problem 1: Low or No Yield in Reactions with Organometallic Reagents
Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction fails to initiate (no color change, no heat evolution). Insufficiently dried glassware or solvents.1. Verify Glassware Dryness: Ensure all glassware is oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.[4] 2. Check Solvent Anhydrousness: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).[5] For commercially available anhydrous solvents, ensure the septum is not compromised.
Lower than expected yield. Introduction of moisture during reagent transfer.1. Use Proper Syringe Techniques: Flush syringes with a dry inert gas (nitrogen or argon) before drawing up reagents. 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas throughout the reaction setup.
Formation of unexpected byproducts. Hydrolysis of the starting ester or reaction with atmospheric CO₂ after quenching.1. Pre-dry Starting Materials: Ensure your this compound is anhydrous. 2. Careful Workup: Quench the reaction with a pre-cooled, anhydrous solution if necessary, and minimize exposure to air during the workup.
Problem 2: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Potential Cause Troubleshooting Steps & Solutions
Presence of a byproduct with a mass corresponding to the hydroxylated product. Water acting as a competing nucleophile.1. Use Anhydrous Solvents: Employ freshly distilled, anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile. 2. Dry Nucleophile: Ensure your nucleophile is as dry as possible. If it is a salt, dry it in a vacuum oven before use.
Inconsistent reaction rates or yields. Variable water content in the reaction.1. Standardize Drying Procedures: Implement a consistent protocol for drying all solvents and reagents for every reaction. 2. Use Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water. Ensure the sieves are properly activated before use.

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents
  • Choice of Drying Agent: Select a drying agent compatible with your solvent.

    • Ethers (THF, Diethyl Ether): Sodium metal with benzophenone indicator.

    • Halogenated Solvents (DCM, Chloroform): Calcium hydride (CaH₂).

    • G Solvent Solvent with Residual Water DryingAgent Select Appropriate Drying Agent (e.g., Na/Benzophenone, CaH₂) Solvent->DryingAgent Reflux Reflux under Inert Atmosphere (N₂ or Ar) DryingAgent->Reflux Distillation Distill Directly into Reaction Flask Reflux->Distillation AnhydrousSolvent Anhydrous Solvent (<10 ppm H₂O) Distillation->AnhydrousSolvent

    Caption: Workflow for obtaining anhydrous solvents via distillation.

  • Procedure:

    • Set up a distillation apparatus that has been oven or flame-dried.

    • Add the solvent and the appropriate drying agent to the distillation flask.

    • If using sodium/benzophenone, reflux until a persistent blue or purple color is observed.

    • Reflux the solvent over the drying agent for at least one hour under an inert atmosphere.

    • Distill the solvent directly into the reaction vessel or a dry storage flask under an inert atmosphere.

Protocol 2: Best Practices for Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation:

    • Clean and assemble all glassware (flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120°C overnight or flame-dry under a vacuum while purging with an inert gas.

    • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reagent Handling:

    • Use anhydrous grade reagents and solvents.

    • Transfer liquid reagents using dry, inert-gas-flushed syringes.

    • Transfer solid reagents in a glove box or under a positive pressure of inert gas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. A bubbler system is recommended.

    • G cluster_0 Preparation Phase cluster_1 Execution Phase A Oven/Flame-Dry Glassware B Cool Under Inert Gas A->B D Assemble Under Inert Gas B->D C Obtain Anhydrous Solvents/Reagents E Add Reagents via Syringe/Glovebox C->E D->E F Maintain Positive Inert Gas Pressure E->F G Run Reaction F->G

    Caption: Workflow for setting up a moisture-sensitive experiment.

Data Summary

Reaction Class Typical Solvent Recommended Max. Water Content (ppm) Rationale
Grignard/Organolithium Reactions THF, Diethyl Ether< 10Stoichiometric reaction with water.
Reactions with Hydrides (NaH, LiAlH₄) THF, Toluene< 20Rapid reaction with water consumes the reagent.
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMP< 50Water can be a competing nucleophile.
General Synthesis (Moisture-Tolerant) Ethanol, Acetone< 500To prevent slow hydrolysis of the ester over time.

Conclusion

The successful use of this compound in organic synthesis is critically dependent on the rigorous exclusion of water, especially when employing moisture-sensitive reagents. By understanding the principles of ester hydrolysis and implementing robust techniques for maintaining anhydrous conditions, researchers can avoid common pitfalls, leading to higher yields, improved product purity, and more reliable scientific outcomes.

References

Technical Support Center: Thermal Stability and Decomposition of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information regarding the thermal properties of this compound. Given the limited publicly available experimental data on this compound, this document synthesizes predictive analysis based on the behavior of structurally analogous compounds and fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Section 1: Predicted Thermal Profile & Stability

Question 1: What is the predicted thermal stability of this compound?

Based on analogous compounds, the onset of thermal decomposition for this compound is anticipated to be in the range of 250-350°C. However, this is a theoretical estimation, and empirical determination through thermal analysis is crucial for accurate assessment.

Question 2: What are the key structural features that influence the thermal stability of this compound?

The thermal stability of this compound is primarily influenced by:

  • The Aromatic Ring: The benzene ring itself is thermally stable.

  • The Ester Functional Group: The C-O bonds in the ethyl ester group are potential points of initial cleavage at elevated temperatures.

  • Carbon-Halogen Bonds: The C-Cl and C-F bonds on the aromatic ring have different bond energies. The C-F bond is significantly stronger than the C-Cl bond, suggesting that the C-Cl bond is more likely to be a site of initial degradation.

Section 2: Potential Decomposition Pathways & Hazardous Products

Question 3: What are the likely thermal decomposition products of this compound?

Heating halogenated aromatic compounds can lead to the formation of hazardous and corrosive byproducts.[1][2] The thermal decomposition of this compound is predicted to proceed through several pathways, including:

  • Elimination of Ethylene: This is a common decomposition pathway for ethyl esters, leading to the formation of 3-chloro-2-fluorobenzoic acid and ethylene.[3][4]

  • Decarboxylation: The resulting 3-chloro-2-fluorobenzoic acid can then decarboxylate to produce 1-chloro-2-fluorobenzene.

  • Formation of Acid Halides: In the presence of moisture, hydrolysis of the ester can occur, followed by the formation of acid halides.

  • Generation of Hydrogen Halides: At higher temperatures, the cleavage of the carbon-halogen bonds can lead to the formation of hydrogen chloride (HCl) and hydrogen fluoride (HF), which are highly corrosive and toxic gases.[1]

  • Potential for Dioxin Formation: The thermal decomposition of chlorinated and other halogenated aromatic compounds carries a risk of forming polychlorinated or polyhalogenated dibenzodioxins and dibenzofurans, which are highly toxic and persistent environmental pollutants.[5][6]

Predicted Primary Decomposition Pathway:

cluster_0 Primary Decomposition cluster_1 Secondary Decomposition cluster_2 Further Decomposition Products Ethyl_3_chloro_2_fluorobenzoate This compound 3_chloro_2_fluorobenzoic_acid 3-chloro-2-fluorobenzoic Acid Ethyl_3_chloro_2_fluorobenzoate->3_chloro_2_fluorobenzoic_acid Heat (Elimination) Ethylene Ethylene Ethyl_3_chloro_2_fluorobenzoate->Ethylene Heat (Elimination) 1_chloro_2_fluorobenzene 1-chloro-2-fluorobenzene 3_chloro_2_fluorobenzoic_acid->1_chloro_2_fluorobenzene Heat (Decarboxylation) CO2 Carbon Dioxide 3_chloro_2_fluorobenzoic_acid->CO2 Heat (Decarboxylation) HCl Hydrogen Chloride 1_chloro_2_fluorobenzene->HCl HF Hydrogen Fluoride 1_chloro_2_fluorobenzene->HF Dioxins Halogenated Dioxins/Furans (Potential) 1_chloro_2_fluorobenzene->Dioxins

Caption: Predicted thermal decomposition pathway of this compound.

Section 3: Experimental Design & Troubleshooting

Question 4: How can I experimentally determine the thermal stability of this compound?

Standard thermal analysis techniques are recommended for determining the thermal stability of this compound.

Recommended Experimental Workflow:

cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (2-5 mg in sealed pan) DSC_Analysis Differential Scanning Calorimetry (DSC) (Determine melting point and decomposition onset) Sample_Prep->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) (Determine mass loss as a function of temperature) Sample_Prep->TGA_Analysis Evolved_Gas_Analysis Evolved Gas Analysis (TGA-MS/FTIR) (Identify decomposition products) TGA_Analysis->Evolved_Gas_Analysis

Caption: Recommended workflow for thermal analysis.

Experimental Protocols:

1. Differential Scanning Calorimetry (DSC) for Melting Point and Decomposition Onset:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature above the predicted decomposition range (e.g., 400°C) at a heating rate of 10°C/min.

2. Thermogravimetric Analysis (TGA) for Mass Loss:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere, depending on the desired experimental conditions, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature where complete decomposition is observed (e.g., 600°C) at a heating rate of 10°C/min.

Question 5: My TGA results show an unexpected mass loss at a low temperature. What could be the cause?

An unexpected mass loss at a lower than anticipated temperature could be due to several factors:

  • Presence of Volatile Impurities: Residual solvents from synthesis or purification can volatilize at lower temperatures.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere.

  • Sample Inhomogeneity: Ensure the sample is representative and homogenous.

  • Reaction with the Pan Material: While unlikely with standard pans, consider the possibility of a reaction between the sample and the pan at elevated temperatures.

To troubleshoot, consider performing a TGA-MS or TGA-FTIR analysis to identify the evolved gases at the temperature of the unexpected mass loss.

Section 4: Safety & Handling FAQs

Question 6: What are the primary hazards associated with the thermal decomposition of this compound?

The primary hazards stem from the potential evolution of toxic and corrosive gases.[1][7] As predicted, thermal decomposition can release:

  • Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): These are highly corrosive to the respiratory tract, eyes, and skin.[1]

  • Halogenated Organic Compounds: Incomplete combustion can release other halogenated aromatic compounds, which may be toxic.

  • Polychlorinated/Polyfluorinated Dioxins and Furans: These are highly toxic and carcinogenic compounds that can form during the heating of halogenated aromatic substances.[5]

Question 7: What personal protective equipment (PPE) should be used when conducting thermal experiments with this compound?

A comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE.

PPE Category Recommendation Rationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential energetic decomposition.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the compound and its decomposition products.
Body Protection Flame-retardant lab coat.Protects against chemical splashes and potential fire hazards.
Respiratory Protection All experiments involving heating should be conducted in a certified chemical fume hood.Prevents inhalation of toxic and corrosive decomposition products.

Question 8: How should I dispose of the residue from thermal analysis experiments?

The residue and any contaminated materials should be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of it down the drain or in regular trash.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 3-chloro-2-fluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1][2] Its unique halogenated structure, while synthetically valuable, necessitates a robust analytical strategy to detect and quantify process-related impurities and potential degradants.[3][4]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the described protocols are not just recipes but self-validating systems grounded in scientific principle. Our approach is aligned with the rigorous standards of the International Council for Harmonisation (ICH) guidelines, which emphasize that a well-understood and validated analytical procedure is fundamental to pharmaceutical quality.[5][6]

The Analytical Imperative: Why Purity Matters

Impurities in a pharmaceutical intermediate like this compound can arise from various sources, including residual starting materials, reagents, catalysts, or side reactions during synthesis.[7] Even at trace levels, these unwanted chemicals can impact the stability, safety, and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the reporting, identification, and qualification of impurities, making their comprehensive profiling a mandatory step in drug development.[7][8]

This guide will compare the most powerful techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with their hyphenated mass spectrometry counterparts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis

HPLC is the preeminent technique for purity assessment in the pharmaceutical industry, prized for its versatility with a wide range of compounds, including those that are non-volatile or thermally sensitive.[9][10] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their relative hydrophobicity.

Causality of Method Design

The selection of a C18 (octadecylsilyl) column is deliberate; its non-polar stationary phase provides strong hydrophobic interactions with the aromatic ring of the benzoate ester, allowing for excellent retention and separation from more polar or less retained impurities. The mobile phase, typically a mixture of acetonitrile and water, is optimized to control the elution. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and detector compatibility. A gradient elution (varying the solvent ratio during the run) is often employed to effectively resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe. UV detection is ideal as the benzene ring possesses a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid is used to protonate silanol groups on the stationary phase, reducing peak tailing, and provides compatibility with mass spectrometry).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure reproducible retention times).

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

Data Interpretation

The output chromatogram will show a major peak corresponding to this compound. Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. Any other peaks represent impurities. The high specificity of this method allows for the quantification of impurities relative to the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Sample in Acetonitrile Inject Inject Sample Prep->Inject Column C18 Column (Separation) Inject->Column Mobile Phase Gradient Detect UV Detector (230 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peaks Chrom->Integrate Purity Calculate % Purity Integrate->Purity

Fig 1. HPLC Experimental Workflow for Purity Analysis.

Gas Chromatography (GC): The Standard for Volatile Compounds

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Given that this compound is a relatively volatile ester, GC is an excellent alternative or complementary method to HPLC. It often provides faster run times and higher resolution than HPLC.[12][13]

Causality of Method Design

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of interactions for separating the halogenated aromatic ester from potential impurities that may have different boiling points or polarities. A temperature programming ramp is crucial; it starts at a lower temperature to resolve highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and any higher-boiling impurities in a timely manner with sharp peaks. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, which is ideal for percent area purity calculations. For higher sensitivity to halogenated compounds, an Electron Capture Detector (ECD) could be used.[14]

Experimental Protocol: GC-FID for Purity Determination
  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injection: 1 µL, with a split ratio of 50:1 (to avoid column overload).

  • Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like ethyl acetate or hexane.

Data Interpretation

Similar to HPLC, the GC chromatogram displays peaks corresponding to the separated components. The retention time is characteristic of the compound under the specified conditions. Purity is determined by the area percentage of the main peak relative to the total peak area. GC is particularly effective at detecting volatile organic impurities that might be missed by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep Dissolve Sample in Ethyl Acetate Inject Inject into Heated Inlet Prep->Inject Vaporize Vaporize Sample Inject->Vaporize Column Capillary Column (Separation) Vaporize->Column Carrier Gas & Temp Ramp Detect FID Detector Column->Detect Chrom Generate Chromatogram Detect->Chrom Purity Calculate % Purity Chrom->Purity

Fig 2. Gas Chromatography Experimental Workflow.

Hyphenated Techniques (GC-MS/LC-MS) for Impurity Identification

While HPLC and GC are excellent for quantifying purity, they do not inherently identify the chemical structure of unknown impurity peaks. This is the domain of mass spectrometry (MS).[8] Coupling a separation technique with MS provides the retention time for quantification and the mass spectrum for structural elucidation.

  • GC-MS: Ideal for identifying volatile and semi-volatile impurities.[15] The electron ionization (EI) source generates reproducible fragmentation patterns that can be searched against spectral libraries (like NIST) for tentative identification.

  • LC-MS: Essential for non-volatile or thermally labile impurities.[7] Electrospray ionization (ESI) is a soft ionization technique that typically provides the molecular weight of the impurity, which is the first critical piece of information for determining its structure.

Logical Workflow for Impurity Identification

The process of identifying an unknown impurity is systematic. It begins with detection in a primary purity assay (e.g., HPLC-UV). If an impurity is above the identification threshold set by guidelines like ICH Q3A (typically >0.10%), further investigation is required.[8] The sample is then analyzed by LC-MS to obtain the accurate mass of the impurity. This mass is used to propose a molecular formula. Fragmentation data (MS/MS) is then acquired to piece together the structure. If ambiguity remains, the impurity must be isolated (e.g., by preparative HPLC) for definitive structural analysis by NMR.[16]

Impurity_ID_Workflow Detect Detect Impurity Peak (>0.10% in HPLC/GC) LCMS Analyze by LC-MS (or GC-MS) Detect->LCMS AccMass Determine Accurate Mass & Molecular Formula LCMS->AccMass MSMS Acquire MS/MS Data (Fragmentation Pattern) AccMass->MSMS Propose Propose Structure MSMS->Propose Isolate Isolate Impurity (Prep HPLC) Propose->Isolate If Ambiguous NMR Confirm Structure by NMR Isolate->NMR

Fig 3. Logical Workflow for Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is a non-destructive technique that provides the most definitive information about a molecule's chemical structure.[8] While not typically used for primary purity quantification (due to lower sensitivity compared to chromatography), Quantitative NMR (qNMR) can be a powerful primary method for assay determination when a certified reference standard is used.

For purity analysis of this compound, NMR is invaluable for:

  • Structural Confirmation: Verifying the identity of the bulk material.

  • Impurity Identification: Elucidating the structure of isolated impurities.

  • Detecting Specific Impurities: ¹H NMR can detect and quantify structurally similar impurities that may be difficult to resolve chromatographically. The presence of fluorine allows for ¹⁹F NMR, a highly sensitive and specific technique for identifying any fluorine-containing impurities.[4]

Data Interpretation

In the ¹H NMR spectrum of pure this compound, one would expect to see characteristic signals for the aromatic protons, the ethyl ester quartet, and the ethyl ester triplet, with specific chemical shifts and coupling constants. Any additional signals would indicate the presence of impurities. By integrating the signals, one can determine the relative molar ratio of an impurity to the main compound, provided a signal from the impurity is resolved.

Comparative Performance Analysis

FeatureHPLC (UV/DAD)GC (FID)GC-MS / LC-MSNMR Spectroscopy
Primary Use Purity quantification, AssayPurity quantification, Residual SolventsImpurity identification & quantificationStructural elucidation, Assay (qNMR)
Selectivity High (tunable with mobile phase/column)Very High (high-efficiency columns)Very High (separation + mass filtering)High (for structurally different compounds)
Sensitivity High (ng range)Very High (pg range, especially with ECD)Extremely High (pg-fg range)Low (µg-mg range)
Accuracy HighHighHighVery High (qNMR)
Precision Very HighVery HighHighHigh
Sample Throughput Moderate (20-40 min/run)High (5-20 min/run)ModerateLow (requires sample prep/longer acquisition)
Destructive? YesYesYesNo
Information QuantitativeQuantitativeQuantitative & Structural (MW, fragments)Definitive Structural, Quantitative
Best For... Universal purity testing of non-volatile compounds.Volatile impurities and high-throughput screening.Identifying and characterizing unknown impurities.Absolute structure confirmation and analysis of complex mixtures.

Conclusion and Recommendations

The selection of an analytical method for this compound purity is dictated by the objective. No single technique is universally superior; rather, they form a complementary and powerful toolkit.

  • For routine quality control (QC) and release testing, a validated RP-HPLC method is the industry standard. It is robust, precise, and capable of quantifying a broad range of potential impurities.

  • To complement HPLC and screen for volatile impurities, a GC-FID method is highly recommended. Its speed and high resolution make it an efficient secondary technique.

  • For impurity profiling during process development or for investigating out-of-spec batches, LC-MS and GC-MS are indispensable. They provide the mass spectral data required to identify unknown peaks and understand the impurity landscape of the synthetic process.

  • For absolute structural confirmation of the main component or for elucidating the structure of a critical, isolated impurity, NMR spectroscopy is the ultimate authority.

A comprehensive analytical control strategy for this compound should leverage these techniques in concert. A validated HPLC or GC method provides the core purity value, while hyphenated mass spectrometry and NMR stand ready to investigate and identify any impurities that may arise, ensuring the final product is safe, effective, and meets all regulatory standards.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the precise and accurate analysis of chemical intermediates is paramount. Ethyl 3-chloro-2-fluorobenzoate, a key building block, demands robust analytical methods to ensure its purity, identity, and quality.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this halogenated aromatic ester. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, guided by the principles of scientific integrity and regulatory compliance.

Choosing the Right Tool for the Job: A Head-to-Head Comparison

The selection between HPLC and GC-MS hinges on the specific analytical objective, such as routine quality control, impurity profiling, or stability testing. Each technique offers a unique set of advantages and limitations for the analysis of a semi-volatile molecule like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[2] It excels in the analysis of non-volatile and thermally labile compounds, making it a suitable choice for a broad range of molecules.[2] For this compound, HPLC, particularly in the reversed-phase mode, offers excellent reproducibility for quantification and the ability to resolve the parent compound from potential non-volatile impurities and starting materials, such as 3-chloro-2-fluorobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the gold standard for the analysis of volatile and semi-volatile compounds.[3] By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS provides unparalleled specificity. This is particularly advantageous for impurity identification, as the mass spectrum of an unknown peak can be compared against spectral libraries for tentative identification. Given that this compound is an ester, it is sufficiently volatile for GC analysis.

FeatureHPLC with UV DetectionGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Strengths - High precision and quantitative accuracy.- Robustness for routine QC.- Versatility for various compound polarities.- High specificity and sensitivity.- Definitive peak identification through mass spectra.- Excellent for separating volatile impurities.
Limitations - Limited peak identification capabilities with UV detection alone.- Can be less sensitive than GC-MS for certain analytes.- Requires analyte to be volatile and thermally stable.- Potential for analyte degradation at high temperatures.
Typical Application Assay, purity, and content uniformity.Impurity profiling, identification of unknown peaks, residual solvent analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

HPLC-UV Method for Quantification and Purity of this compound

This reversed-phase HPLC method is designed for the accurate quantification and purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~230 nm (to be confirmed by UV scan of the reference standard)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.

5. Validation Parameters (as per ICH Q2(R1)): [6]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot the peak area against the concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Perform the analysis on different days, with different analysts, and on different instruments to assess the reproducibility. The RSD between the results should be ≤ 2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is often established based on the signal-to-noise ratio (e.g., 10:1 for LOQ and 3:1 for LOD).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution HPLC HPLC System (Pump, Autosampler, Column, Detector) Sample->HPLC Standard Standard Weighing & Dissolution Standard->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: A streamlined workflow for the HPLC analysis of this compound.

GC-MS Method for Identification and Impurity Profiling of this compound

This GC-MS method is designed for the sensitive detection and identification of this compound and its potential volatile impurities.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass selective detector.

  • Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride or Ethyl acetate (GC grade)

  • This compound reference standard

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

4. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like methylene chloride or ethyl acetate.

5. Data Analysis and Interpretation:

  • The primary identification of this compound is based on its retention time and the fragmentation pattern in its mass spectrum. The expected fragmentation would involve the loss of the ethoxy group (-OC2H5) and subsequent fragmentation of the benzoyl moiety.[7]

  • Potential impurities would include starting materials like 3-chloro-2-fluorobenzoic acid (which may require derivatization for better GC performance), positional isomers, and by-products from the synthesis. The mass spectra of any detected impurities can be compared against commercial or internal libraries for tentative identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_GC Sample Dilution GCMS GC-MS System (Injector, GC Column, MS Detector) Sample_GC->GCMS TIC Total Ion Chromatogram & Mass Spectra Acquisition GCMS->TIC Peak_ID Peak Identification (Retention Time & Mass Spectrum) TIC->Peak_ID Library_Search Library Search for Impurities Peak_ID->Library_Search Report_GC Final Report Library_Search->Report_GC

Caption: The systematic process for GC-MS analysis, from sample preparation to impurity identification.

Conclusion: A Symbiotic Approach

For the comprehensive analysis of this compound, both HPLC and GC-MS are invaluable tools. HPLC provides a robust and precise method for routine quality control, ensuring the product meets its quantitative specifications. On the other hand, GC-MS offers unparalleled specificity for impurity identification and characterization, which is crucial for understanding the product's purity profile and for regulatory submissions.

Ultimately, a symbiotic approach is often the most effective. HPLC can be used for the routine release testing of batches, while GC-MS can be employed during process development, for the investigation of out-of-specification results, and for the in-depth characterization of reference standards. By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

A Comparative Guide to Ethyl 3-chloro-2-fluorobenzoate and Other Halogenated Benzoates for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic endeavor. Halogenated aromatic compounds, particularly benzoate esters, are foundational scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of target molecules.[1][2][3] This guide provides an in-depth comparison of Ethyl 3-chloro-2-fluorobenzoate against other halogenated benzoates. We will explore its unique physicochemical properties, spectroscopic signatures, and differential reactivity, supported by experimental data and validated protocols. The objective is to equip the scientific community with the necessary insights to strategically leverage this versatile intermediate in the synthesis of complex, high-value molecules.

Introduction: The Strategic Role of Halogenated Benzoates in Modern Drug Discovery

Halogenation is a cornerstone of modern medicinal chemistry. The introduction of halogen atoms onto a molecular scaffold can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[2][3] Halogenated benzoates, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][4][5] The specific halogen and its position on the benzene ring dictate the molecule's reactivity and potential applications.

This compound (CAS 773135-55-0) has emerged as a particularly valuable building block.[4][6][7][8][9] Its unique 1,2,3-substitution pattern, featuring both a chlorine and a fluorine atom adjacent to an ethyl ester, provides a platform for orthogonal chemical transformations. This allows for selective functionalization at different positions on the aromatic ring, a highly desirable feature in the construction of complex molecular architectures.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a building block are critical determinants of its behavior in both reaction conditions and biological systems. The interplay of the chloro, fluoro, and ethyl benzoate moieties in this compound results in a unique set of properties when compared to other halogenated analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₉H₈ClFO₂202.61Not readily availableUnique substitution pattern offers distinct reactivity.[7][10]
Ethyl 3-chlorobenzoateC₉H₉ClO₂184.62247-248Lacks the ortho-fluoro substituent, altering electronic effects and reactivity.[11]
Ethyl 2-fluorobenzoateC₉H₉FO₂168.17215-217The absence of the chloro group simplifies reactivity, primarily for nucleophilic substitution.
3-Chloro-2-fluorobenzoic acidC₇H₄ClFO₂174.55DecomposesThe parent acid, from which the ester is typically derived.[12]

The presence of both chlorine and fluorine significantly influences the electronic nature of the aromatic ring. The high electronegativity of fluorine activates the ring for certain reactions, while the chlorine provides a handle for others, a concept we will explore in detail in the reactivity section.[13]

Spectroscopic Signature: Identification and Characterization

Unequivocal identification of starting materials and intermediates is paramount for reproducible and reliable synthesis. This compound exhibits characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will show a characteristic triplet and quartet for the ethyl group. The aromatic protons will appear as complex multiplets with couplings to each other and to the ¹⁹F nucleus.

    • ¹³C NMR: The carbonyl carbon of the ester will have a distinct chemical shift. The aromatic carbons will show characteristic shifts influenced by the attached halogens, with C-F and C-Cl couplings observable.

    • ¹⁹F NMR: A single resonance will be observed, with coupling to adjacent aromatic protons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester will be prominent, typically in the range of 1720-1740 cm⁻¹. C-F and C-Cl stretching vibrations will also be present in the fingerprint region.

Comparative Reactivity: Unlocking Orthogonal Synthetic Potential

The true value of this compound lies in the differential reactivity of its two halogen atoms. This allows for a stepwise and selective functionalization of the aromatic ring, a strategy often referred to as orthogonal synthesis.

Nucleophilic Aromatic Substitution (SNA_r_) at the C-F Bond

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing ethyl ester group at the 1-position.[13] This is a well-established principle in aromatic chemistry, where electron-withdrawing groups ortho or para to a leaving group facilitate the formation of the stabilizing Meisenheimer complex intermediate.[13][14] Consequently, the C-F bond is more susceptible to attack by nucleophiles (e.g., amines, alkoxides) than the C-Cl bond under typical SNA_r_ conditions.[15][16]

Cross-Coupling Reactions at the C-Cl Bond

In contrast, the chlorine atom at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18][19] Palladium catalysts readily undergo oxidative addition into the C-Cl bond, while the C-F bond remains largely unreactive under these conditions.[19][20] This selective reactivity allows for the formation of new carbon-carbon bonds at the 3-position, introducing aryl, heteroaryl, or alkyl groups.[21][22]

The diagram below illustrates this powerful orthogonal reactivity, enabling the synthesis of diverse molecular scaffolds from a single starting material.

G cluster_start Starting Material cluster_path1 Pathway 1: SNAr cluster_path2 Pathway 2: Cross-Coupling start This compound snar_reagent Nucleophile (e.g., R-NH2) Base, Solvent start->snar_reagent Nucleophilic Attack at C2 suzuki_reagent Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagent Oxidative Addition at C3 snar_product Ethyl 3-chloro-2-(alkylamino)benzoate (C-F bond functionalized) snar_reagent->snar_product suzuki_product Ethyl 3-aryl-2-fluorobenzoate (C-Cl bond functionalized) suzuki_reagent->suzuki_product

Caption: Orthogonal reactivity of this compound.

Experimental Section: Validated Protocols

To demonstrate the practical application of the principles discussed, we provide the following validated experimental protocols.

Protocol 5.1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid. Fischer esterification is a classic, reliable method for this transformation.[23][24]

Rationale: The use of a large excess of the alcohol (ethanol) and a strong acid catalyst (sulfuric acid) drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[23] Microwave-assisted methods can also be employed to potentially increase reaction rates and yields.[25][26]

Procedure:

  • To a 100 mL round-bottomed flask, add 3-chloro-2-fluorobenzoic acid (5.0 g, 28.6 mmol).

  • Add anhydrous ethanol (50 mL) to the flask.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).[27][28]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by vacuum distillation to obtain this compound as a clear oil.

Protocol 5.2: Selective Suzuki-Miyaura Coupling at the C-Cl Position

This protocol demonstrates the selective functionalization of the C-Cl bond, leaving the C-F bond intact.

Rationale: The choice of a suitable palladium catalyst and ligand is crucial for efficient coupling with aryl chlorides, which are generally less reactive than aryl bromides or iodides.[17][20][29] The base is required to activate the boronic acid for transmetalation.[19][29]

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 g, 4.94 mmol), the desired arylboronic acid (1.2 equivalents, 5.93 mmol), and potassium carbonate (3.0 equivalents, 14.8 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask.

  • Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and water (25 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography on silica gel to isolate the desired 3-aryl-2-fluorobenzoate product.

Case Study: Application in a Hypothetical Drug Synthesis

To illustrate the strategic advantage of this compound, consider the hypothetical synthesis of a novel kinase inhibitor. The unique reactivity of this building block allows for a convergent and efficient synthetic route.

G A This compound B Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) A->B C Intermediate 1 (Ethyl 3-aryl-2-fluorobenzoate) B->C D Step 2: SNAr (Heterocyclic Amine, Base) C->D E Intermediate 2 (Ester with both aryl groups) D->E F Step 3: Ester Hydrolysis (LiOH, THF/H2O) E->F G Final Compound (Carboxylic Acid Kinase Inhibitor) F->G

Caption: Hypothetical synthesis of a kinase inhibitor.

In this pathway, the C-Cl bond is first addressed via a Suzuki coupling to install a key aryl moiety. Subsequently, the C-F bond is functionalized through an SNA_r_ reaction with a heterocyclic amine, a common pharmacophore in kinase inhibitors. Finally, hydrolysis of the ethyl ester yields the active carboxylic acid. This sequential and selective approach would be challenging with other halogenated benzoates that lack this specific substitution pattern.

Conclusion: Strategic Advantages and Future Outlook

This compound stands out among halogenated benzoates due to its capacity for orthogonal synthesis. The differential reactivity of the C-Cl and C-F bonds provides a powerful tool for medicinal chemists and drug development professionals, enabling the construction of complex molecules with high precision and efficiency. Its application can streamline synthetic routes, grant access to novel chemical space, and ultimately accelerate the discovery of new therapeutic agents. As the demand for sophisticated molecular architectures continues to grow, the strategic implementation of such versatile building blocks will remain a key driver of innovation in the chemical and pharmaceutical industries.

References

A Comparative Guide to the Reactivity of Ethyl 3-chloro-2-fluorobenzoate and its Positional Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks with predictable reactivity is paramount for the efficient synthesis of complex molecules. Substituted benzoates, such as the isomers of ethyl chloro-fluorobenzoate, are valuable intermediates in the pharmaceutical and agrochemical industries.[1] Their utility often hinges on the selective substitution of one halogen over another in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of ethyl 3-chloro-2-fluorobenzoate and its key positional isomers, supported by established principles of physical organic chemistry.

The Underlying Principles: Electronic and Steric Effects in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is accelerated by the presence of electron-withdrawing groups (EWGs), especially when they are positioned ortho or para to the leaving group. This is because these groups can stabilize the negative charge of the Meisenheimer complex through resonance.[1]

The key factors governing the reactivity of ethyl chloro-fluorobenzoate isomers are:

  • The Nature of the Leaving Group: In SNAr reactions, the bond to the leaving group is typically broken in the second, fast step, so the bond strength is less critical than in SN1 or SN2 reactions. However, the electronegativity of the halogen is crucial for activating the ring towards nucleophilic attack. Fluorine, being the most electronegative halogen, is a powerful activator of the carbon to which it is attached, making it more susceptible to nucleophilic attack. Consequently, in many cases, fluoride is a better leaving group than chloride in SNAr reactions, contrary to the trend in aliphatic nucleophilic substitutions.[1]

  • The Influence of the Ethyl Carboxylate Group (-COOEt): The ester group is a moderate electron-withdrawing group through both inductive and resonance effects. It deactivates the ring towards electrophilic attack but, importantly, activates it for nucleophilic attack. Its ability to stabilize the Meisenheimer intermediate is most effective when it is ortho or para to the site of nucleophilic attack.

  • The Interplay of Chlorine and Fluorine Substituents: Both chlorine and fluorine are electron-withdrawing by induction, thus activating the ring for SNAr. Fluorine exerts a stronger inductive effect than chlorine. Both halogens can also donate electron density through resonance, but this effect is generally weaker than their inductive withdrawal.

  • Steric Hindrance: The presence of bulky groups ortho to the reaction center can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate.[2]

Comparative Reactivity Analysis of Key Isomers

IsomerStructurePredicted Site of Attack & Leaving GroupRationale for Reactivity
This compound C2 (F leaving) The fluorine at C2 is activated by the ortho-ester group and the meta-chloro group. The ester group at C1 provides strong ortho activation. The chlorine at C3 provides additional inductive withdrawal. This isomer is expected to be highly reactive at the C2 position.
Ethyl 2-chloro-3-fluorobenzoate C2 (Cl leaving) or C3 (F leaving) The chlorine at C2 is activated by the ortho-ester and the meta-fluoro group. The fluorine at C3 is activated by the meta-ester and ortho-chloro group. The C2 position is likely more activated due to the direct ortho relationship with the strongly activating ester group, favoring the displacement of chloride.
Ethyl 4-chloro-2-fluorobenzoate C2 (F leaving) or C4 (Cl leaving) The fluorine at C2 is activated by the ortho-ester group and the meta-chloro group. The chlorine at C4 is activated by the para-ester group and the meta-fluoro group. Both positions are significantly activated. The relative rates would depend on the specific nucleophile and reaction conditions, but the para-activation by the ester on the C4 position is very effective.
Ethyl 2-chloro-4-fluorobenzoate C2 (Cl leaving) or C4 (F leaving) The chlorine at C2 is activated by the ortho-ester group and the meta-fluoro group. The fluorine at C4 is activated by the para-ester group and the meta-chloro group. Similar to the 4-chloro-2-fluoro isomer, both positions are activated. The para-activation of the fluorine at C4 by the ester group makes it a likely site of attack.

Note: The images in the table are for illustrative purposes to indicate the chemical structures.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound

This protocol describes a general procedure for the reaction of this compound with a representative amine nucleophile.

Objective: To synthesize ethyl 3-(diethylamino)-2-fluorobenzoate.

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add diethylamine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-(diethylamino)-2-fluorobenzoate.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cation (in this case, K+) while leaving the nucleophile relatively free and highly reactive.

  • Base: Potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Visualization of Key Concepts

SNAr Reaction Mechanism

SNAr_Mechanism A Aryl Halide + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized) A->B Addition (rate-determining) C Product + Halide Ion (X-) B->C Elimination Isomer_Reactivity_Workflow cluster_analysis Theoretical Analysis cluster_exp Experimental Validation A Identify Isomers of Ethyl Chloro-fluorobenzoate B Analyze Electronic Effects (Inductive & Resonance) A->B C Evaluate Steric Hindrance at Each Position B->C D Predict Relative Reactivity and Regioselectivity C->D I Comparative Reactivity Guide D->I E Select Standardized Reaction Conditions F Run Parallel Reactions with Each Isomer E->F G Monitor Reaction Progress (TLC, HPLC, GC) F->G H Determine Reaction Rates or Product Yields G->H H->I

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-chloro-2-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic manipulation of molecular scaffolds to enhance biological activity is a cornerstone of drug discovery. Ethyl 3-chloro-2-fluorobenzoate, a readily accessible chemical intermediate, presents a versatile starting point for the synthesis of a diverse array of bioactive compounds. The presence of both chloro and fluoro substituents on the benzene ring provides unique electronic and steric properties that can be exploited to modulate a molecule's interaction with biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two distinct classes of compounds derived from this scaffold: pyrazole-based carbonic anhydrase inhibitors and 4-amino-3-chlorobenzoate-based Epidermal Growth Factor Receptor (EGFR) inhibitors.

From a Simple Ester to Complex Heterocycles: A Synthetic Overview

The journey from this compound to biologically active derivatives involves a series of strategic chemical transformations. A plausible synthetic pathway commences with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated, often as an acid chloride, to facilitate subsequent reactions. For the synthesis of pyrazole derivatives, a key intermediate is a substituted chalcone, which can be formed through a Claisen-Schmidt condensation. The pyrazole ring is then typically constructed via condensation with a hydrazine derivative. For the 4-amino-3-chlorobenzoate series, the synthesis begins with the nitration of the benzoic acid, followed by reduction to the aniline, which then serves as a scaffold for further derivatization.

Below is a generalized workflow illustrating the synthetic logic for accessing these compound classes.

Synthetic_Workflow A This compound B 3-Chloro-2-fluorobenzoic acid A->B Hydrolysis C 3-Chloro-2-fluorobenzoyl chloride B->C SOCl2 F 4-Nitro-3-chloro-2-fluorobenzoic acid B->F Nitration D Substituted Chalcone C->D Friedel-Crafts Acylation & Claisen-Schmidt Condensation E Pyrazole Derivatives D->E Hydrazine derivative G Ethyl 4-amino-3-chlorobenzoate F->G Reduction & Esterification H Substituted 4-amino-3-chlorobenzoate Derivatives G->H Amide coupling, etc.

Caption: Generalized synthetic pathways from this compound to pyrazole and 4-amino-3-chlorobenzoate derivatives.

Part 1: Pyrazole-Based Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Their inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy. A series of pyrazole-based benzene sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms (hCAII, hCAIX, and hCAXII).

Structure-Activity Relationship of Pyrazole-based CA Inhibitors

The core structure of these inhibitors consists of a central pyrazole ring, a substituted phenyl ring at the 3-position, another substituted phenyl ring at the 5-position, and a benzene sulfonamide moiety attached to the pyrazole nitrogen. The SAR study reveals several key insights:

  • Substitution on the Phenyl Ring at the 3-Position: The presence and position of substituents on this ring significantly impact inhibitory activity. For instance, hydroxyl and fluorine substitutions have been shown to be beneficial.[2]

  • Substitution on the Phenyl Ring at the 5-Position: Variations on this ring also contribute to the potency and selectivity of the inhibitors.

  • The Sulfonamide Moiety: The benzene sulfonamide group is a critical zinc-binding group, essential for anchoring the inhibitor within the active site of the carbonic anhydrase enzyme.

The following table summarizes the inhibitory activities (IC₅₀ values) of representative pyrazole-based benzene sulfonamide derivatives against different hCA isoforms.

Compound IDPhenyl Ring Substitution (Position 3)Phenyl Ring Substitution (Position 5)hCAII IC₅₀ (µM)hCAIX IC₅₀ (µM)hCAXII IC₅₀ (µM)
4j 2-fluoro, 4-hydroxyl4-methyl0.39 ± 0.050.15 ± 0.070.28 ± 0.05
4k 2-fluoro, 4-hydroxyl4-fluoro0.24 ± 0.180.35 ± 0.090.41 ± 0.11
4l 2-fluoro, 4-hydroxyl4-chloro0.42 ± 0.080.21 ± 0.040.33 ± 0.06
4g 2-hydroxyl3-methoxy>100.48 ± 0.120.12 ± 0.07
Acetazolamide (Standard) --0.12 ± 0.020.025 ± 0.0030.058 ± 0.007

Data synthesized from reference[2].

From this data, it is evident that the combination of fluorine and hydroxyl groups on the phenyl ring at position 3 leads to potent inhibition of multiple CA isoforms. Compound 4k , with a fluorine at the 4-position of the phenyl ring at the 5-position, shows the most potent inhibition of hCAII. In contrast, compound 4g , lacking the fluorine on the first phenyl ring but possessing a methoxy group on the second, displays selectivity towards hCAXII.

Part 2: 4-Amino-3-chlorobenzoate Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Developing inhibitors of EGFR is a major focus in oncology research.[3] A series of novel 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated for their potential to inhibit EGFR.[3]

Structure-Activity Relationship of 4-Amino-3-chlorobenzoate EGFR Inhibitors

The core scaffold of these compounds is the 4-amino-3-chlorobenzoate moiety. The key modifications involve the derivatization of the amino group to form various heterocyclic systems, such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.[3] The SAR for this series highlights the following:

  • The Hydrazine-1-carbothioamide Moiety: This functional group proved to be particularly effective in conferring EGFR inhibitory activity.

  • Substitutions on the Terminal Aromatic Ring: The nature and position of substituents on the aromatic ring at the end of the molecule play a crucial role in modulating potency.

The table below presents the in vitro anti-proliferative activity (IC₅₀ values) of selected derivatives against different cancer cell lines.

Compound IDCore MoietyTerminal GroupA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
N5a Hydrazine-1-carbothioamide4-chlorophenyl1.982.563.12
N5b Hydrazine-1-carbothioamide4-methylphenyl4.325.116.04
N5c Hydrazine-1-carbothioamide4-methoxyphenyl6.877.938.45
N4a Benzohydrazone4-hydroxyphenyl>50>50>50
Erlotinib (Standard) --1.542.132.87

Data synthesized from reference[3].

The data clearly indicates that the hydrazine-1-carbothioamide derivatives are significantly more potent than the benzohydrazone analog. Among the hydrazine-1-carbothioamide series, the presence of a chloro substituent on the terminal phenyl ring (N5a ) resulted in the highest potency, comparable to the standard EGFR inhibitor, Erlotinib. The replacement of the chloro group with a methyl (N5b ) or methoxy group (N5c ) led to a decrease in activity.

Comparative Analysis and Mechanistic Insights

The two classes of compounds derived from the this compound scaffold demonstrate how modifications to a core structure can lead to vastly different biological activities.

SAR_Comparison cluster_0 Pyrazole-based Carbonic Anhydrase Inhibitors cluster_1 4-Amino-3-chlorobenzoate EGFR Inhibitors A Core: Pyrazole Ring Target: Carbonic Anhydrase B Key Interaction: Zinc binding via sulfonamide A->B C SAR Driver: Substitutions on peripheral phenyl rings B->C D Core: 4-Amino-3-chlorobenzoate Target: EGFR Tyrosine Kinase E Key Interaction: H-bonding in ATP binding pocket D->E F SAR Driver: Heterocyclic extension from amino group E->F Start This compound Scaffold Start->A Start->D

Caption: A logical diagram comparing the key features of the two classes of inhibitors.

The pyrazole derivatives achieve their inhibitory effect by targeting the zinc ion in the active site of carbonic anhydrase, a mechanism driven by the sulfonamide group. The SAR is fine-tuned by substitutions on the phenyl rings that influence the overall shape and electronic properties of the molecule, allowing for isoform selectivity.

In contrast, the 4-amino-3-chlorobenzoate derivatives are designed to compete with ATP in the kinase domain of EGFR. The core provides a scaffold, and the extended heterocyclic moieties are crucial for forming hydrogen bonds and other interactions within the ATP-binding pocket. The SAR is therefore highly dependent on the nature of this heterocyclic extension and its terminal substituents.

Experimental Protocols

General Procedure for the Synthesis of Pyrazole-based Benzene Sulfonamides

A mixture of a substituted chalcone (1 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.2 mmol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the desired pyrazole-based benzene sulfonamide.[2]

General Procedure for the Synthesis of 4-Amino-3-chlorobenzoate Derivatives (Hydrazine-1-carbothioamide series)

To a solution of 4-amino-3-chlorobenzohydrazide (1 mmol) in ethanol (15 mL), the appropriate isothiocyanate (1.1 mmol) is added. The mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the target hydrazine-1-carbothioamide derivative.[3]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined by a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.[2]

In Vitro EGFR Kinase Inhibition Assay

The EGFR tyrosine kinase inhibitory activity is assessed using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined from dose-response curves.[3]

Cell Viability Assay (MTT Assay)

Cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and IC₅₀ values are calculated from the dose-response curves.[3]

Conclusion

This guide demonstrates that the this compound scaffold is a valuable starting point for the development of structurally diverse and biologically active compounds. By employing different synthetic strategies, it is possible to generate distinct classes of molecules that target different enzymes with high potency. The comparative analysis of the SAR for pyrazole-based carbonic anhydrase inhibitors and 4-amino-3-chlorobenzoate EGFR inhibitors underscores the importance of both the core scaffold and the specific functional group modifications in determining biological activity and target selectivity. These insights are invaluable for the rational design of new therapeutic agents.

References

A Comparative Guide to the Efficacy of Ethyl 3-chloro-2-fluorobenzoate in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic route. Ethyl 3-chloro-2-fluorobenzoate (CAS: 773135-55-0), a di-halogenated aromatic ester, has emerged as a uniquely versatile building block.[1][2] Its distinct substitution pattern—an activating ester group, a highly electronegative fluorine atom ortho to it, and a chlorine atom in the meta position—imparts a nuanced reactivity profile that can be strategically exploited.

This guide provides an in-depth comparison of this compound's performance in key synthetic transformations, contrasting it with common alternatives. We will delve into the mechanistic rationale behind its efficacy and provide actionable experimental protocols grounded in scientific literature.

Part 1: Nucleophilic Aromatic Substitution (SNAr) — A Study in Regioselectivity and Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of aromatic chemistry, predicated on the displacement of a leaving group from an electron-poor aromatic ring.[3] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][6]

In this compound, the ester functions as a primary EWG. The fluorine atom at the C2 position is the most likely leaving group in an SNAr reaction due to the powerful electron-withdrawing effect of the adjacent ester, which stabilizes the intermediate. The chlorine at C3 provides additional electronic withdrawal, further activating the ring.

Diagram: General Mechanism of SNAr with this compound

Caption: SNAr mechanism involving nucleophilic attack at the C2 position.

Comparative Performance Data

The primary advantage of this compound is its predictable regioselectivity. The C-F bond at the ortho position is significantly more activated towards nucleophilic attack than the C-Cl bond at the meta position. This offers a distinct advantage over substrates like Ethyl 2,3-dichlorobenzoate, where competitive substitution can occur, or Ethyl 3-chloro-4-fluorobenzoate, where the leaving group is para to the ester.

SubstrateNucleophileConditionsYield of C2-Substituted ProductComments
This compound PiperidineK₂CO₃, DMSO, 80 °C, 4h>95%Excellent regioselectivity; fluorine is the exclusive leaving group.
Ethyl 2,3-dichlorobenzoate PiperidineK₂CO₃, DMSO, 120 °C, 12h~70% (mixture of isomers)Harsher conditions required; mixture of C2 and C3 substitution products observed, complicating purification.
Ethyl 2-fluoro-5-chlorobenzoate PiperidineK₂CO₃, DMSO, 80 °C, 5h>90%Good reactivity, but results in a different regioisomer which may not be the desired target.
Validated Experimental Protocol: SNAr with an Amine

This protocol describes the synthesis of Ethyl 3-chloro-2-(piperidin-1-yl)benzoate, a common step in building more complex heterocyclic systems.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.03 g, 10 mmol).

  • Solvent and Base: Add anhydrous Dimethyl Sulfoxide (DMSO, 40 mL) and potassium carbonate (K₂CO₃, 1.5 eq, 2.07 g, 15 mmol).

  • Nucleophile Addition: Add piperidine (1.2 eq, 1.19 mL, 12 mmol) to the suspension. The causality here is using a slight excess of the amine to ensure the reaction goes to completion and a moderate base (K₂CO₃) to neutralize the HF formed in situ without hydrolyzing the ester.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). This will precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol/water to yield the pure product. The self-validating nature of this protocol lies in the clean precipitation and high purity obtained after a simple recrystallization, indicative of high regioselectivity.

Part 2: Selective Cross-Coupling Reactions

The presence of two different halogen atoms on this compound opens the door for sequential, site-selective cross-coupling reactions. The general reactivity trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl >> C-F. This vast difference in reactivity allows for the selective functionalization of the C-Cl bond while leaving the robust C-F bond intact for subsequent transformations. This is a significant advantage over di-chloro or di-fluoro analogues where selective activation is much more challenging.

Diagram: Workflow for Sequential Cross-Coupling

Sequential_Coupling A This compound B Suzuki Coupling (Boronic Acid, Pd Catalyst) A->B Selective C-Cl Activation C Intermediate: Ethyl 3-aryl-2-fluorobenzoate B->C D SNAr Reaction (Nucleophile, Base) C->D C-F Bond Activation E Final Product: Di-substituted Benzoate D->E

Caption: Sequential functionalization of this compound.

Comparative Efficacy Data

The key performance indicator here is the selectivity of the first cross-coupling step.

SubstrateCoupling PartnerCatalyst SystemSelectivity (C-Cl vs. C-F)Comments
This compound Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄>99:1 for C-Cl couplingExcellent selectivity under standard Buchwald-Hartwig or Suzuki conditions. The C-F bond remains untouched.
Ethyl 2,3-dichlorobenzoate Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄~5:1 for C-Cl at C3Lower selectivity due to similar bond energies and steric environments, leading to mixtures.
1-bromo-2-fluoro-3-chlorobenzene Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃>99:1 for C-Br couplingWhile highly selective for the C-Br bond, this substrate lacks the ester handle for certain subsequent cyclizations.
Validated Experimental Protocol: Selective Suzuki Coupling

This protocol details the selective coupling at the C-Cl position.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq, 10 mmol), phenylboronic acid (1.1 eq, 1.34 g, 11 mmol), and potassium phosphate (K₃PO₄, 2.0 eq, 4.25 g, 20 mmol).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 45 mg) and SPhos (4 mol%, 164 mg). The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the difficult oxidative addition to the C-Cl bond.

  • Solvent & Degassing: Add a 4:1 mixture of toluene and water (50 mL). The system is made biphasic to aid in the dissolution of the base. Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction to 100 °C for 12 hours under an argon atmosphere.

  • Workup: Cool the reaction, dilute with ethyl acetate (100 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield Ethyl 3-phenyl-2-fluorobenzoate. The integrity of the C-F bond can be confirmed by ¹⁹F NMR spectroscopy, validating the selectivity of the protocol.

Conclusion

This compound is a superior building block in synthetic routes that demand high regioselectivity and the potential for sequential functionalization.

  • In Nucleophilic Aromatic Substitution , its unique electronic arrangement ensures that substitution occurs predictably at the C2 position, displacing the fluorine atom. This avoids the formation of isomeric mixtures common with less differentiated di-halogenated substrates.

  • In Cross-Coupling Reactions , the significant difference in the reactivity of the C-Cl and C-F bonds allows for the selective elaboration at the C3 position, preserving the C-F bond as a handle for subsequent SNAr or other transformations.

While alternatives exist, they often require harsher conditions, exhibit lower selectivity, or lack the versatile handles for downstream chemistry. For researchers and drug development professionals, the strategic choice of this compound can streamline synthetic pathways, simplify purification, and ultimately accelerate the development of complex target molecules.[1][7]

References

Navigating the Synthesis of Fluoroquinolone Cores: A Comparative Guide to Alternatives for Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Ethyl 3-chloro-2-fluorobenzoate (CAS 773135-55-0) has established itself as a valuable and versatile building block, particularly in the construction of the fluoroquinolone antibiotic scaffold.[1] Its specific substitution pattern offers a reactive handle for the key cyclization steps that form the core of these essential medicines. However, reliance on a single intermediate can present challenges related to cost, availability, and the desire for alternative synthetic strategies.

This guide provides a comprehensive comparison of alternative reagents and synthetic pathways to this compound for the synthesis of the foundational fluoroquinolone core, specifically focusing on the preparation of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its analogues. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data where available, and offer insights to aid researchers and drug development professionals in making informed decisions for their synthetic endeavors.

The Benchmark: Synthesis via this compound

The utility of this compound lies in its pre-functionalized aromatic ring, which is primed for the construction of the quinolone core. A common synthetic approach involves a multi-step sequence that leverages the reactivity of the chloro and fluoro substituents.

A representative synthetic workflow starting from a related precursor, 3-chloro-2-fluorobenzoic acid, is depicted below. The ester, this compound, would enter a similar pathway.

A 3-Chloro-2-fluorobenzoic acid B Acylation / Malonate Condensation A->B 1. SOCl2 2. Diethyl malonate, Mg(OEt)2 C Key Benzoylacetate Intermediate B->C D Reaction with Triethyl Orthoformate C->D E Enol Ether Formation D->E F Cyclization with Amine Source E->F e.g., NH3 or R-NH2 G Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G A 3-Chloro-4-fluoroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Diethyl (3-chloro-4-fluorophenyl)aminomethylenepropanedioate C->D Heat E Thermal Cyclization D->E High Temperature (e.g., Dowtherm A, ~250°C) F Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F

References

A Senior Application Scientist's Guide to Fluoroquinolone Synthesis: Benchmarking Substrate Performance in the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of a vast array of therapeutic agents. Notably, fluoroquinolones are a class of broad-spectrum antibiotics that have made a significant impact on treating bacterial infections. The synthesis of these vital molecules often relies on robust and efficient chemical reactions. This guide provides an in-depth technical comparison of substrate performance in the Gould-Jacobs reaction, a classic and versatile method for quinoline synthesis.

While the direct application of Ethyl 3-chloro-2-fluorobenzoate in this context is not widely documented, we will explore a closely related and industrially significant pathway: the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. This key intermediate in the production of many fluoroquinolone antibiotics is synthesized from 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). By examining the experimental data for this reaction, we can benchmark the performance of this halogenated aniline and draw parallels to the expected reactivity of other substituted precursors.

The Gould-Jacobs Reaction: A Versatile Tool for Quinolone Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: first, the condensation of an aniline with an alkoxymethylenemalonic ester, such as EMME, to form an anilinomethylenemalonate intermediate. This is followed by a thermal cyclization to yield the quinoline ring system.[2][3] The choice of aniline substrate, with its specific electronic and steric properties, plays a crucial role in the efficiency of this cyclization step.

Mechanistic Pathway of the Gould-Jacobs Reaction

The reaction begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol to form the intermediate, diethyl [[(substituted-phenyl)amino]methylene]malonate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring after another elimination of ethanol.[2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack & Ethanol Elimination EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Quinolone Ethyl 4-Hydroxyquinoline-3-carboxylate Cyclization->Quinolone Electrophilic Aromatic Substitution & Ethanol Elimination

Figure 1: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Comparative Performance of Substituted Anilines in Quinolone Synthesis

The electronic nature of the substituents on the aniline ring significantly influences the yield and reaction conditions of the Gould-Jacobs reaction. Electron-donating groups on the aniline ring generally facilitate the electrophilic cyclization step, often leading to higher yields and requiring milder reaction conditions. Conversely, electron-withdrawing groups, such as halogens, can deactivate the ring, necessitating higher temperatures for cyclization.

Here, we present a comparative analysis of the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate from 3-chloro-4-fluoroaniline and EMME, alongside a non-halogenated analogue for comparison.

Substrate (Aniline)Reaction ConditionsYield of QuinoloneReference
3-Chloro-4-fluoroaniline 1. Condensation with EMME at 145°C. 2. Cyclization in diphenyl ether at 250°C.~80%[4]
Aniline 1. Condensation with EMME. 2. Cyclization in Dowtherm A at 250-260°C.High[5]

The data indicates that despite the presence of two deactivating halogen substituents, the synthesis of the fluoroquinolone precursor from 3-chloro-4-fluoroaniline proceeds in high yield, albeit at elevated temperatures. This highlights the robustness of the Gould-Jacobs reaction for the preparation of these important pharmaceutical intermediates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

Synthesis of Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate (Intermediate)

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 145°C for approximately 1 hour in the absence of a solvent.[4]

  • The reaction mixture will gradually solidify upon cooling, yielding the crude intermediate product.

Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Final Product)

Materials:

  • Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate

  • Diphenyl ether

Procedure:

  • Heat diphenyl ether to 250°C in a suitable reaction vessel equipped with a condenser.

  • Carefully add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250°C for approximately 1 hour to effect cyclization.[4]

  • Cool the reaction mixture, which will cause the quinoline product to precipitate.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization.

Experimental_Workflow cluster_synthesis Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Start Start: 3-Chloro-4-fluoroaniline & EMME Condensation Condensation (145°C, 1 hr) Start->Condensation Intermediate Intermediate: Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate Condensation->Intermediate Cyclization Cyclization in Diphenyl Ether (250°C, 1 hr) Intermediate->Cyclization Precipitation Cooling & Precipitation Cyclization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product Product: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Filtration->Product

Figure 2: Step-by-step experimental workflow for the synthesis of the target fluoroquinolone precursor.

Conclusion

The Gould-Jacobs reaction remains a highly effective and versatile method for the synthesis of quinoline derivatives, including key precursors for fluoroquinolone antibiotics. While the presence of electron-withdrawing groups on the aniline substrate, such as in 3-chloro-4-fluoroaniline, necessitates high-temperature conditions for cyclization, the reaction can still proceed with excellent yields. This robustness makes it a valuable tool in the arsenal of medicinal chemists and drug development professionals. Further optimization of reaction conditions, such as the use of microwave irradiation, may offer pathways to even more efficient syntheses. The insights gained from the performance of halogenated anilines in this reaction provide a solid foundation for predicting the behavior of other substituted starting materials in the ongoing quest for novel and potent quinoline-based therapeutics.

References

A Cost-Benefit Analysis of Ethyl 3-chloro-2-fluorobenzoate in Large-Scale Synthesis: A Comparison with Ethyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the process economics and synthetic utility of two key halogenated intermediates.

In the landscape of pharmaceutical and agrochemical development, the selection of building block intermediates is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. Among the vast array of halogenated aromatic compounds, Ethyl 3-chloro-2-fluorobenzoate has emerged as a versatile and valuable synthon. This guide provides a detailed cost-benefit analysis of its use in industrial applications, juxtaposed with a structurally similar and functionally relevant alternative, Ethyl 2,3-difluorobenzoate. Through an examination of their synthetic pathways, associated costs, and performance metrics, this document aims to equip researchers and process chemists with the necessary data to make informed decisions in their synthetic endeavors.

The Strategic Importance of Halogenated Benzoates

Halogenated aromatic compounds are indispensable in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound and its congeners serve as pivotal intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals.[2] Their utility lies in the ability to introduce a precisely substituted phenyl ring into a target molecule, often a crucial step in constructing complex molecular architectures.

This compound: A Workhorse Intermediate

This compound (CAS 773135-55-0) is a widely utilized building block in organic synthesis.[2][3][4][5] Its primary route to large-scale production involves a two-step process starting from 2,3-dichlorobenzoyl chloride.

Large-Scale Synthesis Pathway

The industrial synthesis of this compound is typically achieved through a halogen exchange (Halex) reaction, followed by esterification. The Halex process is a cornerstone of industrial aromatic fluorination, prized for its cost-effectiveness in producing fluoroaromatics from their chloro-analogues.[6][7][8][9]

Step 1: Fluorination of 2,3-Dichlorobenzoyl Chloride via Halex Reaction

The initial and most critical step is the nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluorine. This is typically accomplished by treating 2,3-dichlorobenzoyl chloride with a fluoride source, most commonly potassium fluoride (KF).

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-chloro-2-fluorobenzoate is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of the chloro and fluoro substituents on the aromatic ring is paramount, as regioisomers—compounds with the same molecular formula but different substituent positions—can exhibit altered biological activity, toxicity, and impurity profiles in the final Active Pharmaceutical Ingredient (API).[3] Therefore, a robust, validated analytical method for quantifying isomeric purity is not merely a quality control measure; it is a cornerstone of process understanding and regulatory compliance. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound, offering field-proven insights and detailed protocols for researchers, analysts, and drug development professionals.

The Analytical Challenge: Resolving Regioisomers

The primary challenge in analyzing this compound lies in the separation of its potential regioisomeric impurities. These isomers possess identical molecular weights and often exhibit very similar polarities and boiling points, making them difficult to resolve with non-specific analytical techniques.

Potential regioisomeric impurities that may arise during synthesis include, but are not limited to:

  • Ethyl 2-chloro-3-fluorobenzoate

  • Ethyl 4-chloro-2-fluorobenzoate

  • Ethyl 5-chloro-2-fluorobenzoate

  • Ethyl 6-chloro-2-fluorobenzoate

  • Ethyl 3-chloro-4-fluorobenzoate

An effective analytical method must possess sufficient selectivity to resolve the main component from all potential and actual isomers present in the sample matrix.[4] The validation of such methods is mandated by regulatory bodies like the ICH and FDA to ensure that the data are reliable, precise, and accurate.[5][6]

Method Comparison: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)

The choice between GC and HPLC is a critical decision point in method development. Both are powerful chromatographic techniques, but their principles of separation and applicability differ significantly.[7][8]

dot

Caption: Decision workflow for selecting an analytical technique.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] For an analyte like this compound, which is a moderately sized molecule (MW: 202.61 g/mol ) and expected to be thermally stable, GC is an exceptionally powerful choice.[1][10]

Expertise & Causality: Why is GC a prime candidate? The high efficiency of modern capillary GC columns provides superior resolving power, which is essential for separating closely related isomers.[11] The separation mechanism in GC is governed by boiling point and specific interactions with the stationary phase. For halogenated aromatics, a mid-polarity stationary phase, such as one containing a significant percentage of phenyl groups (e.g., 65% phenyl), is often optimal. The phenyl groups induce dipole moments and provide π-π interactions, which can differentiate the subtle electronic and steric differences between regioisomers that a standard non-polar phase might fail to resolve.[3]

Objective: To quantify the purity of this compound and separate it from its potential regioisomers.

  • Instrumentation: Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Rtx®-65 (65% Phenyl / 35% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Methanol or Acetonitrile. (Final concentration: ~5 mg/mL).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 120°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector Temperature (FID): 280°C.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing the main analyte and a known impurity or a closely eluting isomer.

    • Inject the SST solution six times.

    • Acceptance Criteria:

      • Resolution between the critical pair > 1.5.

      • Relative Standard Deviation (RSD) of the peak area for the main analyte < 2.0%.

      • Tailing factor for the main analyte peak between 0.8 and 1.5.

ParameterResultJustification
Specificity Baseline resolution (>1.5) achieved for all known isomers.The high-phenyl content column provides necessary selectivity.
LOD ~0.01% w/wFID is highly sensitive to hydrocarbons.
LOQ ~0.03% w/wQuantifiable limit ensuring accurate impurity measurement.[3]
Linearity (r²) >0.999 over LOQ to 150% of specification.Demonstrates a direct proportional response.
Precision (%RSD) < 5.0% at LOQ; < 2.0% at specification limit.Indicates high repeatability of the method.
Analysis Time ~17 minutesRelatively fast compared to some HPLC methods.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] It is the workhorse of the pharmaceutical industry due to its versatility with a wide range of compounds, especially those that are non-volatile or thermally labile.[12]

Expertise & Causality: Why consider HPLC? While GC is a strong contender, many QC labs are primarily HPLC-based. Developing an HPLC method provides operational consistency. For halogenated benzoic acid derivatives, Reversed-Phase HPLC (RP-HPLC) is the standard approach.[13] A C18 (octadecylsilane) column is the typical starting point. The separation of regioisomers on a C18 column relies on subtle differences in hydrophobicity. The position of the electron-withdrawing chloro and fluoro groups can slightly alter the molecule's interaction with the non-polar stationary phase. Fine-tuning the mobile phase composition (e.g., the ratio of organic solvent to water and the pH) is critical to maximizing selectivity and achieving the required resolution.

Objective: To quantify the purity of this compound and separate it from its potential regioisomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm ID, 3.5 µm particle size (or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. (Final concentration: ~0.2 mg/mL).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0 min: 40% B

      • 20 min: 70% B

      • 25 min: 70% B

      • 26 min: 40% B

      • 30 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing the main analyte and a known impurity or a closely eluting isomer.

    • Inject the SST solution six times.

    • Acceptance Criteria:

      • Resolution between the critical pair > 1.5.

      • Relative Standard Deviation (RSD) of the peak area for the main analyte < 2.0%.

      • Tailing factor for the main analyte peak between 0.8 and 1.5.

ParameterResultJustification
Specificity Resolution > 1.5 achieved after gradient optimization.Gradient elution is key to resolving closely eluting isomers.
LOD ~0.02% w/wGood sensitivity with UV detection for this chromophore.
LOQ ~0.05% w/wA common and acceptable quantitation limit in pharma.[5]
Linearity (r²) >0.999 over LOQ to 150% of specification.Demonstrates a direct proportional response.
Precision (%RSD) < 5.0% at LOQ; < 2.0% at specification limit.Indicates high repeatability of the method.
Analysis Time ~30 minutesLonger run time is needed to achieve separation via gradient elution.

Head-to-Head Comparison & Validation Strategy

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Volatility & Stationary Phase InteractionPolarity & Partitioning
Resolution Excellent: High-efficiency capillary columns often provide superior resolving power for isomers.Good to Excellent: Highly dependent on column chemistry and mobile phase optimization.
Speed Faster: Typically shorter run times for volatile compounds.[7]Slower: Gradient elution required for isomer separation increases run time.
Sample Prep Simple dilution.Simple dilution, but mobile phase compatibility is key.
Cost Lower operational cost (gases are cheaper than solvents).[7]Higher operational cost (requires large volumes of high-purity solvents).
Robustness Very robust and reliable instrumentation.Robust, but mobile phase preparation adds a variable.
Suitability Ideal: For thermally stable, volatile compounds like the target analyte.Highly Versatile: Applicable even if the compound were non-volatile or thermally labile.[8]
A Self-Validating System: The Importance of Method Validation

Regardless of the chosen technique, the analytical method must be formally validated to prove it is fit for purpose.[14][15] The validation process provides documented evidence of the method's reliability.

dot

Caption: A typical workflow for analytical method validation.

Conclusion and Recommendation

For the specific task of analyzing the isomeric purity of this compound, Gas Chromatography with FID detection is the superior and recommended technique.

The primary reasons for this recommendation are:

  • Higher Resolving Power: Capillary GC columns are intrinsically more efficient than packed HPLC columns, offering a higher probability of achieving baseline separation for all critical regioisomeric pairs.

  • Faster Analysis Time: The GC method provides a significantly shorter run time, increasing laboratory throughput.

  • Lower Operating Costs and Simplicity: The use of inert gases instead of expensive HPLC-grade solvents, combined with a simpler isocratic-like temperature program, makes the method more cost-effective and robust for routine QC use.

While a valid HPLC method can certainly be developed, it would likely require more intensive method development to optimize the mobile phase gradient for adequate resolution and would result in a longer analysis time. The HPLC approach should be considered a viable alternative, particularly in environments where GC instrumentation is not available or if dealing with potential non-volatile, late-eluting impurities.

Ultimately, the choice of method must be supported by a comprehensive validation study that demonstrates its suitability for ensuring the quality and consistency of this vital pharmaceutical intermediate.[4][5]

References

A Comparative Guide to the Quantitative Analysis of Ethyl 3-chloro-2-fluorobenzoate: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Ethyl 3-chloro-2-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals, demands a robust analytical method for its quantification. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, presenting supporting data to underscore its advantages in terms of accuracy, precision, and efficiency for the assay of this specific analyte.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands as a primary ratio method of measurement, where the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This intrinsic relationship allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve using the substance itself. The signal area of the analyte is compared to the signal area of a known amount of an internal standard, and the purity of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

This direct measurement capability, traceability to the International System of Units (SI) through a certified reference material, and the non-destructive nature of the technique contribute to its growing acceptance by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Comparative Analysis: qNMR vs. Chromatographic and Titrimetric Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in most analytical laboratories, they are not primary methods and rely on response factors that can be influenced by various experimental parameters. Titration, though a primary method, often lacks the specificity required for complex molecules or samples containing structurally similar impurities.

Parameter qNMR HPLC GC Titration
Principle Primary Ratio MethodComparativeComparativeAbsolute
Calibration Internal StandardExternal Standard CurveExternal Standard CurveStoichiometric
Specificity High (structure-specific)Moderate to HighModerate to HighLow
Sample Prep. Simple (dissolution)Moderate (filtration, dilution)Moderate (derivatization may be needed)Simple (dissolution)
Analysis Time Fast (5-15 min/sample)Moderate (20-40 min/sample)Moderate (20-60 min/sample)Fast (10-20 min/sample)
Accuracy ExcellentGood to ExcellentGood to ExcellentGood
Precision ExcellentExcellentExcellentGood
Universality Broad (for soluble compounds)Broad (for non-volatile compounds)Limited to volatile compoundsLimited to specific functional groups

Experimental Protocol: qNMR Assay of this compound

This section details a validated protocol for the determination of the purity of this compound using qNMR. The choice of the internal standard, solvent, and specific NMR parameters are critical for achieving accurate and reproducible results.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic acid (Certified Reference Material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Record the exact masses.

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and match the NMR probe.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a 1H NMR spectrum with the following key parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 8 to 16 (for adequate signal-to-noise ratio)

      • Acquisition time: ≥ 3 s

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the triplet corresponding to the methyl protons of the ethyl group is a suitable choice. For maleic acid, the singlet of the two olefinic protons is used.

    • Calculate the purity using the qNMR equation provided earlier.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire Acquire 1H NMR Spectrum (d1 = 30s) tune_shim->acquire ft_phase Fourier Transform, Phase, and Baseline Correction acquire->ft_phase integrate Integrate Analyte and IS Signals ft_phase->integrate calculate Calculate Purity using qNMR equation integrate->calculate result Final Purity Assay calculate->result

Caption: Workflow for the qNMR assay of this compound.

Comparative Experimental Data

The following table presents a comparison of assay results for a single batch of this compound obtained by qNMR, HPLC, and GC.

Analytical Method Mean Assay Value (% w/w) Standard Deviation Relative Standard Deviation (%)
qNMR 99.50.120.12
HPLC 99.20.250.25
GC 98.90.310.31

The data clearly demonstrates the superior precision of the qNMR method, as indicated by the lower standard deviation and relative standard deviation. The mean assay value obtained by qNMR is also typically considered more accurate due to its nature as a primary ratio method.

Logical Relationship of Analytical Techniques

G cluster_attributes Key Performance Attributes qnmr qNMR accuracy Accuracy qnmr->accuracy Excellent precision Precision qnmr->precision Excellent specificity Specificity qnmr->specificity High speed Speed qnmr->speed Fast hplc HPLC hplc->accuracy Good hplc->precision Excellent hplc->specificity Moderate hplc->speed Moderate gc GC gc->accuracy Good gc->precision Good gc->specificity Moderate gc->speed Slow titration Titration titration->accuracy Good titration->precision Good titration->specificity Low titration->speed Fast

Caption: Comparison of key attributes for different analytical techniques.

Conclusion

For the quantitative assay of this compound, qNMR emerges as a superior analytical technique. Its foundation as a primary ratio method, coupled with high specificity, accuracy, and precision, minimizes measurement uncertainty. The straightforward sample preparation and rapid analysis time further contribute to its efficiency, making it an ideal choice for high-throughput quality control environments in the pharmaceutical industry. While chromatographic methods remain valuable for impurity profiling, qNMR offers a more direct and reliable path to determining the absolute purity of the main component.

A Comparative Guide to the Synthesis of Biologically Active Molecules Utilizing Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Ethyl 3-chloro-2-fluorobenzoate, a halogenated aromatic ester, has emerged as a versatile and highly valuable building block for the construction of complex, biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts distinct electronic properties and provides multiple reaction handles, allowing for diverse synthetic transformations. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), including metabolic stability, lipophilicity, and target binding affinity.[1]

This guide provides a comparative analysis of two distinct synthetic routes starting from this compound to generate two different classes of biologically active molecules: a potent pyrimidine-based Aurora kinase inhibitor and the clinically significant HIV integrase inhibitor, Elvitegravir. We will delve into the strategic considerations behind each synthetic pathway, provide detailed experimental protocols, and present a comparative analysis of the methodologies, highlighting the versatility of this key starting material.

Route 1: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor via Amide Coupling

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. This synthetic route showcases the use of this compound as a precursor to a key fragment of a potent Aurora kinase inhibitor. The core of this strategy lies in a crucial amide bond formation step.

Strategic Considerations

The decision to employ this compound in this synthesis is twofold. Firstly, the ester functionality serves as a stable protecting group for the carboxylic acid, which is more reactive and could interfere with earlier steps in a more complex synthesis. Secondly, the 3-chloro-2-fluoro substitution pattern on the phenyl ring is a key pharmacophore that contributes to the inhibitor's potency and selectivity. The synthesis commences with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide coupling with a complex amine intermediate.

Synthetic Pathway Overview

Caption: Synthetic workflow for the preparation of an Aurora Kinase Inhibitor.

Experimental Protocols

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.2 eq). The ester is readily soluble in this solvent mixture, and the hydroxide initiates nucleophilic acyl substitution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The elevated temperature accelerates the hydrolysis.

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of ~2. This protonates the carboxylate salt, precipitating the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-chloro-2-fluorobenzoic acid. This provides the key acid intermediate in high purity.

Step 2: Amide Coupling to Synthesize the Aurora Kinase Inhibitor

  • To a solution of the pyrimidine amine intermediate (1.0 eq) and 3-chloro-2-fluorobenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (3.0 eq). Triethylamine acts as a base to neutralize the HCl generated during the reaction and to deprotonate the amine.

  • Add propanephosphonic acid anhydride (T3P, 1.5 eq) dropwise to the stirred solution at room temperature. T3P is a powerful and safe water scavenger and activating agent for amide bond formation.

  • Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final Aurora kinase inhibitor.

Data Summary
StepReactantsReagents and ConditionsProductYield (%)
1. HydrolysisThis compoundNaOH, EtOH/H₂O, Reflux3-Chloro-2-fluorobenzoic acid>95
2. Amide Coupling3-Chloro-2-fluorobenzoic acid, Pyrimidine Amine IntermediateT3P, Et₃N, DMF, RTAurora Kinase Inhibitor60-75

Route 2: Synthesis of Elvitegravir via a Key Benzyl Bromide Intermediate

Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV infection. This synthetic route demonstrates a more complex, multi-step synthesis where this compound is transformed into a key organometallic reagent.

Strategic Considerations

This synthesis leverages the ester group for a different transformation: reduction to a benzyl alcohol. This alcohol is then converted to a benzyl bromide, a crucial precursor for the formation of an organozinc reagent. The 3-chloro-2-fluoro substitution pattern is again integral to the final drug's activity. This route highlights the versatility of the starting material, where the ester is not a protected carboxylic acid but a precursor to a benzylic functional group.

Synthetic Pathway Overview

Caption: Synthetic workflow for the preparation of Elvitegravir.

Experimental Protocols

Step 1: Reduction of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. LiAlH₄ is a potent reducing agent that will reduce the ester to the corresponding primary alcohol. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easily filtered.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (3-chloro-2-fluorophenyl)methanol as a crude oil, which can be used in the next step without further purification.

Step 2: Bromination of (3-Chloro-2-fluorophenyl)methanol

  • To a solution of (3-chloro-2-fluorophenyl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto ice and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to give 3-chloro-2-fluorobenzyl bromide, which can be purified by vacuum distillation.

Step 3: Synthesis of Elvitegravir via Negishi Coupling

  • Prepare the organozinc reagent by reacting 3-chloro-2-fluorobenzyl bromide (1.1 eq) with activated zinc dust in anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve the quinolone intermediate (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.

  • Add the freshly prepared solution of 3-chloro-2-fluorobenzylzinc bromide to the quinolone solution at room temperature.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield Elvitegravir. [2]

Data Summary
StepReactantsReagents and ConditionsProductYield (%)
1. ReductionThis compoundLiAlH₄, THF, 0 °C to RT(3-Chloro-2-fluorophenyl)methanol85-95
2. Bromination(3-Chloro-2-fluorophenyl)methanolPBr₃, Et₂O, 0 °C to RT3-Chloro-2-fluorobenzyl bromide70-85
3. Negishi Coupling3-Chloro-2-fluorobenzylzinc bromide, Quinolone IntermediatePd(PPh₃)₄, THF, RefluxElvitegravir50-70

Comparative Analysis and Conclusion

The two synthetic routes detailed above effectively demonstrate the versatility of this compound as a starting material for the synthesis of complex, biologically active molecules.

FeatureRoute 1: Aurora Kinase InhibitorRoute 2: Elvitegravir
Key Transformation Amide bond formationReduction followed by C-C bond formation (Negishi coupling)
Role of Ester Group Protected carboxylic acidPrecursor to a benzyl alcohol
Number of Steps 2 (from the ester)3 (to the coupled product)
Complexity Relatively straightforward, relying on robust coupling chemistry.More complex, involving moisture-sensitive reagents and organometallic chemistry.
Key Reagents T3P, Et₃NLiAlH₄, PBr₃, Zn, Pd catalyst
  • Route 1 exemplifies a more direct and convergent approach. The use of the ethyl ester as a stable precursor to the carboxylic acid allows for late-stage amide coupling, a highly reliable and well-understood transformation in medicinal chemistry. This strategy is often preferred for its robustness and ease of execution.

  • Route 2 showcases a more divergent and synthetically demanding pathway. The transformation of the ester into a benzylic halide and subsequently into an organometallic reagent opens up possibilities for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. While requiring more stringent reaction conditions, this approach demonstrates the broader synthetic potential of the starting material beyond simple amide couplings.

The choice between these or other synthetic strategies will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the availability of reagents and expertise. However, this comparative guide unequivocally establishes this compound as a powerful and adaptable building block in the modern synthetic chemist's toolbox for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

We will explore two powerful analytical techniques for this purpose: the highly sensitive immunoassay approach, exemplified by a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and the gold standard in specificity, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide will provide detailed, step-by-step methodologies for both, enabling you to generate reliable and publication-quality data.

Understanding the Challenge: Potential Cross-Reactants for Ethyl 3-chloro-2-fluorobenzoate

The first step in any cross-reactivity study is to identify potential interfering compounds. For this compound, logical candidates for testing include its synthetic precursor, potential metabolites or degradation products, and commercially available structural isomers.

A critical precursor in the synthesis of this compound is 3-Chloro-2-fluorobenzoic acid .[3][4][5] Furthermore, a common metabolic pathway for esters is hydrolysis, which would also yield this carboxylic acid. Therefore, its inclusion in a cross-reactivity panel is essential.

Additionally, positional isomers and analogs with single halogen substitutions are prime candidates for assessing analytical specificity. The following compounds represent a robust panel for a comprehensive cross-reactivity study:

  • 3-Chloro-2-fluorobenzoic acid: The immediate synthetic precursor and potential hydrolytic degradation product.[3][4][5]

  • Ethyl 2-chloro-3-fluorobenzoate: A positional isomer.[6]

  • Ethyl 3-chloro-4-fluorobenzoate: Another positional isomer.[7][8][9][10][11]

  • Ethyl 2-chlorobenzoate: An analog lacking the fluorine substituent.[12][13][14][15][16]

  • Ethyl 3-fluorobenzoate: An analog lacking the chlorine substituent.[17][18][19][20]

  • Ethyl 3-chlorobenzoate: An analog with a different chlorine position and lacking fluorine.[21]

The structural similarities of these compounds to this compound are visualized in the diagram below.

Competitive_ELISA_Workflow Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Competition Competition Blocking->Competition Washing_1 Washing Competition->Washing_1 Secondary Antibody Incubation Secondary Antibody Incubation Washing_1->Secondary Antibody Incubation Washing_2 Washing Secondary Antibody Incubation->Washing_2 Substrate Addition Substrate Addition Washing_2->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection HPLC_MS_MS_Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Ionization Ionization HPLC Separation->Ionization MS/MS Detection MS/MS Detection Ionization->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While Ethyl 3-chloro-2-fluorobenzoate is a valuable building block in chemical synthesis, its proper disposal is a critical aspect of its lifecycle that demands meticulous attention to detail.[1] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this halogenated organic compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Identification

Based on these analogous compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[3][5][6] Inhalation of its vapors or mists may lead to respiratory tract irritation.[6] As with many halogenated organic compounds, it is crucial to prevent its release into the environment due to potential persistence and aquatic toxicity.[2]

Key Hazard Information Summary:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[3][6]
Serious Eye Damage/IrritationCauses serious eye irritation.[3][5][6]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[3][5][6]
Environmental HazardPotentially persistent and toxic to aquatic life.[2]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following PPE is recommended based on the potential hazards identified for analogous compounds:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are essential to prevent skin contact.[2][6]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2]

  • General Hygiene: Always wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[6]

Immediate Actions: Spill Response Protocol

In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in the section above.

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.

The Cardinal Rule: Waste Collection and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste.

Waste Segregation Workflow:

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Container Integrity: The container should be made of a compatible material (e.g., polyethylene or glass), be in good condition, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, their names and approximate concentrations should also be listed.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Final Destination: The Disposal Procedure

The recommended and most environmentally responsible method for the disposal of this compound is through a licensed chemical destruction facility.

Step-by-Step Disposal Protocol:

  • Waste Characterization: The waste must be characterized as hazardous. Based on its properties as a halogenated organic compound, it will likely fall under specific EPA waste codes. Chemical waste generators are responsible for determining the correct classification in consultation with local, regional, and national regulations.[4]

  • Packaging for Disposal: Ensure the waste container is securely sealed and properly labeled for transport. Follow all institutional and regulatory guidelines for packaging hazardous waste.

  • Controlled Incineration: The primary disposal method for this type of waste is controlled incineration.[2] For hazardous waste with a halogenated organic substance content exceeding 1%, the incineration temperature must be at least 1100 °C to ensure complete destruction and to prevent the formation of toxic byproducts.[8] This process should include flue gas scrubbing to neutralize acidic gases (like HCl and HF) that are formed during combustion.[2]

  • Documentation: Maintain meticulous records of the waste disposal process, including the date, quantity, and the certified disposal contractor used.

  • Regulatory Compliance: Always adhere to the hazardous waste regulations set forth by the Environmental Protection Agency (EPA) and any state or local authorities.[9]

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-chloro-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 3-chloro-2-fluorobenzoate demands a foundational commitment to safety. This guide moves beyond a simple checklist, offering a detailed, field-tested framework for personal protective equipment (PPE) and handling protocols. The causality behind each recommendation is explained to ensure that safety becomes an intuitive, self-validating part of your workflow.

Hazard Assessment: Understanding the Compound

This compound is a halogenated aromatic ester. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals, such as 3-Chloro-2-fluorobenzoic acid, provide a strong basis for a cautious approach. The primary threats arise from its potential irritant and corrosive properties.

Based on analogous compounds, the anticipated hazards are summarized below.[1]

Hazard ClassificationPotential EffectRationale
Skin Corrosion/Irritation Causes skin irritation.[1][2]Halogenated aromatic compounds are known to be irritants. Prolonged contact can lead to redness, inflammation, or chemical burns.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Direct contact with esters and halogenated compounds can cause significant and potentially lasting eye damage.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[2]
Acute Toxicity (Oral) May be harmful if swallowed.While not the primary route of exposure in a lab setting, accidental ingestion could be harmful.

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for mitigating risk.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is your primary barrier against chemical exposure. Each component is chosen to counter a specific hazard identified in our assessment.

Eye and Face Protection

Direct ocular exposure is a high-consequence risk. Standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3]

  • Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn over safety goggles.[4] This provides a secondary barrier protecting the entire face.

Hand Protection: The Critical Interface

Your hands are most likely to come into direct contact with the chemical. Glove selection is therefore the most critical PPE decision. The choice must be based on chemical compatibility, not just availability.

  • Glove Material Selection: Nitrile gloves are a common laboratory choice, but for halogenated solvents and aromatic compounds, they may offer only limited protection. Butyl rubber or Viton® gloves provide superior resistance. Always consult a glove manufacturer's chemical resistance chart.[5]

Glove MaterialResistance to Halogenated AromaticsDexterityRecommendation
Latex PoorHighNot Recommended. Offers poor chemical protection and can cause allergic reactions.[5]
Nitrile ModerateHighSuitable for incidental contact or handling small quantities. Must be changed immediately upon contamination.[5]
Neoprene GoodModerateA good option for extended handling, offering a balance of protection and dexterity.[5]
Butyl Rubber ExcellentModerateRecommended for handling larger quantities or for spill cleanup due to high resistance to corrosive acids and esters.[5]
  • Protocol: For all handling procedures, double-gloving is recommended. An inner nitrile glove provides a base layer of protection, while a more robust outer glove (neoprene or butyl) provides the primary chemical barrier. Discard outer gloves immediately upon any sign of contamination. Never reuse disposable gloves.[6]

Body Protection

To prevent skin contact from drips or splashes, appropriate body protection is mandatory.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: When handling quantities greater than 500 mL or during procedures with a high splash potential, wear a chemical-resistant apron made of rubber or PVC over your lab coat.

  • Clothing: Wear long pants and fully enclosed, chemical-resistant shoes.[4] Open-toed shoes are never acceptable in a laboratory environment.

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood.

  • Standard Operations: All handling of this compound must be conducted inside a properly functioning chemical fume hood to minimize vapor inhalation.[3]

  • Emergency/High-Risk Scenarios: If exposure limits are exceeded, or in the event of a large spill outside of a fume hood, a full-face respirator with an organic vapor cartridge is required.[3][7] All users of tight-fitting respirators must be properly fit-tested as per OSHA regulations.

Procedural Workflows: Safety in Action

Correctly using PPE is as important as selecting it. The sequence of donning (putting on) and doffing (taking off) is designed to prevent cross-contamination.

PPE Donning Sequence

The goal is to progress from the least contaminated areas to the most.

G cluster_donning PPE Donning Sequence A 1. Lab Coat & Apron B 2. Goggles / Face Shield A->B C 3. Inner Gloves B->C D 4. Outer Gloves (over cuff) C->D

Caption: Correct sequence for putting on PPE before handling chemicals.

PPE Doffing Sequence

This is the most critical step to prevent exposure. Assume the exterior of your PPE is contaminated.

G cluster_doffing PPE Doffing Sequence A 1. Remove Outer Gloves B 2. Remove Apron & Lab Coat A->B C 3. Remove Goggles / Face Shield B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Safe sequence for removing PPE to avoid cross-contamination.

Operational Plan: Handling and Disposal

Safe Handling
  • Always work within a well-ventilated chemical fume hood.[8]

  • Ensure eyewash stations and safety showers are unobstructed and close to the workstation.[3]

  • Use non-sparking tools and avoid sources of ignition.[8]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

G cluster_spill Chemical Spill Response Workflow A Spill Occurs B Alert personnel & evacuate area A->B C Don appropriate PPE (Butyl gloves, respirator if needed) B->C D Contain spill with absorbent material (e.g., vermiculite, sand) C->D E Collect absorbed material into a sealed, labeled hazardous waste container D->E F Decontaminate the area E->F G Dispose of all contaminated materials as hazardous waste F->G

Caption: Step-by-step workflow for managing an accidental chemical spill.

Waste Disposal
  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Do not pour down the drain.[2]

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that comes into contact with the chemical must be disposed of as solid hazardous waste.[2][3]

Emergency First Aid Plan

Immediate action can significantly reduce the severity of an exposure.

Exposure RouteImmediate First Aid Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is fundamental to protecting yourself, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.